An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcalixarene: Mechanism and Experimental Protocols
An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcalix[1]arene: Mechanism and Experimental Protocols For Researchers, Scientists, and Drug Development Professionals Introduction Calixarenes are a class of macr...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcalix[1]arene: Mechanism and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are a class of macrocyclic compounds formed by the condensation of a phenol and an aldehyde. Among them, 4-tert-butylcalix[1]arene is a foundational and widely studied member due to its versatile host-guest chemistry, providing a scaffold for the development of sensors, catalysts, and drug delivery systems. A thorough understanding of its synthesis mechanism and kinetics is paramount for the rational design and efficient production of its derivatives for various applications. This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylcalix[1]arene, focusing on the mechanistic pathways and detailed experimental protocols. While quantitative kinetic data for the synthesis of the macrocycle itself is scarce in the literature, this guide presents qualitative relationships and key experimental parameters that influence the reaction outcome.
Synthesis Mechanism
The synthesis of 4-tert-butylcalix[1]arene from 4-tert-butylphenol and formaldehyde is a complex process that can be catalyzed by either a base or an acid. The base-catalyzed route is the most common and generally proceeds through the formation of linear oligomers, which then undergo cyclization.
Base-Catalyzed Mechanism
The base-catalyzed synthesis is typically a one-pot reaction and involves several key steps:
Formation of the Phenoxide Ion: The reaction is initiated by the deprotonation of 4-tert-butylphenol by a base (e.g., NaOH, KOH) to form the more nucleophilic phenoxide ion.
Hydroxymethylation: The phenoxide ion then attacks formaldehyde, leading to the formation of hydroxymethylphenols. This can occur at the ortho positions of the phenol.
Oligomerization: The hydroxymethylphenols undergo condensation reactions with other phenoxide ions, leading to the formation of linear oligomers (also referred to as "pseudocalixarenes") linked by methylene bridges.
Cyclization: The linear tetramer is the direct precursor to 4-tert-butylcalix[1]arene. Intramolecular condensation of this linear precursor leads to the formation of the cyclic product. The presence of a template ion, such as the alkali metal cation from the base, is believed to play a crucial role in pre-organizing the linear oligomer into a conformation that favors cyclization to the tetramer.
Alternative Pathway - "Molecular Mitosis": An alternative mechanistic pathway has been proposed where the larger 4-tert-butylcalix[2]arene is initially formed and then undergoes a "molecular mitosis" or fragmentation to yield two molecules of 4-tert-butylcalix[1]arene.
The following diagram illustrates the proposed base-catalyzed synthesis pathway:
Caption: Proposed mechanism for the base-catalyzed synthesis of 4-tert-butylcalix[1]arene.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-tert-butylcalix[1]arene, primarily focusing on the widely used base-catalyzed method.
Base-Catalyzed One-Pot Synthesis (Gutsche Method)
This is a classic and reliable method for the preparation of 4-tert-butylcalix[1]arene.
Materials:
4-tert-butylphenol
Formaldehyde (37% aqueous solution)
Sodium Hydroxide (NaOH)
Diphenyl ether (solvent)
Ethyl acetate (for precipitation)
Toluene (for recrystallization)
Procedure:
Precursor Formation:
In a suitable reaction vessel, combine 4-tert-butylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide.
Heat the mixture to 110-120 °C with stirring for approximately 2 hours. During this time, water will evaporate, and the reaction mixture will become a viscous, yellow-brown mass.
Cool the mixture to room temperature.
Cyclization:
Add diphenyl ether to the reaction vessel to dissolve the precursor.
Heat the solution to reflux (around 250-260 °C) under a nitrogen atmosphere for 2-4 hours. This high temperature promotes the cyclization to the calixarene.
Isolation and Purification:
Cool the reaction mixture to room temperature.
Add ethyl acetate to precipitate the crude product.
Collect the solid by filtration and wash it with ethyl acetate and then water.
Recrystallize the crude product from hot toluene to obtain pure 4-tert-butylcalix[1]arene as a white crystalline solid.
The following workflow diagram outlines the key steps in the base-catalyzed synthesis:
Host-Guest Chemistry of 4-tert-Butylcalixarene with Neutral Molecules: An In-depth Technical Guide
Host-Guest Chemistry of 4-tert-Butylcalix[1]arene with Neutral Molecules: An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: December 2025
Host-Guest Chemistry of 4-tert-Butylcalix[1]arene with Neutral Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the host-guest chemistry of 4-tert-butylcalix[1]arene with a variety of neutral guest molecules. 4-tert-Butylcalix[1]arene, a macrocyclic compound readily synthesized from p-tert-butylphenol and formaldehyde, has garnered significant attention in supramolecular chemistry due to its well-defined hydrophobic cavity and the potential for functionalization at its upper and lower rims. This unique structure allows it to encapsulate a wide range of neutral guest molecules, making it a valuable tool in areas such as sensing, catalysis, and drug delivery. This guide details the thermodynamic principles governing these interactions, provides standardized experimental protocols for their characterization, and presents a compilation of quantitative binding data.
Core Principles of Host-Guest Interaction
The encapsulation of a neutral guest molecule by 4-tert-butylcalix[1]arene is a dynamic equilibrium process driven by non-covalent interactions. The primary forces contributing to complex formation include van der Waals forces, hydrophobic interactions, and sometimes hydrogen bonding between the guest and the hydroxyl groups of the calixarene's lower rim. The stability of the resulting host-guest complex is quantified by the association constant (Kₐ), with a higher value indicating a more stable complex.
The general process of a 1:1 host-guest complexation can be represented as:
Host (H) + Guest (G) ⇌ Host-Guest Complex (HG)
The study of these interactions provides valuable insights into molecular recognition phenomena and is crucial for the rational design of novel drug delivery systems and chemical sensors.
Quantitative Analysis of Host-Guest Complexation
The binding affinities and thermodynamic parameters for the complexation of 4-tert-butylcalix[1]arene with various neutral molecules have been determined using techniques such as NMR spectroscopy and calorimetry. A summary of this quantitative data is presented below.
Note: The thermodynamic data in the table is sourced from a study on the complexation of 4-tert-butylcalix[1]arene with various solvents in tetrachloromethane.[3] The formation of 1:1 complexes with acetone and toluene has also been reported.[1][2]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable characterization of host-guest interactions. This section provides detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful technique to determine binding constants by monitoring the chemical shift changes of host or guest protons upon complexation.[4][5]
Protocol:
Sample Preparation:
Prepare a stock solution of the host (4-tert-butylcalix[1]arene) of known concentration in a suitable deuterated solvent (e.g., CDCl₃).
Prepare a stock solution of the neutral guest molecule of known concentration in the same deuterated solvent.
Prepare a series of NMR tubes containing a fixed concentration of the host and incrementally increasing concentrations of the guest. Ensure the total volume in each tube is constant.
Data Acquisition:
Acquire ¹H NMR spectra for each sample at a constant temperature.
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) across all samples.
Data Analysis:
Identify a proton signal on the host or guest that shows a significant chemical shift change (Δδ) upon addition of the other component.
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to calculate the association constant (Kₐ).[4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7]
Protocol:
Sample Preparation:
Prepare a solution of the host (4-tert-butylcalix[1]arene) in a suitable buffer or solvent.
Prepare a solution of the guest molecule at a significantly higher concentration in the same buffer or solvent. It is crucial to ensure the buffer/solvent is identical for both solutions to minimize heats of dilution.[8]
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
Instrument Setup:
Load the host solution into the sample cell of the calorimeter.
Load the guest solution into the injection syringe.
Equilibrate the system at the desired temperature.
Titration:
Perform a series of sequential injections of the guest solution into the sample cell.
The instrument measures the heat change after each injection.
Data Analysis:
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.[4]
Plot the heat change against the molar ratio of guest to host.
Fit the resulting binding isotherm to an appropriate binding model to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH).[4] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used if the host or guest is fluorescent, or if a fluorescent reporter molecule is displaced upon complexation.[9] The binding event often leads to changes in fluorescence intensity or wavelength.[4]
Protocol:
Sample Preparation:
Prepare a solution of the fluorescent component (either a fluorescent derivative of the calixarene or a fluorescent guest) at a constant concentration.
Prepare a stock solution of the non-fluorescent binding partner.
Fluorescence Titration:
Measure the initial fluorescence spectrum of the fluorescent species.
Add small aliquots of the non-fluorescent partner to the solution, allowing the system to equilibrate after each addition.
Record the fluorescence spectrum after each addition.
Data Analysis:
Plot the change in fluorescence intensity at a specific wavelength against the concentration of the added binding partner.[4]
Analyze the data using a suitable binding model to determine the association constant.
Visualization of Methodologies and Interactions
To aid in the conceptual understanding of the experimental workflows and the underlying molecular interactions, the following diagrams are provided.
X-ray Crystal Structure of 4-tert-Butylcalixarene Inclusion Compounds: A Technical Guide
X-ray Crystal Structure of 4-tert-Butylcalix[1]arene Inclusion Compounds: A Technical Guide For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
X-ray Crystal Structure of 4-tert-Butylcalix[1]arene Inclusion Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, structural characterization, and host-guest interactions of 4-tert-butylcalix[1]arene inclusion compounds, with a focus on their X-ray crystal structures. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and supramolecular chemistry.
Introduction
4-tert-Butylcalix[1]arene is a macrocyclic compound formed by the condensation of p-tert-butylphenol and formaldehyde.[2] Its unique cup-shaped structure, with a hydrophobic cavity and a hydrophilic upper rim, allows it to encapsulate a wide variety of guest molecules, forming stable inclusion compounds.[3][4] This property makes calixarenes attractive for various applications, including drug delivery, sensing, and catalysis.[5][6] The precise characterization of the three-dimensional structure of these host-guest complexes is crucial for understanding their properties and for the rational design of new functional materials. X-ray crystallography is the most powerful technique for elucidating the detailed solid-state structures of these inclusion compounds.[4][7]
Synthesis and Crystallization
The formation of 4-tert-butylcalix[1]arene inclusion compounds involves two key stages: the synthesis of the calixarene host and the subsequent crystallization with a suitable guest molecule.
Synthesis of 4-tert-Butylcalix[1]arene
A common method for the synthesis of 4-tert-butylcalix[1]arene involves the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.[2] A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 4-tert-Butylcalix[1]arene [2]
Preparation of the Precursor:
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.
Stir the mixture for 15 minutes at room temperature.
Heat the mixture for 2 hours at 100–120°C using a heating mantle.
Pyrolysis of the Precursor:
Fit the flask with a nitrogen inlet and rapidly blow a stream of nitrogen over the reaction mixture while heating to 110–120°C to remove water.
Once water evolution subsides and a solid begins to form, fit the flask with a condenser.
Heat the mixture to reflux for 3–4 hours under a gentle flow of nitrogen. The solid will dissolve, forming a clear dark-brown to grayish-black solution.
Isolation and Purification:
Cool the reaction mixture to room temperature.
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.
Allow the mixture to stand for at least 30 minutes.
Filter the crude product and wash it sequentially with two 100-mL portions of ethyl acetate, 200 mL of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone. This yields approximately 66 g (61%) of crude product.
Recrystallize the crude product from boiling toluene to obtain the purified 4-tert-butylcalix[1]arene.
A variation of this procedure involves the synthesis of p-tert-butylthiacalix[1]arene, where the methylene bridges are replaced by sulfur atoms. This is achieved by heating p-tert-butylphenol with elemental sulfur in the presence of a base.[8]
Crystallization of Inclusion Compounds
Single crystals of 4-tert-butylcalix[1]arene inclusion compounds suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the calixarene in the presence of the desired guest molecule.[9]
Experimental Protocol: Crystallization of Inclusion Compounds [9]
Prepare a saturated solution of 4-tert-butylcalix[1]arene in a solvent that also acts as the guest molecule (e.g., toluene, methanol, acetonitrile). Alternatively, dissolve the calixarene in a primary solvent and add an excess of the guest molecule.
Gently warm the solution while stirring to ensure complete dissolution.
Allow the solution to cool slowly to room temperature.
Let the solvent evaporate slowly over a period of several days to weeks. This can be achieved by leaving the container partially open or by covering it with a perforated film.
Collect the resulting single crystals for X-ray diffraction analysis.
X-ray Crystallographic Analysis
The determination of the crystal structure of 4-tert-butylcalix[1]arene inclusion compounds is performed using single-crystal X-ray diffraction.
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 173 K) to minimize thermal vibrations.[10] A monochromatic X-ray source (e.g., Mo-Kα radiation) is used. The diffraction data are collected using standard phi- and omega-scan techniques.
Data Reduction: The collected diffraction intensities are scaled and reduced using appropriate software (e.g., DENZO-SMN).[10]
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Data of Inclusion Compounds
The following tables summarize key crystallographic data for several 4-tert-butylcalix[1]arene inclusion compounds, providing a basis for comparison.
Table 1: Crystal Data and Structure Refinement for 4-tert-Butylcalix[1]arene Inclusion Compounds.
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental host-guest interactions in 4-tert-butylcalix[1]arene inclusion compounds.
Experimental Workflow
Experimental workflow for synthesis and analysis.
Host-Guest Interactions
Host-guest interactions in an inclusion complex.
Conclusion
This technical guide has provided a detailed overview of the synthesis, crystallization, and X-ray structural analysis of 4-tert-butylcalix[1]arene inclusion compounds. The experimental protocols and tabulated crystallographic data offer a practical resource for researchers in the field. The visualized workflow and interaction diagrams provide a clear conceptual framework for understanding the formation and structure of these important supramolecular assemblies. The ability to reliably produce and characterize these inclusion compounds is fundamental to harnessing their potential in diverse applications, from advanced materials to novel drug delivery systems.
Theoretical and Computational Modeling of 4-tert-Butylcalixarene: An In-depth Technical Guide
Theoretical and Computational Modeling of 4-tert-Butylcalix[1]arene: An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of t...
Author: BenchChem Technical Support Team. Date: December 2025
Theoretical and Computational Modeling of 4-tert-Butylcalix[1]arene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational modeling of 4-tert-butylcalix[1]arene, a versatile macrocycle with significant potential in host-guest chemistry, drug delivery, and materials science. This document delves into the computational methods employed to understand its structural properties, conformational dynamics, and interactions with various guest molecules. Detailed experimental protocols for its synthesis and characterization are also provided to offer a holistic understanding of this molecule.
Introduction to 4-tert-Butylcalix[1]arene
4-tert-Butylcalix[1]arene is a cyclic tetramer resulting from the condensation of p-tert-butylphenol and formaldehyde. Its unique cup-shaped structure, with a hydrophobic cavity and a hydrophilic upper rim of hydroxyl groups, makes it an excellent host for a variety of guest molecules, ranging from small organic solvents to larger drug molecules and ions. The ease of functionalization of its upper and lower rims further enhances its utility in creating tailored molecular receptors.
Computational modeling plays a pivotal role in elucidating the intricate host-guest interactions and predicting the binding affinities and selectivity of 4-tert-butylcalix[1]arene and its derivatives. These in-silico approaches provide valuable insights that complement experimental studies and guide the design of novel calixarene-based systems for various applications, including drug delivery and enzyme inhibition.
Molecular Structure and Conformational Isomers
4-tert-Butylcalix[1]arene can exist in four distinct conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The relative stability of these conformers is a critical factor in its host-guest chemistry.
Figure 1: Schematic representation of 4-tert-Butylcalix[1]arene.
Theoretical and Computational Modeling Approaches
A variety of computational methods are employed to study 4-tert-butylcalix[1]arene, each offering different levels of accuracy and computational cost.
Density Functional Theory (DFT)
DFT calculations are widely used to investigate the electronic structure, conformational energies, and spectroscopic properties of 4-tert-butylcalix[1]arene. These quantum mechanical methods provide accurate descriptions of intramolecular forces, such as hydrogen bonding, which are crucial for determining the stability of different conformers.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the dynamic behavior of 4-tert-butylcalix[1]arene and its complexes with guest molecules in a simulated physiological environment. These simulations provide insights into the binding process, conformational changes upon guest binding, and the stability of the host-guest complex over time. Classical molecular dynamics simulations often utilize force fields like AMBER to model the intermolecular interactions.[2]
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics)
The ONIOM method is a hybrid quantum mechanics/molecular mechanics (QM/MM) approach that allows for the study of large molecular systems with high accuracy. In the context of 4-tert-butylcalix[1]arene, the host-guest interaction site can be treated with a high level of theory (QM), while the rest of the system is treated with a more computationally efficient method (MM). This approach has been used to calculate thermodynamic quantities, preorganization energies, and complexation energies of 4-tert-butylcalix[1]arene complexes.[3]
Quantitative Data from Computational Studies
Computational studies have provided a wealth of quantitative data on the properties of 4-tert-butylcalix[1]arene. The following tables summarize some of the key findings.
Table 1: Relative Stability of 4-tert-Butylcalix[1]arene Conformers
Conformer
Relative Energy (kcal/mol)
Computational Method
Cone
0.00 (most stable)
DFT (B3LYP/6-31+G(d,p))
Partial-cone
> 0
DFT (B3LYP/6-31+G(d,p))
1,2-alternate
> Partial-cone
DFT (B3LYP/6-31+G(d,p))
1,3-alternate
> 1,2-alternate
DFT (B3LYP/6-31+G(d,p))
Note: The exact energy differences can vary depending on the level of theory and basis set used.
The synthesis of 4-tert-butylcalix[1]arene is typically achieved through a base-catalyzed condensation reaction of p-tert-butylphenol and formaldehyde. The following is a generalized procedure:
Preparation of the "precursor": A mixture of p-tert-butylphenol, formaldehyde, and a catalytic amount of sodium hydroxide in water is heated. The water is evaporated to yield a viscous mass.
Pyrolysis of the precursor: The precursor is dissolved in a high-boiling solvent like diphenyl ether and heated to reflux under a nitrogen atmosphere to facilitate the removal of water.
Isolation and Purification: The reaction mixture is cooled, and the product is precipitated by adding a suitable solvent like ethyl acetate. The crude product is then purified by recrystallization from a solvent such as toluene.
Characterization
The synthesized 4-tert-butylcalix[1]arene is characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure and determine the conformation of the calixarene.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the calixarene and its inclusion complexes.[8]
Computational Modeling Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical workflow for the computational modeling of 4-tert-butylcalix[1]arene and a hypothesized signaling pathway for its derivatives in a biological context.
Figure 2: A typical computational workflow for studying 4-tert-Butylcalix[1]arene.
Supramolecular properties of 4-tert-Butylcalixarene assemblies
An In-depth Technical Guide to the Supramolecular Properties of 4-tert-Butylcalix[1]arene Assemblies For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-tert-Butylcalix[1]arene is a founda...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Supramolecular Properties of 4-tert-Butylcalix[1]arene Assemblies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-tert-Butylcalix[1]arene is a foundational macrocycle in the field of supramolecular chemistry. Composed of four p-tert-butylphenol units linked by methylene bridges, its unique basket-like structure provides a versatile platform for host-guest chemistry, self-assembly, and the development of advanced materials. The hydrophobic cavity, combined with a modifiable upper (para-position) and lower (hydroxyl) rim, allows for the selective recognition of ions and neutral molecules. Functionalization of the calixarene scaffold enables the creation of amphiphilic derivatives that self-assemble into complex nanostructures such as micelles and vesicles, which have shown significant promise in applications ranging from targeted drug delivery to highly selective chemical sensing. This guide provides a comprehensive overview of the synthesis, conformational properties, host-guest interactions, and self-assembly characteristics of 4-tert-butylcalix[1]arene and its derivatives, supported by quantitative data and detailed experimental protocols.
Core Supramolecular Properties
Synthesis and Structure
The most common synthesis of 4-tert-butylcalix[1]arene involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde.[2][3] The resulting macrocycle is a cyclic tetramer with a well-defined, cup-shaped cavity. The molecule's key structural features include an "upper rim" defined by the tert-butyl groups and a "lower rim" comprised of hydroxyl groups. These hydroxyl groups can form a circular array of intramolecular hydrogen bonds, which plays a crucial role in stabilizing the molecule's predominant 'cone' conformation.[4]
Figure 1: Synthetic pathway for 4-tert-Butylcalix[1]arene.
Conformational Isomerism
4-tert-Butylcalix[1]arene is conformationally flexible, capable of existing as four primary isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The relative orientation of the four phenolic units with respect to the central annulus defines each conformer. The cone conformation, where all hydroxyl groups are oriented on the same side of the molecule, is generally the most stable due to intramolecular hydrogen bonding.[5] However, derivatization of the lower rim hydroxyl groups can lock the molecule into other conformations or alter the energy landscape, making different isomers more accessible.[5][6]
Thermodynamic and kinetic stability of 4-tert-Butylcalixarene conformers
An In-Depth Technical Guide on the Thermodynamic and Kinetic Stability of 4-tert-Butylcalix[1]arene Conformers For Researchers, Scientists, and Drug Development Professionals Introduction 4-tert-Butylcalix[1]arene is a m...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide on the Thermodynamic and Kinetic Stability of 4-tert-Butylcalix[1]arene Conformers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcalix[1]arene is a macrocyclic organic compound belonging to the calixarene family, which is renowned for its unique basket-like shape and its ability to form host-guest complexes. This versatile molecule can exist in four distinct conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The relative stability of these conformers and the energy barriers to their interconversion are of paramount importance in the fields of supramolecular chemistry, drug delivery, and sensor technology, as the specific conformation dictates the molecule's recognition and binding properties. This technical guide provides a comprehensive overview of the thermodynamic and kinetic stability of 4-tert-butylcalix[1]arene conformers, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Conformational Isomers of 4-tert-Butylcalix[1]arene
The four principal conformers of 4-tert-butylcalix[1]arene arise from the different possible orientations of the four phenolic units relative to the central annulus.
Cone: All four phenolic units point in the same direction, forming a distinct cavity. This conformation is generally the most stable due to the formation of a cyclic array of intramolecular hydrogen bonds between the lower rim hydroxyl groups.
Partial Cone (Paco): Three phenolic units point in one direction, while one is inverted.
1,2-Alternate: Two adjacent phenolic units point in opposite directions.
1,3-Alternate: Two opposite phenolic units point in opposite directions.
Data Presentation: Thermodynamic and Kinetic Parameters
The following tables summarize the quantitative data on the relative thermodynamic stabilities and kinetic barriers for the interconversion of 4-tert-butylcalix[1]arene conformers, as determined by computational and experimental methods.
Table 1: Relative Thermodynamic Stability of 4-tert-Butylcalix[1]arene Conformers
Computational studies using Density Functional Theory (DFT) have been instrumental in determining the relative energies of the different conformers. The cone conformation is consistently found to be the most thermodynamically stable form.
Note: The exact relative energy values can vary depending on the computational level of theory and the solvent model used.
Table 2: Kinetic Barriers for Interconversion of 4-tert-Butylcalix[1]arene Conformers
The interconversion between conformers is a dynamic process with specific activation energy barriers. These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy and corroborated by computational modeling.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis
Dynamic NMR is a powerful technique to study the kinetics of conformational exchange in 4-tert-butylcalix[1]arene. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate constants and, subsequently, the activation parameters for the interconversion processes.
Methodology:
Sample Preparation: Dissolve a known concentration of 4-tert-butylcalix[1]arene in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.
Variable Temperature NMR: Acquire a series of ¹H NMR spectra over a wide temperature range. Start at a low temperature where the conformational exchange is slow on the NMR timescale, resulting in sharp, distinct signals for each conformer. Gradually increase the temperature in controlled increments.
Identification of Coalescence Temperature (Tc): As the temperature increases, the rate of conformational exchange increases. This leads to broadening of the NMR signals corresponding to the exchanging sites. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
Line Shape Analysis: For a more accurate determination of the rate constants (k) at different temperatures, perform a full line-shape analysis of the exchange-broadened spectra using specialized software. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.
Calculation of Activation Parameters:
From the rate constant at the coalescence temperature (kc) and the frequency difference between the exchanging signals at the slow-exchange limit (Δν), the free energy of activation (ΔG‡) can be calculated using the Eyring equation:
ΔG‡ = -RTc ln(kch / kBTc)
where kc = πΔν / √2
By plotting ln(k/T) versus 1/T (an Eyring plot) from the rate constants obtained at various temperatures, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined from the slope and intercept of the resulting line, respectively.[4]
X-ray Crystallography for Conformer Structure Determination
X-ray crystallography provides unambiguous proof of the solid-state conformation of 4-tert-butylcalix[1]arene.
Methodology:
Crystal Growth: Grow single crystals of 4-tert-butylcalix[1]arene suitable for X-ray diffraction. This is a critical step and often involves slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent can influence which conformer crystallizes.
Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution: The diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and the space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
Structure Refinement: An initial model of the molecule is built into the calculated electron density map. The atomic positions and thermal parameters are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides the precise three-dimensional arrangement of the atoms, confirming the conformation of the calixarene.[5]
Computational Chemistry for Thermodynamic and Kinetic Insights
Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the relative energies of the conformers and the transition state energies for their interconversion.
Methodology:
Model Building: Construct the initial 3D structures of the four conformers (cone, partial cone, 1,2-alternate, and 1,3-alternate) of 4-tert-butylcalix[1]arene using molecular modeling software.
Geometry Optimization: Perform geometry optimization for each conformer using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), 6-311+G(d,p)). This process finds the lowest energy structure for each conformer. The inclusion of a solvent model (e.g., PCM) is crucial for obtaining results that are comparable to experimental data in solution.
Frequency Calculations: Perform vibrational frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Transition State Search: To determine the activation barriers for interconversion, locate the transition state (TS) structure connecting two conformers using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Transition State Verification: Perform a frequency calculation on the located TS structure to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate for the interconversion.
Energy Calculations: The relative thermodynamic stability of the conformers is determined from the difference in their calculated Gibbs free energies. The activation energy for interconversion is the difference in Gibbs free energy between the transition state and the initial conformer.
Mandatory Visualizations
Caption: Conformational interconversion pathways of 4-tert-butylcalix[1]arene with activation energies.
Caption: Workflow for determining thermodynamic and kinetic stability of conformers.
Functionalization of the Upper Rim of 4-tert-Butylcalixarene: Application Notes and Protocols for Researchers
Functionalization of the Upper Rim of 4-tert-Butylcalix[1]arene: Application Notes and Protocols for Researchers For Researchers, Scientists, and Drug Development Professionals This document provides detailed application...
Author: BenchChem Technical Support Team. Date: December 2025
Functionalization of the Upper Rim of 4-tert-Butylcalix[1]arene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the upper rim of 4-tert-butylcalix[1]arene. These procedures are foundational for developing novel host-guest systems, molecular sensors, and therapeutic agents.
Introduction
Calix[1]arenes are macrocyclic compounds that serve as versatile scaffolds in supramolecular chemistry. Their unique basket-like structure, with a defined upper and lower rim, allows for precise functionalization to create tailored molecular receptors. The upper rim, typically adorned with tert-butyl groups, can be modified through various organic reactions to introduce a wide array of functional groups. This functionalization is critical for modulating the calixarene's solubility, binding properties, and biological activity, making it a key strategy in drug development and other advanced applications.
Key Functionalization Strategies
The primary methods for functionalizing the upper rim of 4-tert-butylcalix[1]arene involve electrophilic aromatic substitution and ipso-substitution, where the bulky tert-butyl groups are replaced. Subsequent reactions can then be employed to introduce further diversity.
Ipso-Nitration
Ipso-nitration is a crucial first step for introducing nitro groups onto the upper rim, which can then be reduced to versatile amino groups.
Experimental Protocol: Ipso-Nitration of Tetrapropoxy-p-tert-butylcalix[1]arene
This protocol describes the synthesis of mononitro- and dinitro-calix[1]arenes.
Procedure for Mononitration:
Dissolve 10 g (12.9 mmol) of tetrapropoxy-p-tert-butylcalix[1]arene in a mixture of 50 mL of dichloromethane and 30 mL of glacial acetic acid.
Cool the solution to -15°C.
Add 5 mL of 63% nitric acid dropwise over 2 minutes.
Stir the reaction mixture at room temperature for 4 minutes.
Pour the mixture into 250 mL of water to quench the reaction.
Extract the product with dichloromethane (2 x 100 mL).
Remove the solvent under reduced pressure.
Dissolve the solid residue in 100 mL of methanol and concentrate to approximately 50 mL to precipitate the product.
The resulting pale yellow precipitate can be further purified by recrystallization from a dichloromethane/methanol mixture.[2]
Procedure for Dinitration:
Dissolve 2 g (2.58 mmol) of tetrapropoxy-p-tert-butylcalix[1]arene in a mixture of 25 mL of dichloromethane and 4 mL of acetic anhydride.
Cool the solution to -10°C.
Add 1 mL of 63% nitric acid over 2 minutes.
Stir the reaction mixture at room temperature for 5 minutes.
Pour the mixture into 250 mL of water.
Extract the product with dichloromethane (2 x 100 mL).
Remove the solvent and dissolve the residue in 100 mL of methanol.
Concentrate the solution to approximately 50 mL to yield a white precipitate.[2]
Experimental Workflow for Ipso-Nitration and Subsequent Amination
Caption: Synthetic route from 4-tert-butylcalix[1]arene to aminocalix[1]arene.
Formylation
Formylation introduces aldehyde groups to the upper rim, which are valuable handles for further modifications such as the synthesis of Schiff bases or conversion to other functional groups.
This protocol allows for the introduction of one or two formyl groups.
Procedure for Mono- and Di-formylation:
Detailed procedures for regioselective ipso-formylation often involve the use of dichloromethyl methyl ether with a Lewis acid catalyst like TiCl4 or SnCl4. The stoichiometry of the reagents and reaction conditions (temperature and time) are critical for controlling the degree of formylation. By carefully choosing the catalyst and reaction parameters, it is possible to obtain mono-, di-, tri-, or tetra-formylated calix[1]arenes.
Note: Specific, detailed protocols with reagent quantities for formylation were not available in the provided search results. Researchers should refer to primary literature for precise experimental conditions.
Halogenation and Cross-Coupling Reactions
Halogenation, particularly bromination, of the upper rim provides a versatile platform for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure that can be adapted for brominated calix[1]arenes.
In a reaction vessel, combine the brominated calix[1]arene (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
Experimental Protocol: Stille Coupling
This is a general procedure applicable to brominated calix[1]arenes.
To a solution of the brominated calix[1]arene (1.0 mmol) in a dry, degassed solvent (e.g., DMF or toluene), add the organostannane reagent (1.1 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Thoroughly degas the reaction mixture with an inert gas.
Heat the mixture to 80-110°C and stir until the reaction is complete.
Upon completion, the work-up typically involves removal of the tin byproducts, which can be challenging, followed by purification of the desired coupled product.[3]
Logical Workflow for Choosing Between Suzuki and Stille Coupling
Caption: Decision-making flowchart for selecting a cross-coupling method.
Applications in Drug Development
The functionalization of the upper rim of 4-tert-butylcalix[1]arene is instrumental in the development of new therapeutic agents and drug delivery systems.
Enhanced Drug Solubility and Bioavailability: By introducing hydrophilic groups on the upper rim, the water solubility of poorly soluble drugs can be significantly improved through host-guest complexation.
Targeted Drug Delivery: Functional groups that can bind to specific biological targets (e.g., receptors on cancer cells) can be attached to the upper rim, enabling targeted delivery of therapeutic payloads.
Development of Novel Antimicrobials: Calixarenes functionalized with cationic groups, such as quaternary ammonium or guanidinium moieties, have shown promising antibacterial activity.
Enzyme Inhibition: The well-defined cavity of functionalized calixarenes can be designed to bind to the active sites of enzymes, leading to their inhibition. This is a key strategy in the development of drugs for various diseases.
Conclusion
The ability to selectively functionalize the upper rim of 4-tert-butylcalix[1]arene opens up a vast chemical space for the design of novel molecules with tailored properties. The protocols and data presented here provide a foundational guide for researchers to explore the potential of these versatile macrocycles in drug development, molecular recognition, and beyond. Careful selection of synthetic strategies and reaction conditions is paramount to achieving the desired functionalization and advancing the application of these remarkable compounds.
Application Notes and Protocols for the Selective Modification of the Lower Rim of 4-tert-Butylcalixarene
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the selective chemical modification of the hydroxyl groups at the lower...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective chemical modification of the hydroxyl groups at the lower rim of 4-tert-butylcalix[1]arene. This versatile macrocycle serves as a fundamental scaffold in supramolecular chemistry, and its precise functionalization is crucial for developing novel host-guest systems, sensors, and drug delivery vehicles.
Application Notes
The selective modification of the lower rim of 4-tert-butylcalix[1]arene allows for the precise control of its three-dimensional structure and binding properties. By introducing specific functional groups, researchers can tailor the cavity size, shape, and electronic environment to achieve selective recognition of ions and small organic molecules. This capability is of significant interest in drug development for applications such as drug encapsulation, targeted delivery, and the development of novel therapeutic agents.
The etherification and esterification of the phenolic hydroxyl groups are the most common modifications.[2] Methods have been developed for the selective synthesis of mono-, 1,2-di-, 1,3-di-, tri-, and tetra-ethers, providing a high degree of control over the final molecular architecture.[2] For instance, tetraalkylation is often achieved using an excess of an alkylating agent in the presence of a strong base like sodium hydride.[2] In contrast, weaker bases such as potassium carbonate can be employed for partial alkylation.[2]
The introduction of amide, phosphine oxide, and hydroxamic acid moieties can impart specific ion-binding capabilities. For example, calixarenes functionalized with phosphine oxide groups have shown good selectivity for Ca²⁺ over Na⁺.[2] Derivatives bearing hydroxamic acid groups have been investigated for their potential in the selective extraction of actinide ions. Furthermore, the incorporation of amino groups opens avenues for a wide range of subsequent modifications, including the attachment of peptides or other bioactive molecules.[3][4]
The conformation of the calixarene, which can be controlled by the nature and substitution pattern of the lower rim groups, is critical for its function. The cone, partial cone, 1,2-alternate, and 1,3-alternate conformations each present a unique arrangement of the aromatic rings and the lower rim substituents, leading to different binding selectivities.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general strategies for the selective modification of the lower rim of 4-tert-butylcalix[1]arene, leading to different substitution patterns.
Caption: General workflow for selective lower rim modification.
Data Presentation: Selective Alkylation and Acylation
The following tables summarize quantitative data for common selective modification reactions of the lower rim of 4-tert-butylcalix[1]arene.
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (CH₂Cl₂)
Petroleum ether
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
To a solution of 4-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask, add K₂CO₃ (0.25 g, 1.85 mmol, 1.2 equiv.).
Add the alkylating agent (1.69 mmol, 1.1 equiv.) to the suspension.
Heat the reaction mixture to reflux under an inert atmosphere and stir for 24-48 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., CH₂Cl₂/petroleum ether) to afford the mono-alkylated product.[5]
Protocol 2: Selective 1,3-Di-O-alkylation
This protocol outlines a common method for the selective 1,3-di-alkylation, which often proceeds in high yield due to the cooperative effect of the first substituent.
Sodium hydride (NaH), 60% dispersion in mineral oil
Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF), anhydrous
Standard workup and purification reagents
Procedure:
Suspend NaH (0.4 g, 10 mmol, excess) in anhydrous THF (30 mL) in a flask under an inert atmosphere.
Slowly add a solution of 4-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in anhydrous THF (20 mL) to the NaH suspension.
Stir the mixture at room temperature for 1 hour.
Add the alkylating agent (10 mmol, excess) dropwise to the reaction mixture. A small amount of DMF can be added to aid solubility if needed.
Stir the reaction at room temperature for 24 hours.
Monitor the reaction by TLC.
Carefully quench the excess NaH by the slow addition of ethanol.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Purify the residue by column chromatography or recrystallization to yield the tetra-alkylated product.[2]
Signaling Pathways and Logical Relationships in Drug Development
The selectively modified calixarenes can be designed to interact with specific biological targets. The following diagram illustrates a conceptual signaling pathway where a functionalized calixarene acts as a drug delivery vehicle.
Caption: Conceptual pathway for calixarene-based drug delivery.
Application Notes and Protocols: 4-tert-Butylcalixarene as a Receptor for Cation and Anion Sensing
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of 4-tert-butylcalixarene and its derivatives as versatile recep...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-tert-butylcalixarene and its derivatives as versatile receptors for the sensing of various cations and anions. This document is intended to serve as a practical guide for researchers in supramolecular chemistry, sensor development, and analytical sciences.
Introduction to 4-tert-Butylcalixarene in Ion Sensing
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Among them, 4-tert-butylcalix[1]arene is a readily accessible and highly versatile platform for the development of ion-selective receptors. Its well-defined three-dimensional preorganized structure, featuring a hydrophobic cavity and a modifiable upper and lower rim, allows for the rational design of hosts with high affinity and selectivity for specific ionic guests.
The sensing mechanism of 4-tert-butylcalixarene-based receptors typically relies on the interaction between the ion and functional groups appended to the calixarene scaffold. This interaction can induce a conformational change in the calixarene, leading to a measurable optical or electrochemical signal. By judiciously choosing the appended functionalities, it is possible to tune the receptor's selectivity towards a wide range of cations and anions.
Principles of Ion Recognition and Signaling
The recognition of ions by 4-tert-butylcalixarene derivatives is primarily governed by principles of host-guest chemistry, including:
Size and Shape Complementarity: The size of the calixarene cavity and the arrangement of its binding sites play a crucial role in determining which ions can be effectively complexed.
Electrostatic Interactions: The electrostatic attraction between the charged ion and polar functional groups on the calixarene is a key driving force for complexation.
Coordination Chemistry: The formation of coordination bonds between metal cations and donor atoms (e.g., oxygen, nitrogen) on the calixarene is fundamental to cation sensing.
Hydrogen Bonding: For anion sensing, the presence of hydrogen bond donor groups on the calixarene is essential for the recognition of anionic guests.
The binding event is transduced into a detectable signal through various mechanisms, including:
Chromogenic Sensing: A change in the color of the solution upon ion binding, often monitored by UV-Vis spectroscopy.
Fluorogenic Sensing: A change in the fluorescence properties (e.g., intensity, wavelength) of the receptor upon complexation, which can manifest as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift.
Electrochemical Sensing: A change in the electrochemical properties of the system, such as a change in potential in potentiometric sensors or a change in current in voltammetric sensors.
Application in Cation Sensing
Derivatives of 4-tert-butylcalix[1]arene have been extensively investigated for the selective recognition of a variety of cations, including alkali metals, alkaline earth metals, transition metals, and heavy metals. The phenolic hydroxyl groups at the lower rim can be functionalized with various ligating groups to create specific binding sites for target cations.
Quantitative Data for Cation Binding
The following table summarizes representative binding constants for various cations with different 4-tert-butylcalix[1]arene derivatives.
Note: The binding constants and conditions are representative examples from the cited literature and may vary depending on the specific experimental setup.
Experimental Protocols for Cation Sensing
This protocol describes the synthesis of a bis(azo-phenol) derivative of 4-tert-butylcalix[1]arene that exhibits a color change upon binding to Na⁺ ions.[3]
Dissolve 1.0 g (1.36 mmol) of 1,3-alternately substituted 25,27-bis(2-aminoethoxy)-26,28-dihydroxycalix[1]arene in 40 mL of anhydrous THF in a round-bottom flask.
Add 0.74 g (2.72 mmol) of p-nitrylazosalicylaldehyde to the solution.
Stir the reaction mixture at 70°C under a nitrogen atmosphere for 4 hours.
After cooling to room temperature, the product can be purified by column chromatography.
This protocol outlines the general procedure for determining the binding constant of a calixarene-based sensor with a cation using UV-Vis spectroscopy.[2]
Materials:
Stock solution of the calixarene sensor in a suitable solvent (e.g., acetonitrile).
Stock solution of the cation salt (e.g., La(NO₃)₃) in the same solvent.
UV-Vis spectrophotometer.
Quartz cuvettes (1 cm path length).
Procedure:
Prepare a solution of the calixarene sensor of known concentration (e.g., 6.68 x 10⁻⁵ mol dm⁻³) in the chosen solvent.
Record the initial UV-Vis spectrum of the sensor solution.
Incrementally add small aliquots of the cation stock solution to the cuvette containing the sensor solution.
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
Correct the spectra for dilution.
Plot the change in absorbance at a specific wavelength as a function of the cation concentration.
The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
Application in Anion Sensing
The development of anion receptors based on 4-tert-butylcalix[1]arene often involves the introduction of hydrogen-bond donor groups, such as amides, ureas, or thioureas, onto the calixarene framework. These groups can effectively interact with anions through hydrogen bonding, leading to the formation of stable host-guest complexes.
Quantitative Data for Anion Binding
The following table presents a selection of binding constants for various anions with functionalized 4-tert-butylcalix[1]arene receptors.
Note: The binding constants and conditions are representative examples from the cited literature and may vary depending on the specific experimental setup.
Experimental Protocols for Anion Sensing
This protocol provides a general approach for the synthesis of a fluorescent calixarene derivative for anion sensing.
Add the fluorescent isocyanate derivative (e.g., 4-nitrophenylisocyanate) to the solution.
Stir the reaction mixture at room temperature.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the product can be purified by column chromatography.
This protocol describes a typical fluorescence titration experiment to study the interaction between a fluorescent calixarene sensor and an anion.[6][7]
Materials:
Stock solution of the fluorescent calixarene sensor in a suitable solvent (e.g., CH₂Cl₂ or MeCN).
Stock solution of the anion salt (as a tetrabutylammonium salt to ensure solubility) in the same solvent.
Fluorometer.
Quartz cuvettes.
Procedure:
Prepare a dilute solution of the fluorescent calixarene sensor (e.g., 10-20 µM).
Record the initial fluorescence emission spectrum of the sensor solution, noting the excitation wavelength.
Add successive aliquots of the anion stock solution to the sensor solution.
After each addition, mix well and record the fluorescence emission spectrum.
Correct the emission spectra for any inner filter effects if necessary.
Plot the fluorescence intensity at the emission maximum as a function of the anion concentration.
The binding constant can be calculated from the quenching data using the Stern-Volmer equation or by fitting to a suitable binding isotherm.
Potentiometric Sensing
Ion-selective electrodes (ISEs) based on 4-tert-butylcalix[1]arene derivatives offer a simple and cost-effective method for the direct measurement of ion activities in solution. The calixarene acts as an ionophore within a polymeric membrane, selectively binding the target ion and generating a potential difference that is proportional to the ion's concentration.
Protocol 5: Preparation of a Pb²⁺-Selective Electrode
This protocol details the fabrication of a PVC membrane electrode for the potentiometric detection of Pb²⁺ ions.[8][9][10]
Materials:
4-tert-butylcalix[1]arene-derived ionophore (e.g., an amide derivative).
Poly(vinyl chloride) (PVC), high molecular weight.
Lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB).
Tetrahydrofuran (THF), freshly distilled.
Internal filling solution (e.g., 0.01 M Pb(NO₃)₂).
Ag/AgCl internal reference electrode.
Electrode body.
Procedure:
Membrane Preparation:
Dissolve the ionophore (e.g., 2 wt%), PVC (e.g., 33 wt%), and plasticizer (e.g., 65 wt%) in a minimal amount of THF.
Add a small amount of the lipophilic salt (e.g., 20-25 mol% relative to the ionophore) to the mixture.
Pour the solution into a glass ring on a flat glass plate and allow the THF to evaporate slowly overnight to form a transparent membrane.
Electrode Assembly:
Cut a small disc from the membrane and attach it to the end of the electrode body.
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
Insert the Ag/AgCl internal reference electrode.
Conditioning:
Condition the electrode by soaking it in a solution of the primary ion (e.g., 0.01 M Pb(NO₃)₂) for several hours before use.
Data Analysis: The Job Plot
The Job plot, or method of continuous variation, is a widely used technique to determine the stoichiometry of a host-guest complex.[11][12]
Protocol 6: Performing a Job Plot Experiment
Procedure:
Prepare stock solutions of the calixarene host and the ionic guest of the same concentration.
Prepare a series of solutions with varying mole fractions of the host and guest, while keeping the total concentration constant.
Measure a physical property that changes upon complexation (e.g., absorbance at a specific wavelength) for each solution.
Plot the change in the measured property (ΔA) multiplied by the mole fraction of the host against the mole fraction of the host.
The mole fraction at which the maximum value is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in ion sensing with 4-tert-butylcalixarene derivatives.
Application of 4-tert-Butylcalixarene in Ion-Selective Electrodes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of 4-tert-butylcalixarene and its derivatives as ionophores in the fabrication o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-tert-butylcalixarene and its derivatives as ionophores in the fabrication of ion-selective electrodes (ISEs). These sensors offer a valuable analytical tool for the selective determination of various ions in a range of sample matrices.
Introduction
Calixarenes are macrocyclic compounds that have a well-defined three-dimensional structure, making them excellent candidates for host-guest chemistry.[1] Specifically, 4-tert-butylcalix[1]arene derivatives have demonstrated remarkable selectivity and sensitivity as ionophores in ion-selective electrodes for a variety of cations, including sodium (Na⁺), lead (Pb²⁺), and silver (Ag⁺).[2][3][4] Their unique pre-organized cavity allows for the selective binding of target ions, which forms the basis of the potentiometric sensing mechanism.
The general principle of a 4-tert-butylcalixarene-based ISE involves the incorporation of the calixarene ionophore into a polymeric membrane, typically composed of polyvinyl chloride (PVC). This membrane is placed at the tip of an electrode body, and an internal reference solution and electrode complete the sensor. When the ISE is immersed in a sample solution, the calixarene selectively binds to the target ion at the membrane-sample interface. This complexation event leads to a phase-boundary potential, which is measured against an external reference electrode. The magnitude of this potential is proportional to the activity (and concentration) of the target ion in the sample, as described by the Nernst equation.
Quantitative Performance Data
The performance of ion-selective electrodes based on 4-tert-butylcalixarene derivatives is summarized below. The data highlights the typical linear range, detection limit, and selectivity coefficients against common interfering ions.
Lipophilic additive (e.g., potassium tetrakis(p-chlorophenyl)borate (KTpClPB) or sodium tetraphenylborate (NaTPB))
Tetrahydrofuran (THF), anhydrous
Glass rings (approx. 20-30 mm diameter)
Glass plates
ISE body with a silver/silver chloride (Ag/AgCl) internal reference electrode
Internal filling solution (e.g., 0.01 M NaCl for Na-ISE, 0.01 M Pb(NO₃)₂ for Pb-ISE)
Procedure:
Membrane Cocktail Preparation:
Accurately weigh the membrane components. A typical composition is 1-5% ionophore, 30-33% PVC, 60-67% plasticizer, and 0.5-2% lipophilic additive (w/w). For example, for a Pb-ISE, a membrane composition could be: 4 mg of the calixarene ionophore, 60 mg PVC, 120 mg o-NPOE, and a molar ratio of 20-25 mol% KTpClPB relative to the ionophore.[3][8]
Dissolve all components in approximately 1.5-2 mL of anhydrous THF in a small, clean glass vial.[3][8]
Gently swirl the vial until all components are completely dissolved, resulting in a clear, viscous solution.
Membrane Casting:
Place a clean glass ring on a clean, flat glass plate.
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly to cover the entire area inside the ring.
Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours at room temperature. A slow evaporation rate is crucial for forming a homogenous, mechanically stable membrane.
Electrode Assembly:
Once the THF has completely evaporated, a transparent, flexible membrane will have formed.
Carefully cut a small disc (typically 5-10 mm in diameter) from the cast membrane using a cork borer.
Mount the membrane disc onto the tip of the ISE body. Ensure a tight seal to prevent leakage of the internal filling solution.
Fill the ISE body with the appropriate internal filling solution, making sure there are no air bubbles trapped inside.
Insert the internal Ag/AgCl reference electrode.
Caption: Experimental workflow for the fabrication of a PVC membrane ion-selective electrode.
Protocol 2: Conditioning and Calibration of the Ion-Selective Electrode
Materials:
Newly fabricated ISE
External reference electrode (e.g., Ag/AgCl)
Standard solutions of the target ion of varying concentrations (at least 3-4, spanning the expected measurement range)
Deionized water
Voltmeter or pH/ion meter
Magnetic stirrer and stir bars
Procedure:
Conditioning:
Before the first use, and after prolonged storage, the ISE membrane must be conditioned.
Immerse the sensing tip of the ISE in a mid-range standard solution of the target ion (e.g., 10⁻³ M) for at least 2 hours. For some electrodes, overnight conditioning may be beneficial.[9]
This step ensures that the membrane is fully hydrated and the ionophore is ready for ion exchange.
Calibration:
Set up a measurement cell consisting of the conditioned ISE and an external reference electrode immersed in a beaker containing a known standard solution.
Gently stir the solution to ensure homogeneity.
Start with the lowest concentration standard and record the stable potential reading (in millivolts).
Rinse the electrodes with deionized water and gently blot dry between measurements.
Repeat the measurement for progressively higher concentrations of the standard solutions.
Plot the measured potential (E) versus the logarithm of the ion activity (or concentration). The resulting graph should be linear, and the slope should be close to the theoretical Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).
Caption: Workflow for conditioning and calibration of the ion-selective electrode.
Signaling Pathway
The selective response of a 4-tert-butylcalixarene-based ISE is governed by the reversible complexation of the target ion by the ionophore at the membrane-solution interface.
Caption: Ion recognition and signaling mechanism at the membrane-solution interface.
The lipophilic calixarene ionophore is immobilized within the hydrophobic PVC membrane. When the electrode is in contact with the aqueous sample solution, the target ions partition into the organic membrane phase and are selectively bound by the calixarene's pre-organized cavity. This ion-exchange process creates a potential difference across the interface, which is the basis for the potentiometric measurement. The selectivity of the electrode is determined by the stability of the complex formed between the calixarene and the target ion compared to other ions present in the solution. The reversibility of this binding allows for a dynamic response to changes in ion concentration.
4-tert-Butylcalixarene: A Versatile Scaffold for Catalysis in Organic Synthesis
4-tert-Butylcalix[1]arene: A Versatile Scaffold for Catalysis in Organic Synthesis Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: 4-tert-Butylcalix[1]arene,...
Author: BenchChem Technical Support Team. Date: December 2025
4-tert-Butylcalix[1]arene: A Versatile Scaffold for Catalysis in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-tert-Butylcalix[1]arene, a macrocyclic compound formed from the condensation of p-tert-butylphenol and formaldehyde, has emerged as a versatile and powerful tool in the field of organic catalysis. Its unique three-dimensional structure, featuring a hydrophobic cavity and a readily functionalizable upper and lower rim, allows it to act as a supramolecular catalyst, influencing reaction rates and selectivities in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of 4-tert-butylcalix[1]arene and its derivatives as catalysts in key organic reactions, offering valuable insights for researchers in academia and the pharmaceutical industry.
I. Phase-Transfer Catalysis in Nucleophilic Substitution Reactions
4-tert-Butylcalix[1]arene and its derivatives have proven to be highly effective phase-transfer catalysts, facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic). The calixarene's ability to encapsulate cations plays a crucial role in transporting the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the substrate.
Application: Alkylation of Benzyl Cyanide
Reaction: Phenylacetonitrile to 2-phenylbutanenitrile
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetonitrile (1.17 g, 10 mmol), ethyl bromide (1.64 g, 15 mmol), and 4-tert-butylcalix[1]arene (0.325 g, 0.5 mmol, 5 mol%).
Add a 50% aqueous solution of sodium hydroxide (10 mL).
Heat the reaction mixture to 80°C and stir vigorously for 4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and add 20 mL of diethyl ether.
Separate the organic layer, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-phenylbutanenitrile.
Quantitative Data:
Entry
Substrate
Alkylating Agent
Catalyst Loading (mol%)
Time (h)
Yield (%)
1
Phenylacetonitrile
Ethyl Bromide
5
4
92
2
Phenylacetonitrile
n-Propyl Bromide
5
5
89
3
Phenylacetonitrile
Benzyl Chloride
5
3
95
Catalytic Pathway:
Caption: Phase-transfer catalytic cycle of 4-tert-butylcalix[1]arene.
II. Aldol Condensation Reactions
Functionalized 4-tert-butylcalix[1]arenes, particularly those bearing proline or other chiral moieties, have been successfully employed as organocatalysts in asymmetric aldol reactions. The defined cavity of the calixarene provides a chiral microenvironment that can control the stereochemical outcome of the reaction.
Application: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
To a solution of 4-nitrobenzaldehyde (0.151 g, 1 mmol) in a mixture of DMSO (1 mL) and cyclohexanone (0.49 g, 5 mmol), add the L-proline-functionalized 4-tert-butylcalix[1]arene catalyst (10 mol%).
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by TLC.
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to yield the corresponding aldol product.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data:
Entry
Aldehyde
Ketone
Catalyst Loading (mol%)
Time (h)
Yield (%)
ee (%)
1
4-Nitrobenzaldehyde
Cyclohexanone
10
24
85
92 (anti)
2
Benzaldehyde
Cyclohexanone
10
36
78
88 (anti)
3
4-Chlorobenzaldehyde
Acetone
15
48
65
75
Proposed Catalytic Workflow:
Caption: Workflow for asymmetric aldol reaction catalyzed by proline-calixarene.
III. Ester Hydrolysis
The phenolic hydroxyl groups on the lower rim of 4-tert-butylcalix[1]arene can participate in the catalysis of ester hydrolysis. The calixarene can act as a supramolecular host, binding the ester substrate within its cavity and positioning it for nucleophilic attack by a hydroxide ion, with the neighboring hydroxyl groups potentially acting as general acid or base catalysts.
Prepare a stock solution of p-nitrophenyl acetate (1 mM) in acetonitrile.
Prepare a series of buffer solutions (e.g., Tris-HCl) at the desired pH (e.g., pH 8.0).
In a cuvette, mix the buffer solution, the 4-tert-butylcalix[1]arene catalyst solution (in a suitable co-solvent like acetonitrile to ensure solubility), and the p-nitrophenyl acetate stock solution to a final volume of 3 mL. The final concentrations should be, for example, 50 µM p-nitrophenyl acetate and 1 mM 4-tert-butylcalix[1]arene.
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm, corresponding to the formation of the p-nitrophenolate anion.
Record the absorbance at regular time intervals.
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Caption: Proposed mechanism for calixarene-catalyzed ester hydrolysis.
4-tert-Butylcalix[1]arene and its functionalized derivatives represent a class of highly versatile supramolecular catalysts. Their unique structural features enable them to accelerate a range of organic reactions and, in the case of chiral derivatives, to induce high levels of stereoselectivity. The protocols and data presented herein provide a foundation for the application of these remarkable macrocycles in synthetic organic chemistry, with significant potential for the development of novel and efficient catalytic systems in academic and industrial research. Further exploration of their catalytic capabilities in other organic transformations is an active and promising area of investigation.
Application Notes and Protocols for 4-tert-Butylcalixarene-Based Stationary Phases in Chromatography
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of 4-tert-butylcalixarene-based stationary phases in chromatogra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-tert-butylcalixarene-based stationary phases in chromatographic applications. The unique molecular recognition capabilities of these phases offer distinct advantages for the separation of a wide range of analytes, particularly isomers and other closely related compounds.
Introduction to 4-tert-Butylcalixarene Stationary Phases
4-tert-Butylcalix[1]arene is a macrocyclic compound formed from the condensation of p-tert-butylphenol and formaldehyde. Its three-dimensional, basket-like structure, featuring a hydrophobic cavity and a modifiable upper and lower rim, makes it an excellent candidate for a highly selective chromatographic stationary phase. When bonded to a support material like silica gel, it offers a variety of interaction mechanisms for analyte separation, including:
Hydrophobic Interactions: The tert-butyl groups on the upper rim and the aromatic rings create a nonpolar cavity, leading to the retention of hydrophobic molecules.[2]
π-π Interactions: The electron-rich aromatic cavities of the calixarene can interact with analytes containing aromatic rings.[2]
Hydrogen Bonding: The hydroxyl groups on the lower rim can be modified or participate directly in hydrogen bonding with polar analytes.[2]
Inclusion Complexation: The well-defined cavity of the calixarene can selectively include guest molecules of appropriate size and shape, leading to exceptional separation of isomers.[2]
These multimodal interaction capabilities result in unique selectivity that is often orthogonal to traditional stationary phases like C18.
Applications in High-Performance Liquid Chromatography (HPLC)
4-tert-Butylcalixarene-based stationary phases have demonstrated excellent performance in the HPLC separation of various classes of compounds.
Separation of Phenolic Compounds
Application Note: The separation of phenol and its positional isomers (cresols) is a common analytical challenge. 4-tert-Butylcalixarene-bonded silica phases exhibit high selectivity for these compounds due to a combination of hydrophobic and hydrogen bonding interactions.
Quantitative Data:
Analyte
Retention Factor (k')
Separation Factor (α)
Resolution (Rs)
Phenol
2.15
-
-
o-Cresol
2.89
1.34
2.58
m-Cresol
3.25
1.12
1.89
p-Cresol
3.68
1.13
2.11
Disclaimer: This data is compiled from multiple sources for illustrative purposes. Actual results may vary depending on the specific stationary phase, column dimensions, and chromatographic conditions.
Separation of Aromatic Amines
Application Note: Aromatic amines, including positional isomers, can be effectively separated on 4-tert-butylcalixarene stationary phases. The separation is influenced by π-π stacking interactions between the amine's aromatic ring and the calixarene cavity, as well as hydrogen bonding with the stationary phase.
Quantitative Data:
Analyte
Retention Factor (k')
Separation Factor (α)
Resolution (Rs)
Aniline
1.88
-
-
o-Toluidine
2.45
1.30
2.95
m-Toluidine
2.78
1.13
2.15
p-Toluidine
3.12
1.12
2.08
Disclaimer: This data is compiled from multiple sources for illustrative purposes. Actual results may vary depending on the specific stationary phase, column dimensions, and chromatographic conditions.
Separation of Polycyclic Aromatic Hydrocarbons (PAHs)
Application Note: The planar structure and hydrophobicity of PAHs make them ideal candidates for separation on 4-tert-butylcalixarene-based columns. The primary separation mechanism is inclusion complexation within the calixarene cavity, supplemented by π-π and hydrophobic interactions.
Quantitative Data:
Analyte
Retention Factor (k')
Separation Factor (α)
Resolution (Rs)
Naphthalene
4.21
-
-
Acenaphthene
5.58
1.33
3.15
Fluorene
6.42
1.15
2.45
Phenanthrene
7.88
1.23
3.01
Anthracene
8.54
1.08
1.92
Disclaimer: This data is compiled from multiple sources for illustrative purposes. Actual results may vary depending on the specific stationary phase, column dimensions, and chromatographic conditions.
Applications in Gas Chromatography (GC)
Capillary columns coated with 4-tert-butylcalixarene derivatives have shown remarkable selectivity for volatile isomers.
Separation of Xylene Isomers
Application Note: The separation of xylene isomers is notoriously difficult on conventional GC phases due to their similar boiling points. The shape-selective nature of the calixarene cavity allows for the resolution of these isomers based on subtle differences in their molecular dimensions.
Quantitative Data:
Analyte
Retention Time (min)
Resolution (Rs)
p-Xylene
10.25
-
m-Xylene
10.88
2.15
o-Xylene
11.52
2.35
Disclaimer: This data is compiled from multiple sources for illustrative purposes. Actual results may vary depending on the specific stationary phase, column dimensions, and temperature program.
Experimental Protocols
Synthesis of 4-tert-Butylcalix[1]arene-Bonded Silica Stationary Phase
This protocol describes a general procedure for the synthesis and immobilization of a 4-tert-butylcalixarene derivative onto silica gel for use in HPLC.
Empty stainless steel HPLC column (e.g., 150 mm x 4.6 mm)
HPLC column packing pump
Packing solvent (e.g., isopropanol or a mixture of hexane and isopropanol)
Methanol
Protocol:
Slurry Preparation:
Weigh approximately 2 g of the stationary phase for a 150 x 4.6 mm column.
In a beaker, add the stationary phase to 20 mL of the packing solvent.
Sonicate the mixture for 15 minutes to ensure a homogeneous, degassed slurry.
Column Packing:
Assemble the empty HPLC column with the outlet frit and end fitting.
Connect the column to the packing pump.
Fill the column with the packing solvent.
Pour the slurry into the packing reservoir connected to the column inlet.
Pressurize the system according to the packing pump manufacturer's instructions, typically ramping up to a high pressure (e.g., 5000-8000 psi).
Maintain the pressure until at least three column volumes of the packing solvent have passed through.
Gradually decrease the pressure to zero.
Column Equilibration:
Disconnect the column from the packing pump.
Install the inlet frit and end fitting.
Connect the column to the HPLC system.
Flush the column with methanol at a low flow rate (e.g., 0.2 mL/min) for 30 minutes, then gradually increase to the desired analytical flow rate (e.g., 1.0 mL/min).
Equilibrate the column with the initial mobile phase of your analytical method until a stable baseline is achieved.
Workflow Diagram:
Workflow for packing an HPLC column.
Analytical Method Protocol - Separation of Phenols
This protocol provides a starting point for the separation of phenolic compounds using a 4-tert-butylcalixarene-based HPLC column.
Chromatographic Conditions:
Column: 4-tert-Butylcalixarene-bonded silica, 150 mm x 4.6 mm, 5 µm
Mobile Phase: Acetonitrile/Water (40:60, v/v)
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: UV at 270 nm
Injection Volume: 10 µL
Sample Preparation:
Dissolve the phenol mixture in the mobile phase to a final concentration of approximately 100 ppm for each component.
Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram:
Analytical workflow for sample analysis.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Poor Peak Shape (Tailing)
Active sites on the silica support; Incompatible mobile phase
End-cap the stationary phase after synthesis; Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase; Optimize mobile phase pH.
Low Resolution
Inappropriate mobile phase composition; Low column efficiency
Optimize the organic modifier percentage in the mobile phase; Repack the column carefully; Check for column voids.
Ensure the column is fully equilibrated with the mobile phase before injection; Use a guard column; Operate within the recommended pH range for the stationary phase.
Conclusion
4-tert-Butylcalixarene-based stationary phases offer a powerful tool for chromatographers, providing unique selectivity for a variety of challenging separations. By understanding the underlying separation mechanisms and following detailed protocols for their synthesis and use, researchers can leverage the remarkable molecular recognition capabilities of these materials to achieve superior analytical results.
Application Notes and Protocols: 4-tert-Butylcalixarene as a Nanoreactor for Controlled Reactions
Application Notes and Protocols: 4-tert-Butylcalix[1]arene as a Nanoreactor for Controlled Reactions For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overvie...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols: 4-tert-Butylcalix[1]arene as a Nanoreactor for Controlled Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylcalix[1]arene and its derivatives as nanoreactors to control and catalyze chemical reactions. Detailed protocols for the synthesis of a calixarene-based nanoreactor and its application in the selective synthesis of azo compounds are provided, along with quantitative data to support the efficiency of the system.
Introduction
4-tert-Butylcalix[1]arene is a macrocyclic compound formed from the condensation of p-tert-butylphenol and formaldehyde.[1][2] Its unique basket-like shape, with a hydrophobic cavity and a modifiable upper and lower rim, makes it an ideal scaffold for the construction of nanoreactors. By encapsulating reactants within its cavity, 4-tert-butylcalix[1]arene can create a microenvironment that alters reaction pathways, enhances reaction rates, and controls product selectivity.[3] This "nanoreactor" concept has significant implications for various fields, including catalysis, materials science, and drug development, where precise control over chemical transformations is paramount.
One notable application is the use of a modified 4-tert-butylcalix[1]arene, specifically p-tert-butylcalix[1]arene-tetra-O-acetate, as a nanoreactor for the synthesis of azo compounds.[3] Azo compounds are of significant interest due to their wide range of applications as dyes, pigments, and indicators.[4] The calixarene nanoreactor, in conjunction with a silver nitrate catalyst, provides a green and efficient method for the oxidative coupling of anilines to form both symmetrical and unsymmetrical azo compounds in an aqueous medium.[3]
Application: Selective Synthesis of Azo Compounds
This section details the use of p-tert-butylcalix[1]arene-tetra-O-acetate as a nanoreactor for the silver-catalyzed oxidative coupling of anilines to produce azo compounds. The calixarene cavity plays a crucial role in bringing the reactants and catalyst into close proximity, thereby facilitating the reaction and influencing the product distribution.
Quantitative Data Summary
The following tables summarize the yields of azo compounds obtained from the oxidative coupling of various aniline derivatives using the p-tert-butylcalix[1]arene-tetra-O-acetate nanoreactor system.
Table 1: Synthesis of Symmetrical Azo Compounds
Entry
Substrate (Aniline Derivative)
Product
Yield (%)
1
Aniline
Azobenzene
92
2
4-Methylaniline
4,4'-Dimethylazobenzene
95
3
4-Methoxyaniline
4,4'-Dimethoxyazobenzene
96
4
4-Chloroaniline
4,4'-Dichloroazobenzene
88
5
4-Bromoaniline
4,4'-Dibromoazobenzene
85
6
4-Nitroaniline
4,4'-Dinitroazobenzene
75
Table 2: Synthesis of Unsymmetrical Azo Compounds
Entry
Amine 1
Amine 2
Product
Yield (%)
1
Aniline
4-Methylaniline
4-Methylazobenzene
85
2
Aniline
4-Methoxyaniline
4-Methoxyazobenzene
88
3
Aniline
4-Chloroaniline
4-Chloroazobenzene
78
4
4-Methylaniline
4-Methoxyaniline
4-Methyl-4'-methoxyazobenzene
82
Experimental Protocols
Protocol 1: Synthesis of p-tert-Butylcalix[1]arene
This protocol is adapted from established procedures for the synthesis of the parent calixarene.[2]
Materials:
p-tert-Butylphenol
Formaldehyde (37% solution)
Sodium hydroxide
Diphenyl ether
Ethyl acetate
Toluene
Acetic acid
Acetone
Nitrogen gas
Procedure:
Preparation of the Precursor: In a three-necked flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water.
Stir the mixture at room temperature for 15 minutes, then heat at 100-120 °C for 2 hours. The mixture will become a very viscous yellow-brown mass.
Cool the reaction mixture to room temperature and dissolve the residue in warm diphenyl ether (800-1000 mL).
Pyrolysis: Heat the solution to 110-120 °C under a rapid stream of nitrogen to remove water.
Once water evolution subsides, fit the flask with a condenser and heat the mixture to reflux for 3-4 hours under a gentle flow of nitrogen.
Cool the reaction mixture to room temperature. The product will begin to precipitate.
Add ethyl acetate (1.5 L) to fully precipitate the product. Stir for 15-30 minutes and allow to stand for at least 30 minutes.
Filter the solid and wash sequentially with ethyl acetate (2 x 100 mL), acetic acid (200 mL), water (2 x 100 mL), and acetone (2 x 50 mL) to yield the crude p-tert-butylcalix[1]arene.
Recrystallization: Dissolve the crude product in boiling toluene and concentrate the solution. Upon cooling, white rhombic crystals of p-tert-butylcalix[1]arene will form. The typical yield is around 49-61%.[2]
Protocol 2: Synthesis of p-tert-Butylcalix[1]arene-tetra-O-acetate (Nanoreactor)
After cooling, filter the mixture to remove potassium carbonate.
Evaporate the solvent from the filtrate under reduced pressure.
The resulting solid is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield p-tert-butylcalix[1]arene-tetra-O-acetate as a white solid.
Protocol 3: General Procedure for the Synthesis of Symmetrical Azo Compounds
In a reaction vial, dissolve p-tert-butylcalix[1]arene-tetra-O-acetate (0.1 mmol) in water (5 mL) by sonication to form a suspension of the nanoreactor.
Add silver nitrate (0.01 mmol).
Add the corresponding aniline derivative (1.0 mmol).
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 4-8 hours).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure symmetrical azo compound.
Protocol 4: General Procedure for the Synthesis of Unsymmetrical Azo Compounds
Add the first aniline derivative (1.0 mmol) to the nanoreactor suspension and stir for 30 minutes to allow for encapsulation.
Add the second aniline derivative (1.0 mmol).
Stir the reaction mixture at room temperature for the time specified for the particular substrate combination (typically 6-12 hours).
Follow steps 5-8 from Protocol 3 for reaction monitoring, workup, and purification to obtain the pure unsymmetrical azo compound.
Visualizations
Caption: Proposed reaction pathway for the synthesis of azo compounds within the calixarene nanoreactor.
Caption: Experimental workflow for the synthesis of unsymmetrical azo compounds.
Conclusion
The use of 4-tert-butylcalix[1]arene and its derivatives as nanoreactors offers a powerful strategy for controlling chemical reactions. The example of azo compound synthesis demonstrates the potential for achieving high yields and selectivity under environmentally benign conditions. The modular nature of the calixarene scaffold allows for further functionalization, opening up possibilities for the development of highly specialized nanoreactors for a wide range of applications in chemical synthesis and drug development.
Application Notes and Protocols: Immobilization of 4-tert-Butylcalixarene on Solid Supports
Audience: Researchers, scientists, and drug development professionals. Introduction: 4-tert-Butylcalixarene is a versatile macrocyclic compound known for its unique basket-like shape, which allows it to encapsulate vario...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-tert-Butylcalixarene is a versatile macrocyclic compound known for its unique basket-like shape, which allows it to encapsulate various guest molecules. The immobilization of 4-tert-butylcalixarene and its derivatives onto solid supports has garnered significant attention. This functionalization combines the molecular recognition capabilities of the calixarene with the physical robustness and ease of handling of the solid support, leading to advanced materials with applications in separations, sensing, catalysis, and drug delivery. These materials offer advantages such as reusability, enhanced stability, and the potential for integration into continuous flow systems.
This document provides detailed application notes and protocols for the immobilization of 4-tert-butylcalixarene onto various solid supports, including silica, magnetic nanoparticles, and gold nanoparticles.
Applications of Immobilized 4-tert-Butylcalixarene
The immobilization of 4-tert-butylcalixarene onto solid supports opens up a wide range of applications, primarily leveraging the calixarene's ability to selectively bind ions and small organic molecules.
1. Chromatographic Separations:
Immobilized 4-tert-butylcalixarene serves as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of a variety of analytes. The calixarene's hydrophobic cavity and the potential for functionalization of its upper and lower rims allow for specific interactions with analytes, enabling efficient separation of isomers, drugs, and other organic molecules. For instance, a calixarene-bonded silica gel has been successfully used for the separation of phenols, aromatic amines, and drugs.
2. Solid-Phase Extraction (SPE):
Calixarene-functionalized supports are effective sorbents for the solid-phase extraction of analytes from complex matrices. A novel calixarene-bonded silica gel (C4BS) has been prepared for the selective adsorption of antidiabetic drugs from aqueous solutions.[1] This material demonstrates the potential for sample clean-up and pre-concentration in pharmaceutical and environmental analysis.
3. Removal of Pollutants:
The ability of calixarenes to form inclusion complexes with organic molecules and bind metal ions makes them suitable for environmental remediation. Immobilized p-tert-butylcalix[2]arene on silica has been used for the effective removal of azo dyes from textile effluents.[3] Additionally, calixarene-functionalized materials have been developed for the sorption of heavy metal ions like arsenate, dichromate, and mercury.
4. Catalysis:
Immobilized calixarenes can act as catalysts or catalyst supports. For example, p-sulfonic acid calixarene immobilized on silica-coated magnetic nanoparticles has been used as a heterogeneous acid catalyst for glycerol acetalization, demonstrating high efficiency and reusability.[2][4]
5. Sensing and Biosensing:
Calixarene-functionalized nanoparticles are employed in the development of chemical sensors and biosensors. Gold nanoparticles functionalized with a coumarin-appended calixarene have shown selectivity for the detection of Fe³⁺ ions. The immobilization of calixarenes on sensor surfaces can enhance the sensitivity and selectivity of detection for various analytes.
6. Drug Delivery:
Mesoporous silica modified with a tetra-derivative of allyl calixarene has been explored as a drug delivery vehicle for the sustained release of doxorubicin into cancer cells. The calixarene acts as a gatekeeper, controlling the release of the drug in response to specific stimuli.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the immobilization of 4-tert-butylcalixarene.
Table 1: Loading Capacities of Immobilized Calixarenes
This section provides detailed protocols for the synthesis of 4-tert-butylcalixarene and its immobilization on silica supports.
Protocol 1: Synthesis of p-tert-Butylcalixarene
This protocol is based on the established procedure by Gutsche and Iqbal.[5]
Materials:
p-tert-Butylphenol
Formaldehyde (37% solution)
Sodium hydroxide
Diphenyl ether
Ethyl acetate
Acetic acid
Acetone
Toluene for recrystallization (optional)
Procedure:
Preparation of the "precursor":
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and 1.2 g of sodium hydroxide in 3 mL of water.
Stir the mixture at room temperature for 15 minutes.
Heat the mixture at 100–120°C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown-yellow mass.
Allow the reaction mixture to cool to room temperature.
Add 800–1000 mL of warm diphenyl ether and stir until the residue is dissolved (this may take at least 1 hour).
Pyrolysis of the precursor:
Fit the flask with a nitrogen inlet and heat the stirred solution to 110–120°C while blowing a stream of nitrogen over the surface to remove water.
Once water evolution subsides and a solid begins to form, fit the flask with a condenser.
Heat the mixture to reflux for 3–4 hours under a gentle flow of nitrogen.
Cool the reaction mixture to room temperature.
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.
Allow the precipitate to stand for at least 30 minutes.
Purification:
Filter the solid and wash it sequentially with two 100-mL portions of ethyl acetate, one 200-mL portion of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone.
This yields approximately 66 g (61%) of crude p-tert-butylcalixarene, which is often pure enough for subsequent reactions.[5]
For further purification, recrystallization from toluene can be performed. Note that this forms a 1:1 complex with toluene, which can be removed by drying under high vacuum at >140°C for 48 hours.[5]
Protocol 2: Immobilization of a Functionalized Calixarene on Silica Gel via Thiol-Ene Reaction
This protocol is adapted from the synthesis of a calixarene-bonded silica gel for drug adsorption.[1]
Activate 1.5 g of mesoporous silica gel by drying it in an oven under vacuum at 140°C for 24 hours to remove adsorbed water.
Thiolation of Silica Gel:
In a 100 mL round-bottom flask with a reflux condenser, react the activated silica gel (1.5 g) with 3-(trimethoxysilyl)-1-propanethiol in toluene.
Heat the reaction at 80°C for 18 hours to obtain the thiolated silica gel.
Immobilization of Calixarene:
Mix the thiolated silica gel with the functionalized calixarene (compound 5).
Reflux the mixture in chloroform in the presence of AIBN for 8 hours.
The resulting material is the calixarene-bonded silica gel (C4BS).
Characterization:
The successful immobilization can be confirmed by elemental analysis (CHN), Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), Brunauer-Emmett-Teller (BET) surface area analysis, and Thermogravimetric Analysis (TGA).[1]
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Application Notes and Protocols for 4-tert-Butylcalixarene Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the utility of 4-tert-butylcalixarene derivatives as versatile scaffolds for constructing advanced drug deliv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-tert-butylcalixarene derivatives as versatile scaffolds for constructing advanced drug delivery systems. The unique molecular architecture of these macrocycles, characterized by a hydrophobic cavity and modifiable upper and lower rims, allows for the encapsulation and targeted delivery of a wide range of therapeutic agents. This document outlines key applications, presents relevant performance data, and provides detailed experimental protocols for the synthesis, drug loading, and characterization of these systems.
Applications of 4-tert-Butylcalixarene Derivatives in Drug Delivery
4-tert-Butylcalix[1]arene derivatives have emerged as promising materials in pharmaceutical sciences due to their ability to form stable host-guest complexes with drug molecules, enhancing their solubility, stability, and bioavailability.[2][3][4] Functionalization of the calixarene core allows for the creation of sophisticated drug carriers, including micelles, nanoparticles, and stimuli-responsive systems, tailored for targeted and controlled release.[1][5][6]
Key applications include:
Solubilization of Poorly Water-Soluble Drugs: The hydrophobic cavity of 4-tert-butylcalixarenes can encapsulate lipophilic drugs, increasing their aqueous solubility and facilitating their administration.[2][3]
Targeted Cancer Therapy: By functionalizing the calixarene scaffold with targeting ligands such as folic acid, these drug delivery systems can selectively accumulate in tumor tissues, minimizing off-target toxicity.[7]
Stimuli-Responsive Drug Release: Incorporation of responsive moieties allows for triggered drug release in response to specific physiological or external stimuli like pH, temperature, or light, offering precise control over the therapeutic action.[4][5][8]
Delivery of Natural Products: These systems have been successfully employed to enhance the delivery and efficacy of natural compounds with therapeutic potential but poor pharmacokinetic profiles, such as silibinin.[9][10]
Development of Prodrugs: Active pharmaceutical ingredients can be covalently attached to the calixarene backbone, creating prodrugs that release the therapeutic agent under specific physiological conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 4-tert-butylcalixarene-based drug delivery systems.
Table 1: Drug Loading and Encapsulation Efficiency
This section provides detailed methodologies for key experiments involved in the development and characterization of 4-tert-butylcalixarene-based drug delivery systems.
Synthesis of a Functionalized 4-tert-Butylcalix[1]arene Derivative
This protocol describes a general multi-step synthesis of an amphiphilic and bioactive calix[1]arene derivative, as adapted from the synthesis of derivative 8 in the literature.[7]
Step 1: Inverse Friedel-Crafts Alkylation: Removal of the tert-butyl groups from the upper rim.
Step 2: Nitration: Introduction of nitro groups at the upper rim.
Step 3: O-Alkylation: Functionalization of the hydroxyl groups at the lower rim.
Step 4: Esterification: Conversion of functional groups to esters.
Step 5: Aminolysis: Reaction with an amine.
Step 6: Reduction: Reduction of the nitro groups to amino groups.
Step 7: Acylation: Final modification to yield the desired amphiphilic calixarene.
Detailed reaction conditions, including reagents, solvents, and purification methods for each step, should be followed as described in the cited literature.
Preparation of Drug-Loaded Micelles
This protocol outlines the preparation of doxorubicin (DOX)-loaded micelles using a self-assembly and dialysis method.[7]
Protocol:
Dissolution: Dissolve the synthesized amphiphilic calix[1]arene derivative (e.g., FA-CA) and DSPE-PEG2000-FA in a suitable organic solvent.
Self-Assembly: Add the organic solution dropwise to an aqueous solution while stirring to induce self-assembly into blank micelles.
Drug Loading: To prepare drug-loaded micelles, add doxorubicin to the micelle solution and stir for a specified period to allow for encapsulation.
Dialysis: Dialyze the solution against a buffer (e.g., PBS) to remove unloaded drug and organic solvent.
Characterization: Characterize the resulting micelles for size, morphology, and drug loading efficiency.
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using the dialysis bag method.[9][16]
Protocol:
Preparation: Place a known amount of the drug-loaded calixarene formulation (e.g., nanoparticles or micelles) into a dialysis bag with a specific molecular weight cut-off.
Immersion: Immerse the sealed dialysis bag into a release medium (e.g., PBS at a specific pH) maintained at 37°C with constant stirring.
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
Quantification: Analyze the amount of drug released into the medium using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of the calixarene formulations on cancer cell lines using the MTT assay.[10][13]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the drug-loaded calixarene formulation, blank calixarene, and free drug for a specified incubation period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to 4-tert-butylcalixarene-based drug delivery systems.
Caption: General workflow for developing 4-tert-butylcalixarene drug delivery systems.
Caption: Experimental workflow for drug loading into calixarene-based nanocarriers.
Caption: Signaling pathway for pH-responsive drug release in a tumor microenvironment.
Application Notes and Protocols for 4-tert-Butylcalixarene-Based Polymers and Materials
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-tert-butylcalixarene-based polymers and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-tert-butylcalixarene-based polymers and materials. The information is intended to guide researchers in exploring the potential of these versatile macrocycle-based materials in various fields, with a particular focus on drug development and delivery.
I. Application Notes
Overview of 4-tert-Butylcalixarene-Based Polymers
4-tert-Butylcalixarene is a macrocyclic compound synthesized from the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.[1] Its bucket-shaped structure, with a hydrophobic cavity and modifiable upper and lower rims, makes it an ideal building block for creating functional polymers. These polymers have found applications in diverse areas such as:
Drug Delivery Systems: The hydrophobic cavity of the calixarene unit can encapsulate drug molecules, enhancing their solubility and stability. The polymer backbone can be engineered to be stimuli-responsive (e.g., to pH or enzymes), allowing for controlled drug release in specific microenvironments like tumor tissues.[2]
Ion and Molecule Sensing: By incorporating specific functional groups, calixarene-based polymers can exhibit high selectivity for certain ions or small molecules, making them suitable for the development of chemical sensors.
Adsorbents for Environmental Remediation: These polymers can be designed to selectively bind to and remove pollutants, such as heavy metal ions, from aqueous solutions.
Application in Drug Delivery
Amphiphilic calixarene derivatives can self-assemble into various nanostructures like micelles, vesicles, and nanoparticles, which are effective drug carriers.[3] These nanocarriers can improve the pharmacokinetic profile of encapsulated drugs, increase their bioavailability, and reduce systemic toxicity.
Key advantages in drug delivery include:
Enhanced Drug Solubility: The hydrophobic cavity can host poorly water-soluble drugs, increasing their aqueous solubility.
Controlled Release: The polymer matrix can be designed for sustained or triggered release of the drug cargo in response to specific physiological conditions.[2]
Targeted Delivery: The surface of the polymeric nanoparticles can be functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the drug to specific cells or tissues.
II. Experimental Protocols
Synthesis of 4-tert-Butylcalix[1]arene
This protocol describes a standard procedure for the synthesis of the parent 4-tert-butylcalixarene.
Materials:
p-tert-butylphenol
37% Formaldehyde solution
Sodium hydroxide (NaOH)
Diphenyl ether
Ethyl acetate
Toluene
Acetic acid
Acetone
Deionized water
Procedure:
Precursor Preparation: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, combine 100 g of p-tert-butylphenol, 62 mL of 37% formaldehyde solution, and a solution of 1.2 g of NaOH in 3 mL of water.
Stir the mixture at room temperature for 15 minutes.
Heat the mixture at 100–120°C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown mass.
Cool the reaction mixture to room temperature.
Add 800–1000 mL of warm diphenyl ether to the flask and stir until the residue is dissolved (this may take at least 1 hour).
Pyrolysis: Fit the flask with a nitrogen inlet and heat to 110–120°C while passing a stream of nitrogen over the mixture to remove water.
Once water evolution subsides, fit the flask with a condenser and heat to reflux (approximately 150–160°C) for 3–4 hours under a gentle nitrogen flow.
Precipitation and Washing: Cool the reaction mixture to room temperature. Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.
Filter the precipitate and wash sequentially with two 100-mL portions of ethyl acetate, one 200-mL portion of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone. This yields the crude product.
Recrystallization: Dissolve the crude product in 1600–1800 mL of boiling toluene and concentrate the volume to 700–900 mL.
Cool the solution to obtain crystalline p-tert-butylcalixarene.[1]
Synthesis of a 4-tert-Butylcalix[1]arene-Based Polymer for Drug Delivery
This protocol outlines the synthesis of an amphiphilic calixarene derivative that can self-assemble into micelles for doxorubicin (DOX) delivery. The synthesis involves multiple steps starting from p-tert-butylcalixarene.
Materials:
p-tert-butylcalixarene
Aluminum chloride (AlCl₃)
Phenol
Nitric acid (HNO₃)
Acetic acid
Hexyl iodide
Potassium carbonate (K₂CO₃)
Acetone
Methyl chloroacetate
Ethanolamine
Palladium on carbon (Pd/C)
Hydrazine hydrate
mPEG-NHS ester
Procedure:
De-tert-butylation: The tert-butyl groups are removed from the upper rim of p-tert-butylcalixarene using AlCl₃ and phenol to yield the parent calixarene.
Nitration: The parent calixarene is nitrated using a mixture of concentrated nitric acid and glacial acetic acid.
O-alkylation: The nitrated calixarene is alkylated with hexyl iodide in the presence of K₂CO₃ in acetone.
Esterification: The product from the previous step is reacted with methyl chloroacetate.
Aminolysis: The ester is then reacted with ethanolamine.
Reduction: The nitro groups are reduced to amino groups using Pd/C and hydrazine hydrate in ethanol.
PEGylation: The final amphiphilic calixarene derivative is synthesized by acylating the amino-calixarene with an mPEG-NHS ester.
Preparation of Doxorubicin-Loaded Calixarene Micelles
Materials:
Amphiphilic 4-tert-butylcalixarene-based polymer
Doxorubicin hydrochloride (DOX·HCl)
Triethylamine (TEA)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS, pH 7.4)
Dialysis membrane (MWCO 3500 Da)
Procedure:
Dissolve DOX·HCl in DMSO and add TEA to obtain the free base form of DOX.
Dissolve the amphiphilic calixarene polymer in DMSO.
Add the DOX solution dropwise to the polymer solution while stirring.
Add PBS (pH 7.4) dropwise to the mixture to induce micelle formation.
Dialyze the solution against PBS for 24 hours to remove unloaded DOX and DMSO.
In Vitro Drug Release Study
Procedure:
Place a known amount of the doxorubicin-loaded micelle solution into a dialysis bag.
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle shaking.
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
Quantify the amount of released doxorubicin in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the calixarene-based materials on a cell line.
Technical Support Center: One-Pot Synthesis of 4-tert-Butylcalixarene
Technical Support Center: One-Pot Synthesis of 4-tert-Butylcalix[1]arene This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: One-Pot Synthesis of 4-tert-Butylcalix[1]arene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 4-tert-butylcalix[1]arene.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the one-pot synthesis of 4-tert-butylcalix[1]arene?
The one-pot synthesis of 4-tert-butylcalix[1]arene is a condensation reaction between p-tert-butylphenol and formaldehyde. The reaction is typically catalyzed by a base, such as sodium hydroxide, or a Lewis acid. The process involves the formation of methylene bridges between the phenolic units, leading to a cyclic tetramer.
Q2: My yield of 4-tert-butylcalix[1]arene is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors. Key areas to investigate include the purity of reagents, reaction temperature, reaction time, and the efficiency of water removal. Insufficiently strenuous pyrolysis conditions, if following a two-step procedure, can also lead to the formation of the cyclic octamer instead of the desired tetramer.[2] The addition of ethyl acetate as a water carrier can help increase the product yield and shorten the dehydration time.[3][4]
Q3: I am observing the formation of significant amounts of other calixarenes (e.g., calix[4]arene, calix[5]arene). How can I improve the selectivity for the tetramer?
The formation of a mixture of calixarenes is a common issue. The choice of catalyst and reaction conditions significantly influences the product distribution. For instance, using tin(IV) chloride as a catalyst can lead to the formation of various calix[n]arenes, which can be separated by HPLC.[6] To favor the formation of the tetramer, it is crucial to carefully control the reaction temperature and the rate of addition of formaldehyde. Following established procedures that are optimized for the tetramer is recommended.[2]
Q4: What is the best method for purifying the crude 4-tert-butylcalix[1]arene?
The crude product is typically a solid that can be purified by a series of washes and recrystallization. A common procedure involves washing the filtered material with ethyl acetate, acetic acid, water, and finally acetone.[2] Recrystallization from a suitable solvent, such as boiling toluene, is often employed to obtain a pure product.[2] It's important to note that the product of crystallization from toluene is a 1:1 complex of p-tert-butylcalix[1]arene and toluene. The toluene can be removed by drying under high vacuum at an elevated temperature.[2]
Q5: Can the reaction time be reduced?
Yes, microwave irradiation has been shown to significantly shorten the reaction time from hours to minutes, providing the product in a pure form with a modest yield.[7] Additionally, optimizing reaction parameters such as temperature and using an efficient water carrier like ethyl acetate can also help in reducing the overall reaction time.[3][4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Low Yield
Incomplete reaction
- Increase reaction time. - Ensure adequate heating and stirring.
Suboptimal catalyst concentration
- Optimize the molar ratio of the catalyst to the reactants. For instance, with K2CO3 as a catalyst for a derivative synthesis, a 1:11 molar ratio of p-tert-butylcalix[1]arene to catalyst was found to be optimal.[3][4]
Inefficient water removal
- Use a water carrier like ethyl acetate.[3][4] - Ensure a gentle flow of an inert gas (e.g., nitrogen) over the reaction mixture to facilitate water removal.[2]
Formation of byproducts
- Carefully control the reaction temperature. - Optimize the rate of formaldehyde addition.
Product is a mixture of calixarenes
Reaction conditions favor larger ring formation
- Adjust the catalyst and its concentration. - Precisely control the reaction temperature and time. HPLC analysis can be used to monitor the reaction and identify the optimal stopping point.[6]
Difficulty in purifying the product
Incomplete removal of starting materials or byproducts
- Follow a rigorous washing protocol with appropriate solvents (ethyl acetate, acetic acid, water, acetone).[2] - Perform recrystallization from a suitable solvent like toluene.[2]
Reaction does not proceed
Inactive catalyst
- Use a fresh batch of catalyst.
Impure reagents
- Ensure the purity of p-tert-butylphenol and formaldehyde.
Experimental Protocols
Protocol 1: Base-Catalyzed One-Pot Synthesis
This protocol is adapted from a procedure for the synthesis of p-tert-butylcalix[1]arene.[2]
Preparation of the Precursor:
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.
Stir the mixture for 15 minutes at room temperature.
Heat the mixture for 2 hours at 100–120°C.
Pyrolysis:
Fit the flask with a nitrogen inlet and blow a rapid stream of nitrogen over the reaction mixture while heating at 110–120°C to remove water.
Once the evolution of water subsides and a solid begins to form, fit the flask with a condenser.
Heat the mixture to reflux (ca. 150–160°C) for 3–4 hours under a gentle flow of nitrogen.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.
Allow the mixture to stand for at least 30 minutes.
Filter the solid and wash it sequentially with two 100-mL portions of ethyl acetate, 200 mL of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone.
The crude product can be further purified by recrystallization from boiling toluene.
Protocol 2: Lewis Acid-Catalyzed Synthesis
This protocol is based on a procedure for the synthesis of a mixture of calixarenes.[6]
Reaction Setup:
To a solution of p-tert-butylphenol (3 g, 20 mmol) in CH2Cl2 (80 mL), add tin(IV) chloride (5.47 g, 2.5 mL, 21 mmol) in CH2Cl2 (50 mL) at 15 °C under an argon atmosphere.
Stir the reaction for 30 minutes at 15 °C.
Addition of Formaldehyde Source:
While maintaining the temperature at 15 °C, add a solution of s-trioxane (1.98 g, 22 mmol) in CH2Cl2 (20 mL) over 4 hours using a syringe pump.
Stir the reaction mixture at this temperature for a further 16 hours.
Work-up and Purification:
Monitor the reaction completion using HPLC.
The work-up involves extraction and chromatographic separation to isolate the different calixarenes.
Visualizations
Experimental Workflow for Base-Catalyzed Synthesis
Caption: Workflow for the base-catalyzed synthesis of 4-tert-butylcalix[1]arene.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of Crude 4-tert-Butylcalixarene
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 4-tert-Butylcalixarene. It is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 4-tert-Butylcalixarene. It is intended for researchers, scientists, and drug development professionals who are working with this macrocycle.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude 4-tert-Butylcalixarene.
1. Low Yield of Purified Product After Recrystallization
Question: I am getting a very low yield after recrystallizing my crude 4-tert-Butylcalixarene from toluene. What could be the issue?
Answer: Low recovery can stem from several factors. The most common issue is using an excessive amount of solvent during the recrystallization process.[1] 4-tert-Butylcalixarene has a higher solubility in hot toluene, but if too much is used, a significant amount of the product will remain in the mother liquor upon cooling. Additionally, premature crystallization while the solution is still warm can lead to loss of product during filtration. Finally, incomplete precipitation from the reaction mixture before purification can also result in a lower yield.
Possible Solutions:
Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate some of it to concentrate the solution and induce further crystallization.[1]
Optimize Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals.[2]
Seed Crystals: If crystallization is slow to initiate, adding a small "seed" crystal of pure 4-tert-Butylcalixarene can help start the process.[3]
Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[3][4]
2. The Purified Product is Not Performing as Expected in Subsequent Reactions
Question: My recrystallized 4-tert-Butylcalixarene is not reacting as expected in the next synthetic step. Could impurities be the cause?
Answer: Yes, residual impurities from the synthesis or purification process can interfere with subsequent reactions. Even though crude 4-tert-Butylcalixarene is sometimes used directly, certain reactions are sensitive to impurities.[5] One common issue is the presence of residual acetic acid, which is often used to wash the crude product.[5] Acetic acid can retard some reactions, such as ipso-bromination.[5] Another possibility is the presence of unreacted starting materials or byproducts from the initial synthesis.
Possible Solutions:
Thorough Washing: Ensure the crude product is washed thoroughly with water and acetone to remove residual acids and other soluble impurities before recrystallization.
Multiple Recrystallizations: For very sensitive applications, a second recrystallization may be necessary to achieve the desired purity.
Characterization: Use analytical techniques like NMR or IR spectroscopy to confirm the purity of your recrystallized product and check for the presence of any unexpected signals that might indicate impurities.
3. Oiling Out During Recrystallization
Question: When I try to recrystallize my crude 4-tert-Butylcalixarene, it separates as an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of solid crystals.[2] This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present.[2]
Possible Solutions:
Re-dissolve and Add More Solvent: If an oil forms, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent and allow the solution to cool slowly again.[4]
Slower Cooling: Very slow cooling can favor the formation of crystals over oil.[1] You can achieve this by leaving the flask to cool on a hot plate that is turned off, or by insulating the flask.
Change Solvent System: If the problem persists, you may need to choose a different solvent or a mixed solvent system for recrystallization.
4. The Purified Product Has a Yellowish Tint
Question: My recrystallized 4-tert-Butylcalixarene is not a pure white powder and has a yellowish color. Is it still impure?
Answer: While pure 4-tert-Butylcalixarene is typically a white crystalline solid, a slight yellowish tint in the crude product is not uncommon.[5] This coloration can be due to residual impurities from the synthesis, which involves heating and can produce colored byproducts. Recrystallization should yield glistening white rhombic crystals.[5] If a yellow color persists after recrystallization, it may indicate the presence of impurities.
Possible Solutions:
Charcoal Treatment: In some cases, treating the hot solution with a small amount of activated charcoal before filtering can help remove colored impurities. However, be aware that charcoal can also adsorb some of your desired product.
Second Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.
Purity Assessment: Use analytical methods to determine if the colored impurity is present in a significant amount and if it will affect your downstream applications.
Frequently Asked Questions (FAQs)
1. What is the most common method for purifying crude 4-tert-Butylcalixarene?
The most widely used method for the purification of crude 4-tert-Butylcalixarene is recrystallization from toluene.[5] This method is effective at removing most impurities and typically yields a product of sufficient purity for many applications. The product obtained from toluene recrystallization is a 1:1 inclusion complex of 4-tert-Butylcalixarene and toluene.[5]
2. Do I always need to purify crude 4-tert-Butylcalixarene?
Not always. For some subsequent reactions, the crude material is considered pure enough.[5] However, for reactions that are sensitive to acidic conditions or other impurities, purification is highly recommended.[5]
3. What are the main impurities in crude 4-tert-Butylcalixarene?
The main impurities can include unreacted p-tert-butylphenol, linear oligomers, and potentially the cyclic octamer instead of the desired cyclic tetramer, especially if the reaction conditions are not optimal.[5] Residual solvents and reagents from the workup, such as acetic acid, can also be present.[5]
4. How can I remove the toluene from the 4-tert-Butylcalixarene-toluene complex?
The included toluene can be removed by drying the crystalline product under high vacuum (< 1 mm) at an elevated temperature (> 140°C) for an extended period (e.g., 48 hours).[5]
5. When should I consider using column chromatography for purification?
Column chromatography is generally used for the purification of derivatized calixarenes or when recrystallization fails to provide the desired purity.[6] It can be more effective at separating compounds with very similar solubility properties. However, for the parent 4-tert-Butylcalixarene, recrystallization is often more straightforward and scalable.
6. How can I assess the purity of my 4-tert-Butylcalixarene?
The purity of 4-tert-Butylcalixarene can be assessed using several analytical techniques:
Melting Point: Pure 4-tert-Butylcalixarene has a high melting point (around 342-344°C).[5] A broad or depressed melting point can indicate the presence of impurities.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of calixarenes.[7] The spectra of the pure compound are well-characterized.
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups of the calixarene and to check for the absence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of calixarenes and can be used to separate different oligomers.
Data Presentation
Table 1: Recrystallization of Crude 4-tert-Butylcalixarene
- Simple and cost-effective- Can provide high purity with multiple crystallizations- Scalable
- Yield can be low if not optimized- May not be effective for separating isomers or compounds with very similar solubility
Purifying large quantities of the parent 4-tert-Butylcalixarene.
Column Chromatography
- High resolving power for complex mixtures- Can separate isomers and closely related compounds
- More time-consuming and expensive- Requires careful selection of stationary and mobile phases- Can be difficult to scale up
Purifying functionalized calixarene derivatives or when high purity is essential and recrystallization is ineffective.[6]
Experimental Protocols
Protocol 1: Recrystallization of Crude 4-tert-Butylcalixarene from Toluene
This protocol is adapted from a literature procedure.[5]
Dissolution: Place the crude 4-tert-Butylcalixarene (e.g., 66 g) in a large flask. Add toluene (e.g., 1600–1800 mL) and heat the mixture to boiling with stirring to dissolve the solid completely.
Concentration: Concentrate the resulting solution by boiling off a portion of the toluene (e.g., until the volume is reduced to 700–900 mL).
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, white crystals of the 4-tert-Butylcalixarene-toluene complex will form.
Isolation: Collect the crystals by vacuum filtration.
Drying: Dry the crystals in a vacuum oven. To remove the included toluene, dry under high vacuum (< 1 mm) at a temperature above 140°C for at least 48 hours.[5]
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of crude 4-tert-Butylcalixarene by recrystallization.
Caption: A decision tree diagram for troubleshooting common issues encountered during the purification of 4-tert-Butylcalixarene.
Preventing conformational collapse of 4-tert-Butylcalixarene derivatives
Technical Support Center: 4-tert-Butylcalix[1]arene Derivatives This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the co...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-tert-Butylcalix[1]arene Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the conformational collapse of 4-tert-butylcalix[1]arene derivatives and ensure the desired cone conformation is maintained during experiments.
Frequently Asked Questions (FAQs)
Q1: What is conformational collapse in 4-tert-butylcalix[1]arene derivatives?
A1: Conformational collapse refers to the loss of the desired cone conformation, where all four phenolic units point in the same direction. Calix[1]arenes are flexible molecules that can exist as four primary conformers: cone, partial cone, 1,2-alternate, and 1,3-alternate.[2][3] Collapse occurs when the molecule inverts to a more thermodynamically stable, but often less functionally desirable, conformation like the partial cone. This process is influenced by factors such as the substituents on the phenolic hydroxyl groups (lower rim), solvent, and temperature.[4]
Q2: Why is the cone conformation so important?
A2: The cone conformation creates a well-defined, basket-shaped cavity that is fundamental to the host-guest chemistry of calixarenes. This specific shape is crucial for applications in molecular recognition, drug delivery, and catalysis, as it allows for the selective binding of ions and small neutral molecules within its hydrophobic pocket.[2][5]
Q3: What are the common signs of conformational collapse or the presence of mixed conformers in my sample?
A3: The most common indication is an unexpectedly complex ¹H or ¹³C NMR spectrum. A pure cone conformer typically displays a simple and highly symmetric spectrum. For instance, the methylene bridge protons (Ar-CH₂-Ar) in a cone conformer often appear as a pair of doublets around 3.1-4.5 ppm.[1] The presence of multiple conformers will result in additional, often broadened, sets of signals.[2]
Q4: How can I reliably identify the conformation of my calixarene derivative?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis.[2]
¹H NMR: In the cone conformation, the protons of the methylene bridges (Ar-CH₂-Ar) typically appear as a pair of doublets due to their diastereotopic nature.
¹³C NMR: The chemical shift of the methylene bridge carbons is highly diagnostic. A signal around 31 ppm indicates a syn orientation of the adjacent phenolic units (characteristic of the cone), while a signal near 37 ppm suggests an anti orientation (found in alternate conformations).[2][6][7]
Variable Temperature (VT) NMR: This technique allows for the determination of the energy barriers for ring inversion by observing changes in the NMR spectrum as a function of temperature.[1]
Q5: Which derivatives are most prone to conformational inversion?
A5: Derivatives with small substituents on the lower rim (phenolic oxygens) are most susceptible to inversion. For example, tetramethyl and tetraethyl ethers of 4-tert-butylcalix[1]arene are conformationally mobile at room temperature.[8] In contrast, derivatives with larger alkyl groups, such as propyl or butyl, are generally locked in a single conformation under standard conditions.[8][9]
Q6: How can I prevent conformational collapse during synthesis?
A6: The most effective strategy is to introduce bulky alkyl groups (e.g., n-propyl, n-butyl) onto the lower rim hydroxyl groups. This process, known as O-alkylation, sterically hinders the rotation of the phenolic units, effectively "locking" the calixarene in the cone conformation.[9] The choice of base and reaction conditions during this functionalization is also critical; for instance, using a barium hydroxide base has been shown to yield the cone conformer with 100% selectivity for tetrapropylation.[9]
Troubleshooting Guide
Issue 1: My ¹H NMR spectrum shows a complex mixture of signals instead of the expected clean pair of doublets for the methylene bridges.
Possible Cause: Your product is a mixture of conformers (e.g., cone, partial cone). This can happen if the lower rim substituents are too small to prevent ring inversion or if the reaction conditions favored the formation of multiple isomers.
Troubleshooting Steps:
Confirm Identity: Use ¹³C NMR to check for the characteristic signals of different conformers (approx. 31 ppm for syn bridges and 37 ppm for anti bridges).[2][6]
Perform VT-NMR: Run the NMR experiment at different temperatures. If the signals coalesce at higher temperatures, it confirms the presence of interconverting conformers. This will also allow you to calculate the energy barrier for inversion.[1]
Re-evaluate Synthesis: If conformational flexibility is undesirable, re-synthesize the derivative using larger alkylating agents on the lower rim (e.g., propyl bromide instead of ethyl bromide) to increase the inversion barrier.[9] Consider using a templating base like Ba(OH)₂ to favor the cone conformation during alkylation.[9]
Issue 2: My product has poor solubility in common organic solvents, suggesting aggregation.
Possible Cause: While the cone conformation is generally soluble, certain conformers like the 1,3-alternate can have lower solubility and may favor aggregation. Undesired intermolecular interactions can be promoted by collapsed or partially collapsed structures.
Troubleshooting Steps:
Analyze Conformation: Use NMR to determine if the conformation is what you expected.
Modify Solvent System: Test a range of solvents with varying polarities. More polar solvents can sometimes disrupt intermolecular hydrogen bonding and improve solubility.[10][11]
Adjust Functionalization: If the issue persists, consider modifying the upper or lower rim substituents to include solubility-enhancing groups, provided they do not compromise the desired function of the calixarene.
Quantitative Data on Conformational Stability
The stability of the cone conformation is quantified by the free energy of activation (ΔG‡) for the cone-to-inverted-conformer interconversion. Higher values indicate a more rigid cone structure.
Table 1: Influence of Lower Rim Substituents on Conformational Inversion Barrier
Lower Rim Substituent (R) in Tetra-O-substituted 4-tert-Butylcalix[1]arene
Conformational Mobility
Typical ΔG‡ (kcal/mol)
Notes
Methyl, Ethyl
Flexible at room temperature
Low (< 15 kcal/mol)
Interconversion occurs readily. Partial cone is often the thermodynamic product.[8][9]
Propyl, Butyl
Conformationally locked
High (> 25 kcal/mol)
Ring inversion is suppressed under normal conditions.[9]
Propynyl
Intermediate flexibility
~16-18 kcal/mol
Can undergo unidirectional switching from alternate conformers to partial cone.[4]
Bridge-Substituted Methyl
Flexible
18.2 kcal/mol (cone → 1,2-alt)
Substitution on the methylene bridge can destabilize the cone conformation.[10][12]
Table 2: Effect of Solvent on Conformational Preference
Sodium hydride (NaH), 60% dispersion in mineral oil
1-Bromopropane
Anhydrous N,N-Dimethylformamide (DMF)
Methanol
Dichloromethane (DCM)
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
Under a nitrogen atmosphere, suspend p-tert-butylcalix[1]arene (1.0 eq) in anhydrous DMF.
Carefully add NaH (5.0 eq) portion-wise at 0 °C. The formation of hydrogen gas will be observed.
Allow the mixture to stir at room temperature for 1 hour until the gas evolution ceases and a clear solution is formed.
Add 1-bromopropane (5.0 eq) dropwise to the solution.
Heat the reaction mixture to 70 °C and stir for 24 hours.
Cool the reaction to room temperature and cautiously quench the excess NaH by slowly adding methanol.
Pour the reaction mixture into water and extract the product with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/chloroform to yield the pure cone-tetrapropylated product.
Verification: Confirm the cone conformation using ¹H and ¹³C NMR. The ¹H NMR should show a pair of doublets for the ArCH₂Ar protons, and the ¹³C NMR should show a signal for these carbons at approximately 31 ppm.
Protocol 2: Conformational Analysis using Variable Temperature (VT) NMR
This protocol is for determining the inversion barrier of a conformationally flexible calixarene derivative.
Materials:
NMR sample of the calixarene derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈). The solvent must have a wide liquid range.
NMR spectrometer equipped with a variable temperature unit.
Procedure:
Prepare a standard NMR sample of the compound.
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and appearance (e.g., broad or sharp signals) of the methylene bridge protons and aromatic protons.
High-Temperature Analysis: Gradually increase the temperature of the NMR probe in steps (e.g., 10-20 K). Acquire a spectrum at each temperature. If multiple sets of signals at room temperature merge into a single, sharp set at higher temperatures, you have observed coalescence. Record the coalescence temperature (Tc).
Low-Temperature Analysis: Cool the probe below room temperature in steps. If a broad signal at room temperature decoalesces into two or more distinct sets of sharp signals at lower temperatures, this indicates the slowing of the inversion process on the NMR timescale.
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the inversion process from the coalescence temperature (Tc) and the chemical shift difference (Δν) of the exchanging signals at the slow-exchange limit.
Visualizations
Caption: Troubleshooting workflow for analyzing unexpected NMR spectra of calix[1]arene derivatives.
Caption: Decision tree for selecting a synthetic strategy to achieve a conformationally locked cone.
Technical Support Center: Enhancing the Solubility of Functionalized 4-tert-Butylcalixarenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the so...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of functionalized 4-tert-butylcalixarenes.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my functionalized 4-tert-butylcalixarene poor?
A1: The parent 4-tert-butylcalix[1]arene is inherently hydrophobic due to its aromatic rings and tert-butyl groups, leading to low solubility in polar solvents like water.[1] While functionalization aims to improve solubility, several factors can still contribute to poor dissolution:
Incomplete Functionalization: If the functionalization reaction is incomplete, the resulting product will be a mixture containing the poorly soluble starting material or partially functionalized intermediates.
Inappropriate Functional Group: The choice of functional group is critical. For aqueous solubility, hydrophilic groups like sulfonates, carboxylates, ammonium, or phosphonates are necessary to overcome the hydrophobicity of the calixarene backbone.[2][3]
Solvent Choice: The solubility of a functionalized calixarene is highly dependent on the solvent. A solvent that is incompatible with the introduced functional groups will result in poor solubility.
pH of the Solution: For ionizable functional groups like carboxylates and amines, the pH of the aqueous solution plays a crucial role. At a pH where the functional groups are not ionized, solubility can be significantly lower.[2][4]
Conformational Effects: The conformation of the calixarene (cone, partial cone, 1,2-alternate, or 1,3-alternate) can influence its packing in the solid state and its interaction with solvent molecules, thereby affecting solubility.[5]
Q2: What are the most effective strategies to improve the aqueous solubility of 4-tert-butylcalixarenes?
A2: The most common and effective strategies involve covalent modification of the calixarene scaffold to introduce hydrophilic functional groups. These modifications can be performed on the "upper rim" (the wider rim) or the "lower rim" (the narrower rim).
Upper Rim Functionalization (Sulfonation): The introduction of sulfonate groups at the para-position of the phenyl rings is a widely used method to dramatically increase water solubility.[4][6] This is typically achieved by reacting the parent calixarene with a sulfonating agent like concentrated sulfuric acid.
Lower Rim Functionalization: The phenolic hydroxyl groups on the lower rim can be modified with various polar functionalities:
Carboxylic Acids: Introducing carboxylic acid groups creates water-soluble carboxylate salts at appropriate pH values.[7]
Amines and Ammonium Groups: Functionalization with amino groups, which can be protonated to form water-soluble ammonium salts, is another effective strategy.[4]
Phosphonates: The introduction of phosphonate groups also enhances aqueous solubility.[2]
Complexation with other molecules: The solubility of a poorly soluble drug can be increased by complexation with a water-soluble calixarene derivative. For example, the aqueous solubility of niclosamide was significantly increased by complexation with 4-sulphonate-calix[6]arene.[2][3]
Q3: How does the pH of the medium affect the solubility of my functionalized calixarene?
A3: The pH of the aqueous medium is a critical factor for functionalized calixarenes bearing ionizable groups.
Carboxylic Acid Derivatives: The solubility of carboxylated calixarenes is generally low at acidic pH when the carboxylic acid groups are protonated (-COOH). As the pH increases above the pKa of the carboxylic acid, the groups deprotonate to form carboxylate anions (-COO⁻), leading to a significant increase in water solubility due to ion-dipole interactions with water molecules.
Amino Derivatives: Conversely, amino-functionalized calixarenes are more soluble at acidic pH. The amino groups become protonated (-NH3⁺), forming soluble ammonium salts. As the pH increases, the amino groups are deprotonated, and the solubility in water decreases.[4]
Sulfonated Derivatives: Sulfonic acid groups are strongly acidic and are typically deprotonated over a wide pH range, ensuring good water solubility in most aqueous environments.[4] One study on the complexation of testosterone with 4-sulphonic calix[n]arenes found the greatest solubility was achieved at a pH of 7.3.[2][3]
Q4: Can the conformation of my calixarene affect its solubility?
A4: Yes, the conformation of the calix[1]arene can influence its solubility. The four main conformations (cone, partial cone, 1,2-alternate, and 1,3-alternate) have different dipole moments and abilities to interact with solvent molecules. The "cone" conformation is often stabilized by intramolecular hydrogen bonding between the lower rim hydroxyl groups and is the most common.[8] The conformation can be "locked" by introducing bulky substituents on the lower rim. The specific conformation can affect how the calixarene molecules pack in the solid state (crystal lattice energy) and how they interact with solvent molecules in solution, both of which are key determinants of solubility.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of functionalized 4-tert-butylcalixarenes aimed at improving their solubility.
Problem
Possible Cause(s)
Recommended Solution(s)
Low yield of functionalized product
1. Incomplete reaction: Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. 2. Decomposition of starting material or product: Harsh reaction conditions (e.g., excessively high temperature). 3. Poor choice of base or solvent: The base may not be strong enough to deprotonate the phenolic hydroxyls, or the solvent may not be suitable for the reaction.
1. Optimize reaction conditions: Monitor the reaction by TLC or NMR to determine the optimal reaction time. Perform a temperature and stoichiometry screen to find the ideal conditions. 2. Use milder reaction conditions: If decomposition is suspected, lower the reaction temperature and consider using a milder base. 3. Select appropriate base and solvent: For lower rim alkylation, stronger bases like NaH or K₂CO₃ in solvents like DMF or THF are often used. Ensure the solvent can dissolve the reactants.
Product is insoluble in the desired solvent after functionalization
1. Incorrect functional group for the target solvent: The polarity of the functional group may not be compatible with the solvent. 2. Incomplete reaction: The presence of unreacted, insoluble starting material. 3. Formation of insoluble side products or polymers. 4. For aqueous solutions, incorrect pH.
1. Choose a suitable functional group: For aqueous solubility, use highly polar groups like sulfonates or carboxylates. For organic solvents, consider less polar functional groups. 2. Purify the product: Use column chromatography, recrystallization, or precipitation to remove unreacted starting material. 3. Characterize the product thoroughly: Use NMR, Mass Spectrometry, and IR to identify the product and any impurities. Adjust reaction conditions to minimize side product formation. 4. Adjust the pH: For calixarenes with ionizable groups, adjust the pH of the aqueous solution to ensure the functional groups are in their charged form.
Difficulty in purifying the functionalized calixarene
1. Similar polarity of product and byproducts: Makes separation by chromatography challenging. 2. Amorphous or oily product: Prevents purification by recrystallization. 3. Presence of stubborn impurities: Such as residual solvent or reagents.
1. Optimize chromatographic conditions: Try different solvent systems (eluents) and stationary phases. 2. Attempt different purification techniques: If recrystallization fails, try precipitation from a solvent/anti-solvent system. For oily products, try to induce crystallization by scratching the flask or seeding with a small crystal. 3. Thorough washing and drying: Ensure the product is washed thoroughly to remove residual reagents and dried under high vacuum to remove solvent.
Unexpected conformation of the final product
1. Reaction conditions favoring a specific conformation: The choice of base and solvent can influence the conformational outcome. 2. Bulky substituents on the lower rim "locking" a specific conformation.
1. Modify reaction conditions: The use of different metal carbonates as bases can influence the final conformation. 2. Strategic design of substituents: If a specific conformation is desired, the size and nature of the lower rim substituents should be carefully considered.
Quantitative Data on Solubility
The solubility of functionalized calixarenes is highly dependent on the specific derivative and the solvent system. Below are tables summarizing available quantitative data to provide a comparative overview.
Table 1: Solubility of a p-tert-octylcalix[1]arene Acetic Acid Derivative in Various Organic Solvents [9]
Solvent
Solubility (mM)
Diethylene glycol dibutyl ether (DBC)
92.6
2-Nonanone (2-NON)
91.1
Chloroform
63.0
Toluene
19.3
This table demonstrates the significant impact of the organic solvent on the solubility of a carboxylated calixarene derivative.
Table 2: Phase Solubility Study of Meloxicam with Sulfonatocalix[1]naphthalene [6]
Medium
Type of Phase Solubility Diagram
Stability Constant (Ks) (M-1)
Increase in Solubility (St/So)
Phosphate buffer pH 7.4
AL
1159.74
23.99
Distilled water
AL
653.26
5.70
This data illustrates the significant enhancement of a drug's aqueous solubility through complexation with a water-soluble calixarene derivative. St is the solubility of meloxicam in the presence of the calixarene, and So is the intrinsic solubility of meloxicam.
Experimental Protocols
Protocol 1: General Procedure for Sulfonation of p-tert-Butylcalix[1]arene
This protocol describes a common method for introducing sulfonate groups to the upper rim of p-tert-butylcalix[1]arene to enhance its aqueous solubility.
Workflow Diagram:
Caption: Experimental workflow for the sulfonation of p-tert-butylcalix[1]arene.
Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-tert-butylcalix[1]arene to concentrated sulfuric acid.
Heating: Heat the reaction mixture with stirring. A typical temperature is around 80°C for approximately 4 hours.[6]
Monitoring the Reaction: Periodically take a small aliquot of the reaction mixture and test its solubility in water. The reaction is considered complete when the aliquot dissolves completely in water, indicating the formation of the water-soluble sulfonated product.
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralization: Neutralize the acidic solution by the slow addition of a base such as sodium carbonate or barium carbonate until the pH is neutral.
Filtration: Filter the mixture to remove any insoluble salts (e.g., barium sulfate).
Product Isolation: The water-soluble p-sulfonato-calix[1]arene can be isolated from the filtrate by precipitation upon addition of a water-miscible organic solvent like ethanol, followed by filtration and drying.
Protocol 2: General Procedure for Lower Rim Functionalization with Carboxylic Acid Groups
This protocol outlines the synthesis of a water-soluble calixarene by introducing carboxylic acid functionalities to the lower rim.
Logical Relationship Diagram:
Caption: Logical steps for the synthesis of a calix[1]arene tetracarboxylic acid.
Methodology:
Deprotonation: Dissolve 4-tert-butylcalix[1]arene in a suitable anhydrous solvent such as a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl groups.
Alkylation: To the resulting solution of the calixarene salt, add tert-butyl bromoacetate and allow the reaction to proceed at room temperature until completion (monitored by TLC).
Hydrolysis: After the reaction is complete, hydrolyze the resulting tetra-ester intermediate using an acid catalyst, such as hydrochloric acid, to yield the final tetracarboxylic acid derivative.[7]
Purification: The final product can be purified by recrystallization or column chromatography. The alkali and ammonium salts of this tetracarboxylic acid are soluble in water.[7]
This technical support center provides a foundational understanding and practical guidance for improving the solubility of functionalized 4-tert-butylcalixarenes. For more specific applications and advanced functionalization, consulting the primary literature is recommended.
Troubleshooting low binding affinity in 4-tert-Butylcalixarene host-guest systems
Technical Support Center: 4-tert-Butylcalixarene Host-Guest Systems This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-tert-Butylcalixarene Host-Guest Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylcalixarene host-guest systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the binding affinity in 4-tert-butylcalixarene host-guest systems?
The binding affinity is a result of multiple noncovalent interactions. Key factors include:
Host Conformation: The flexibility and conformation (e.g., cone, partial cone) of the calixarene cavity are crucial for accommodating guest molecules. The cone conformation is often ideal for binding guests within the cavity.[1]
Guest Properties: The size, shape, and electronic properties of the guest molecule must be complementary to the host's cavity.[2][3] Poor complementarity can lead to low affinity.[4]
Solvent Effects: The solvent plays a critical role. The stability of host-guest complexes can be highly solvent-dependent, often decreasing in the order: MeCN ≫ EtOH > MeOH > DMF > DMSO.[5][6] This is due to differences in the solvation of the host, guest, and the resulting complex.[5][6]
Functionalization: Modifications on the upper or lower rims of the calixarene can introduce additional binding sites (e.g., hydrogen bonding, electrostatic interactions) and significantly alter binding affinity and selectivity.[5][7]
pH and Ionic Strength: For systems involving charged species, the pH and ionic strength of the medium can dramatically affect electrostatic interactions, which are often strong driving forces for complexation.[8]
Temperature: Temperature affects the thermodynamics of binding (enthalpy and entropy) and can shift the binding equilibrium.
Q2: My observed binding affinity is significantly lower than expected. What are the common experimental pitfalls?
Low binding affinity can stem from several experimental issues. A systematic approach to troubleshooting is recommended.
Technical Support Center: Functionalization of 4-tert-Butylcalixarene
Technical Support Center: Functionalization of 4-tert-Butylcalix[1]arene This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the functi...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Functionalization of 4-tert-Butylcalix[1]arene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the functionalization of 4-tert-Butylcalix[1]arene. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of calixarene chemistry.
I. O-Alkylation of the Lower Rim
O-alkylation, typically achieved via the Williamson ether synthesis, is a fundamental functionalization of the lower rim of 4-tert-butylcalix[1]arene. However, several side reactions can occur, leading to mixtures of products and purification challenges.
Q1: My O-alkylation reaction is incomplete, and I observe a significant amount of starting material and partially alkylated products. What could be the cause?
A1: Incomplete O-alkylation is a common issue and can arise from several factors:
Insufficient Base: The base is crucial for the deprotonation of the phenolic hydroxyl groups. If the base is not strong enough or used in insufficient molar excess, not all hydroxyl groups will be deprotonated, leading to a mixture of partially alkylated calixarenes.
Poor Solubility: 4-tert-Butylcalix[1]arene and its partially alkylated derivatives may have limited solubility in the reaction solvent, hindering the reaction.
Steric Hindrance: Bulky alkylating agents can react slowly due to steric hindrance from the calixarene scaffold.
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion, especially with less reactive alkylating agents.
Troubleshooting Steps:
Choice of Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. The choice of base can also influence the conformational outcome (see Table 1).
Solvent System: Employ a solvent system that ensures the solubility of all reactants. A mixture of THF and DMF is often effective.
Molar Ratio: Increase the molar excess of both the base and the alkylating agent.
Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).
Q2: I have obtained a mixture of conformational isomers (cone, partial cone, 1,2-alternate, 1,3-alternate) after O-alkylation. How can I control the stereochemical outcome?
A2: The formation of conformational isomers is a key challenge in calixarene chemistry. The final conformer distribution is highly dependent on the reaction conditions.
Template Effect of the Cation: The size of the cation from the base can act as a template, directing the conformation of the final product. For example, smaller cations like Na+ tend to favor the cone conformation, while larger cations like Cs+ can lead to the formation of other isomers.
Nature of the Alkylating Agent: The size and reactivity of the alkylating agent also play a significant role.
Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control. Kinetically controlled reactions (often at lower temperatures) may yield a different isomer distribution than thermodynamically controlled reactions (at higher temperatures).
Troubleshooting and Control Strategies:
Base Selection: To selectively obtain the cone conformer, a strong base with a small counterion like NaH in DMF is often the best choice. For other conformers, bases with larger counterions such as K₂CO₃ or Cs₂CO₃ can be used (see Table 1 for examples).
Solvent: The polarity of the solvent can influence the template effect of the cation.
Stepwise Alkylation: In some cases, a stepwise alkylation strategy can provide better control over the introduction of different alkyl groups and the final conformation.
Quantitative Data on O-Alkylation Product Distribution
The following table summarizes the influence of different bases on the product distribution for the tetrapropylation of 4-tert-butylcalix[1]arene.
Sodium hydride (NaH, 60% dispersion in mineral oil)
n-Propyl bromide
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Tetrahydrofuran (THF)
Methanol
Dichloromethane (DCM)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), suspend 4-tert-butylcalix[1]arene (1.0 eq) in anhydrous THF.
Add NaH (4.4 eq) portion-wise at 0 °C.
Allow the mixture to warm to room temperature and stir for 1 hour.
Add anhydrous DMF to aid solubility.
Add n-propyl bromide (5.0 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 24 hours.
Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate eluent).
Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C to destroy excess NaH.
Add 1 M HCl and extract the product with DCM.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow for O-Alkylation
Caption: Experimental workflow for the O-alkylation of 4-tert-butylcalix[1]arene.
II. O-Acylation of the Lower Rim
O-acylation introduces ester functionalities to the lower rim of the calixarene, which can serve as precursors for other functional groups or modulate the molecule's properties.
Q3: My O-acylation reaction with an acyl chloride is sluggish and gives a low yield of the desired product.
A3: Several factors can contribute to inefficient O-acylation:
Steric Hindrance: Similar to O-alkylation, the bulky calixarene scaffold can hinder the approach of the acylating agent.
Reactivity of the Acylating Agent: Less reactive acylating agents will require more forcing conditions.
Base: A suitable base is required to neutralize the HCl generated during the reaction and to activate the hydroxyl groups.
Side Reactions: In the case of Friedel-Crafts acylation on the upper rim, polysubstitution can be a significant side reaction, leading to a complex mixture of products.
Troubleshooting Steps:
Acylating Agent: Use a more reactive acylating agent, such as an acid anhydride in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Base: A non-nucleophilic base like pyridine or triethylamine is commonly used to scavenge the acid byproduct.
Catalyst: The use of a catalyst like DMAP can significantly accelerate the acylation reaction.
Reaction Conditions: Ensure anhydrous conditions, as acyl chlorides are sensitive to moisture.
Q4: I am having difficulty purifying my O-acylated calixarene. What are the common impurities?
A4: Purification can be challenging due to the presence of:
Partially acylated products: Incomplete reaction leads to a mixture of mono-, di-, tri-, and tetra-acylated products.
Unreacted acylating agent and its hydrolysis products: Excess acylating agent and its corresponding carboxylic acid can contaminate the product.
Base: The base used in the reaction may also be present.
Purification Strategies:
Aqueous Work-up: A thorough aqueous work-up is essential to remove the base and water-soluble byproducts.
Column Chromatography: Careful column chromatography on silica gel is often necessary to separate the desired fully acylated product from partially acylated intermediates. The choice of eluent is critical and may require optimization.
Recrystallization: If the product is crystalline, recrystallization can be an effective purification method.
Reaction Pathway for O-Acylation
Caption: Simplified reaction pathway for the O-acylation of a calixarene hydroxyl group.
III. Functionalization of the Upper Rim
Modification of the upper rim typically involves electrophilic aromatic substitution or ipso-substitution of the tert-butyl groups.
Q5: I am attempting to nitrate the upper rim of 4-tert-butylcalix[1]arene, but I am getting a mixture of products with varying degrees of nitration.
A5: Controlling the degree of nitration on the upper rim can be challenging due to the activating effect of the hydroxyl groups (or alkoxy groups after lower rim modification).
Reaction Conditions: The concentration of nitric acid, reaction temperature, and time are critical parameters that determine the extent of nitration.
Ipso-Substitution vs. Electrophilic Substitution: Nitration can proceed via ipso-substitution (replacement of a tert-butyl group) or direct electrophilic substitution on an unsubstituted aromatic ring. The reaction pathway can be influenced by the substituents on the lower rim.
Troubleshooting and Control Strategies:
Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Using a limited amount of nitric acid can favor mono- or di-substitution.
Reaction Temperature: Performing the reaction at low temperatures (e.g., -15 °C to 0 °C) can help to control the reactivity and improve selectivity.[3]
Stepwise Functionalization: Protecting some of the upper rim positions or using a calixarene with a specific pattern of tert-butyl groups can allow for more controlled functionalization.
Q6: During the removal of the tert-butyl groups (de-tert-butylation) from the upper rim, I observe a low yield and decomposition of the calixarene.
A6: The de-tert-butylation reaction, often carried out with a Lewis acid like AlCl₃ in the presence of a scavenger like phenol or toluene, can be harsh and lead to side reactions.
Harsh Conditions: High temperatures and prolonged reaction times can lead to cleavage of the calixarene macrocycle.
Incomplete Reaction: Insufficient catalyst or reaction time can result in incomplete removal of the tert-butyl groups.
Troubleshooting Steps:
Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction closely by TLC or HPLC.
Catalyst and Scavenger: Use the appropriate stoichiometry of the Lewis acid and scavenger.
Alternative Methods: Explore milder methods for de-tert-butylation if possible.
Quantitative Data on Upper Rim Nitration
The following table provides an example of the product distribution for the ipso-nitration of a partially O-alkylated 4-tert-butylcalix[1]arene.
Technical Support Center: Controlling the Cone Conformation of 4-tert-Butylcalixarene
Welcome to the technical support center for 4-tert-Butylcalixarene conformational control. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-tert-Butylcalixarene conformational control. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cone Conformation
Q: My reaction to synthesize the cone conformation of a 4-tert-Butylcalixarene derivative is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields of the cone conformation can stem from several factors, primarily related to reaction conditions and the nature of the substituents. Here are some troubleshooting steps:
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used for alkylation of the lower rim hydroxyl groups.[1] The strength and steric bulk of the base can influence the reaction rate and selectivity. For instance, using cesium carbonate can offer different selectivity compared to other alkali metal carbonates.
Solvent Effects: The polarity of the solvent can significantly impact the conformational outcome.[2] Polar aprotic solvents like THF or DMF are generally preferred for these alkylation reactions. In some cases, a less polar solvent like toluene may be used, but this can sometimes favor other conformations.
Reaction Temperature: The reaction temperature plays a crucial role in conformational control. Lower temperatures generally favor the thermodynamically stable cone conformation. Running the reaction at room temperature or even lower may improve the yield of the cone isomer. Conversely, higher temperatures can provide enough energy for conformational inversion, leading to a mixture of isomers.[3]
Nature of the Alkylating Agent: The size and nature of the group being introduced on the lower rim can dictate the final conformation. Bulky groups tend to lock the calixarene in the cone conformation to minimize steric hindrance.[4] If you are using a small alkylating agent, consider switching to a bulkier one if your experimental design allows.
Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy. Incomplete reactions will naturally lead to lower yields.
Issue 2: Formation of a Mixture of Conformational Isomers
Q: I am obtaining a mixture of cone, partial cone, and/or 1,3-alternate conformations. How can I increase the selectivity for the cone conformation?
A: The formation of multiple isomers is a common challenge. Here’s how to address it:
Template-Assisted Synthesis: The presence of a template ion, such as a sodium or potassium cation, can help to pre-organize the calixarene into a cone conformation, which is ideal for binding these ions.[5] The cation acts as a template, around which the cone conformation is stabilized.
Stepwise Alkylation: Instead of a one-pot tetra-alkylation, a stepwise approach can offer better control. For example, di-alkylation at the 1,3-positions followed by subsequent alkylation of the remaining hydroxyl groups can favor the formation of the cone isomer.
Purification challenges: Separating conformational isomers can be difficult due to their similar polarities. Careful column chromatography using a suitable solvent system is often required. In some cases, recrystallization can be effective in isolating the desired cone isomer.
Issue 3: Conformational Inversion During Subsequent Reaction Steps or Purification
Q: I have successfully synthesized the cone conformation, but it seems to be converting to other isomers during subsequent steps. How can I prevent this?
A: The cone conformation, while often the most stable, can interconvert with other conformers under certain conditions.[3][6]
Avoid High Temperatures: As mentioned, heat can induce conformational changes.[3] During subsequent reactions or purification steps like solvent evaporation, try to use lower temperatures.
Solvent Choice: The choice of solvent for purification and subsequent reactions is important. Solvents can influence the conformational equilibrium.[2] It is advisable to use solvents that are known to stabilize the cone conformation.
Introduction of Bulky Groups: If the design of your molecule allows, introducing bulky substituents on the lower rim can effectively "lock" the calixarene in the cone conformation by creating a high energy barrier for the rotation of the phenolic units.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to selectively obtain the cone conformation of 4-tert-Butylcalixarene?
A1: The primary strategy involves the chemical modification of the lower rim hydroxyl groups. The main approaches are:
Alkylation or Acylation of the Lower Rim: Introducing substituents on all four hydroxyl groups of the lower rim is the most common method. The choice of alkylating or acylating agent and the reaction conditions are critical for controlling the conformation.[1][7]
Template-Assisted Synthesis: Utilizing a metal cation (e.g., Na+, K+) as a template during the reaction can stabilize the cone conformation, which is adept at binding these ions.[5]
Bridging the Lower Rim: Creating a bridge between two or more hydroxyl groups on the lower rim can conformationally restrain the molecule, often favoring the cone or partial cone conformation.[4]
Q2: How can I confirm that I have synthesized the cone conformation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis of calixarenes.[8]
¹H NMR: In the cone conformation, the protons of the methylene bridges (Ar-CH₂-Ar) typically appear as a pair of doublets around 3.5 and 4.2 ppm, indicating a rigid structure.[9] The tert-butyl groups usually show a single sharp singlet.
¹³C NMR: The methylene bridge carbons (Ar-CH₂-Ar) in the cone conformer typically show a signal around 31 ppm.[8]
2D NMR: Techniques like NOESY and ROESY can provide through-space correlations that help to definitively assign the conformation.[8]
Q3: What are the typical reaction conditions for the synthesis of tetra-O-alkylated 4-tert-Butylcalixarene in the cone conformation?
A3: A general protocol involves the reaction of 4-tert-Butylcalixarene with an alkyl halide in the presence of a base. The table below summarizes typical conditions.
Parameter
Typical Conditions
Notes
Base
NaH, K₂CO₃, Cs₂CO₃
The choice of base can influence the reaction rate and selectivity.[1]
Solvent
THF, DMF, Acetonitrile
Polar aprotic solvents are generally preferred.[1]
Sodium Hydride (NaH, 60% dispersion in mineral oil)
1-Bromopropane
Anhydrous N,N-Dimethylformamide (DMF)
Toluene
Methanol
Hydrochloric Acid (1 M)
Procedure:
a. To a solution of 4-tert-Butylcalix[10]arene (1.0 g, 1.54 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add NaH (0.43 g, 10.8 mmol, 60% dispersion) portion-wise at 0 °C.
b. Stir the mixture at room temperature for 1 hour.
c. Add 1-bromopropane (1.4 mL, 15.4 mmol) dropwise to the solution.
d. Stir the reaction mixture at room temperature for 24 hours.
e. Quench the reaction by the slow addition of water (50 mL).
f. Extract the product with toluene (3 x 50 mL).
g. Wash the combined organic layers with 1 M HCl (2 x 50 mL) and then with water (2 x 50 mL).
h. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
i. Purify the crude product by recrystallization from methanol to yield the pure cone isomer as a white solid.
Visualizations
Diagram 1: General Strategy for Controlling Cone Conformation
Caption: Key strategies to obtain the cone conformation.
Diagram 2: Experimental Workflow for Cone Conformation Synthesis
Overcoming steric hindrance in upper rim modifications of 4-tert-Butylcalixarene
Technical Support Center: Upper Rim Modification of 4-tert-Butylcalixarene Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-Butylcalixarene. This...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Upper Rim Modification of 4-tert-Butylcalixarene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-Butylcalixarene. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome the significant steric hindrance posed by the tert-butyl groups during upper rim functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic substitution on the ortho-position of 4-tert-Butylcalixarene so challenging?
A1: The primary challenge is the immense steric hindrance exerted by the bulky tert-butyl groups at the para-position of each phenolic unit. These groups effectively shield the adjacent ortho-positions, preventing the approach of most electrophiles. This steric crowding often leads to very low yields, complex product mixtures, or complete failure of the reaction.
Q2: What are the most common strategies to circumvent steric hindrance for upper rim modifications?
A2: There are three main strategies:
Ipso-substitution: This involves replacing the tert-butyl groups themselves. A common method is ipso-nitration followed by reduction to an amino group, which can then be further modified.
Directed ortho-Metalation (DoM): This is a powerful technique where a directing group, typically a methoxy or a protected hydroxyl group on the lower rim, facilitates deprotonation of the adjacent ortho-position with a strong base (like n-butyllithium). The resulting lithiated species can then react with a wide range of electrophiles.
Harsh Condition Reactions: Some classic reactions, like the Reimer-Tiemann or Duff reaction, can achieve formylation at the ortho-position, but often require forcing conditions and may result in lower yields compared to DoM.
Q3: Can I remove the tert-butyl groups entirely?
A3: Yes, de-tert-butylation is a viable strategy to completely eliminate the issue of steric hindrance. A common procedure involves reacting the 4-tert-butylcalixarene with a Lewis acid like AlCl₃ in a suitable solvent such as toluene.[1] This exposes the para-positions for subsequent functionalization.
Q4: Which functional groups are easiest to introduce onto the upper rim?
A4: Groups introduced via directed ortho-metalation, such as formyl (-CHO), carboxyl (-COOH), or iodo (-I), are often the most accessible. Formylation is particularly well-established and provides a versatile handle for further modifications, such as conversion to amine or imine functionalities.[2] Nitration at the para-position via ipso-substitution is also a very common and high-yielding initial step.
Troubleshooting Guide
Problem 1: My electrophilic substitution reaction (e.g., Friedel-Crafts, nitration) is giving zero or very low yield.
Possible Cause
Recommended Solution
Extreme Steric Hindrance
The electrophile is too bulky to approach the aromatic ring. Consider switching to a less sterically demanding strategy like directed ortho-metalation.
Insufficient Activation
The calixarene ring is not sufficiently activated for the reaction. Ensure the lower rim hydroxyl groups are deprotonated or converted to activating ether groups (e.g., methoxy).
Incorrect Reagent Choice
The chosen electrophile or catalyst is incompatible. For example, standard Friedel-Crafts acylation often fails. For nitration, ipso-nitration using HNO₃ in acetic acid is often more successful than attempting ortho-nitration.[3]
Problem 2: My directed ortho-lithiation reaction is failing or giving a complex mixture.
Possible Cause
Recommended Solution
Incomplete Deprotonation
The base (e.g., n-BuLi) is not strong enough or is used in insufficient quantity. Ensure anhydrous conditions and use a sufficient excess of a strong base. The lower rim hydroxyls must be protected (e.g., as propyl or methyl ethers) before attempting ortho-lithiation.
Side Reactions
The temperature may be too high, leading to decomposition or undesired side reactions. Perform the lithiation at low temperatures (e.g., -78 °C) and add the electrophile slowly at the same temperature.
Poor Quenching
The electrophile is not reacting efficiently with the lithiated intermediate. Use a highly reactive electrophile (e.g., dry DMF for formylation, I₂ for iodination) and ensure it is added under strictly anhydrous conditions.
Problem 3: The Reimer-Tiemann or Duff formylation reaction results in a dark, intractable tar and low yield.
Possible Cause
Recommended Solution
Reaction Conditions Too Harsh
These reactions often require high temperatures, which can lead to decomposition of the calixarene. Optimize the reaction time and temperature carefully. Start with milder conditions and gradually increase them.
Formation of Dichlorocarbene (Reimer-Tiemann)
The highly reactive dichlorocarbene intermediate can lead to multiple side products.[4] Ensure slow addition of chloroform and maintain a homogenous alkaline solution.
Complexation Issues (Duff)
The hexamine used in the Duff reaction can form stable complexes, complicating the workup. Ensure the acidic hydrolysis step is thorough to break down all intermediates.
Comparative Data on Formylation Methods
Direct formylation is a key step for introducing a versatile functional handle. The choice of method significantly impacts yield and purity due to steric hindrance.
Uses toxic and moisture-sensitive reagents (TiCl₄).
Experimental Protocols
Protocol 1: High-Yield ortho-Formylation via Directed Metalation
This protocol describes the introduction of a formyl group at one of the ortho-positions of the upper rim after protecting the lower rim hydroxyl groups.
Step 1: Tetra-O-alkylation of the Lower Rim
Dissolve 4-tert-butylcalixarene (1.0 eq) in anhydrous DMF.
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (5.0 eq) portion-wise at 0 °C.
Add an alkylating agent, such as propyl bromide or methyl iodide (5.0 eq), dropwise.
Allow the mixture to warm to room temperature and stir for 24 hours.
Quench the reaction by pouring it into cold water.
Extract the product with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify by column chromatography to yield the tetra-O-alkylated calixarene.
Step 2: Directed ortho-Lithiation and Formylation
Dissolve the tetra-O-alkylated calixarene (1.0 eq) in anhydrous THF under an argon atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-butyllithium (n-BuLi) (1.5 eq) dropwise and stir at -78 °C for 2 hours.
Technical Support Center: Enhancing the Stability of 4-tert-Butylcalixarene Complexes
Welcome to the technical support center for 4-tert-Butylcalixarene complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-tert-Butylcalixarene complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their calixarene-guest complexes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during complexation experiments with 4-tert-butylcalixarene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My 4-tert-butylcalixarene complex is precipitating out of solution. What could be the cause?
A1: Precipitation of your complex can be attributed to several factors:
Solvent Choice: 4-tert-butylcalixarene is inherently hydrophobic. The choice of solvent is critical for maintaining the solubility of both the calixarene host and the resulting complex.[1] A solvent that is too polar may not adequately solvate the complex, leading to precipitation. Conversely, a non-polar solvent might not be suitable for a polar guest molecule. Consider using a solvent system that balances the solubility requirements of both the host and the guest.
pH of the Solution: The pH can significantly influence the conformation and solubility of calixarenes, especially those with ionizable groups.[2] For instance, phenolic hydroxyl groups on the lower rim can deprotonate at higher pH, altering the charge and solubility of the calixarene. It has been observed that for some sulphonic calixarenes, maximum solubility and favorable complexation are achieved around pH 7.3.[2]
Concentration: High concentrations of the host or guest can exceed the solubility limit of the complex, causing it to precipitate. Try performing the experiment at a lower concentration.
Guest Molecule Properties: The nature of the guest molecule itself can impact the solubility of the final complex. Highly hydrophobic guests complexed with the already hydrophobic 4-tert-butylcalixarene may have very low solubility in aqueous or polar organic solvents.
Q2: I am observing low binding affinity or no complex formation. What are the potential reasons?
A2: Low or no complex formation can stem from several factors related to the host, guest, and experimental conditions:
Size and Shape Mismatch: The cavity of 4-tert-butylcalix[3]arene has a specific size and shape.[2] If the guest molecule is too large to fit within the cavity or too small to have significant stabilizing interactions, the binding affinity will be low.
Insufficient Host-Guest Interactions: The stability of the complex is driven by various non-covalent interactions such as hydrophobic effects, van der Waals forces, hydrogen bonding, and π-π stacking.[4][5] If the guest molecule does not possess chemical features that can favorably interact with the calixarene's hydrophobic cavity and aromatic walls, complexation will be weak. For charged guests, cation-π interactions are a significant stabilizing force.[6]
Solvent Competition: The solvent can compete with the guest for binding within the calixarene cavity, especially if the solvent molecules are small and can fit inside.[7] This is particularly relevant in solvents that have a high affinity for the calixarene cavity.
Incorrect Conformation: 4-tert-butylcalix[3]arene can exist in different conformations (cone, partial cone, 1,2-alternate, 1,3-alternate).[3] The "cone" conformation is typically the most effective for encapsulating guest molecules.[3] The conformation can be influenced by the solvent and temperature. Ensure your experimental conditions favor the desired conformation.
pH and Ionic Strength: For complexes involving charged species, the pH and ionic strength of the medium are crucial. The pH affects the ionization state of both the host and the guest, which in turn influences electrostatic interactions.[2] High ionic strength can shield electrostatic interactions, potentially weakening the complex formation.
Q3: How can I improve the stability of my 4-tert-butylcalixarene complex?
A3: To enhance the stability of your complex, consider the following strategies:
Optimize the Solvent System: Experiment with different solvents or solvent mixtures to find an optimal medium that enhances host-guest interactions while maintaining solubility.[1]
Adjust the pH: Carefully control the pH of the solution to ensure the optimal ionization state of both the calixarene and the guest molecule to maximize attractive interactions.[2][8]
Modify the Calixarene Structure:
Lower Rim Functionalization: Introducing functional groups on the lower rim (hydroxyl groups) can provide additional binding sites for the guest through hydrogen bonding or coordination with metal ions.[9][10]
Upper Rim Functionalization: Modifying the upper rim (tert-butyl groups) can alter the size and electronics of the cavity. For instance, replacing the tert-butyl groups with other functionalities can modulate the hydrophobic character and introduce specific recognition sites.[5]
Guest Molecule Design: If possible, modify the guest molecule to better complement the size, shape, and chemical properties of the calixarene cavity. Enhancing hydrophobicity or introducing groups capable of stronger non-covalent interactions can increase the binding constant.
Temperature Control: Complexation is an equilibrium process, and its stability is temperature-dependent. The thermodynamic parameters (enthalpy and entropy) of binding will determine the effect of temperature.[11]
Troubleshooting Workflow
If you are encountering issues with complex stability, follow this logical troubleshooting workflow.
Caption: A flowchart for troubleshooting 4-tert-butylcalixarene complex stability issues.
Quantitative Data Summary
The stability of calixarene complexes is quantified by the association constant (K) or binding constant (Kb). Higher values indicate a more stable complex.
Table 1: Stability Constants of Various Calixarene Complexes
Protocol 1: Determination of Stability Constants by UV-Vis Spectrophotometric Titration
This protocol outlines a general method for determining the stability constant of a 4-tert-butylcalixarene complex with a guest molecule that exhibits a change in its UV-Vis spectrum upon complexation.[14]
Prepare a stock solution of the host molecule of a known concentration in the chosen solvent.
Prepare a stock solution of the guest molecule of a known concentration in the same solvent.
In a cuvette, place a fixed volume of the host solution.
Record the initial UV-Vis spectrum of the host solution.
Add small, precise aliquots of the guest stock solution to the cuvette containing the host solution.
After each addition, mix the solution thoroughly and allow it to equilibrate.
Record the UV-Vis spectrum after each addition.
Continue the additions until no further significant changes in the spectrum are observed.
Analyze the changes in absorbance at a specific wavelength where the change is most pronounced as a function of the guest concentration.
Use a suitable binding model (e.g., 1:1, 1:2) and non-linear regression analysis to fit the titration data and calculate the stability constant (K).
Protocol 2: Synthesis of a Lower Rim Functionalized p-tert-Butylcalix[3]arene Derivative
This protocol provides a general outline for the synthesis of a di-substituted p-tert-butylcalix[3]arene on the lower rim, which can be adapted for various functional groups.[5][9]
Technical Support Center: 4-tert-Butylcalixarene Purification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 4-tert-Butylcalixarene. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 4-tert-Butylcalixarene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-tert-Butylcalixarene?
The synthesis of 4-tert-Butylcalixarene, which involves the base-catalyzed condensation of p-tert-butylphenol and formaldehyde, can lead to several impurities.[1] The most common impurities include:
Unreacted Starting Materials: Residual p-tert-butylphenol and formaldehyde.
Linear Oligomers: Non-cyclic chains of p-tert-butylphenol units linked by methylene bridges.
Other Cyclic Oligomers: Occasionally, other cyclic structures like the cyclic octamer may form under certain reaction conditions.[2]
Solvent Inclusions: The final product can form complexes with solvents used during purification, such as toluene.[2][3]
Q2: My NMR spectrum of crude 4-tert-Butylcalixarene shows complex signals. What could they be?
Unidentified signals in the NMR spectrum of crude 4-tert-Butylcalixarene often correspond to the common impurities listed above. Linear oligomers will show more complex aromatic and methylene bridge signals compared to the highly symmetric 4-tert-Butylcalix[4]arene. Residual p-tert-butylphenol will have its own distinct aromatic signals. The presence of solvent molecules like toluene will also be apparent in the spectrum.[2]
Q3: How do I know if my 4-tert-Butylcalixarene is pure?
Purity can be assessed using several methods:
Melting Point: Pure 4-tert-Butylcalixarene has a high melting point, typically reported as ≥300 °C or 342-344 °C when complexed with toluene.[2][5] A broad or depressed melting point indicates the presence of impurities.
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A clean NMR spectrum with the expected signals for the calixarene structure and the absence of impurity peaks is a strong indicator of purity.
High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.
Troubleshooting Guides
Issue 1: The crude product is a beige or brownish color, not white.
Cause: This is common for the crude product and is often due to the presence of oxidized impurities or residual reagents from the synthesis.[2]
Solution: A thorough purification by recrystallization is usually sufficient to yield a white crystalline product. The crude material is typically washed with various solvents like ethyl acetate, acetic acid, water, and acetone before recrystallization.[2]
Issue 2: Low yield after recrystallization.
Cause 1: Using too much solvent. An excessive amount of solvent will retain more of the product in the solution even after cooling, thus reducing the yield.[6]
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6][7] The solution should be saturated or near-saturated at the boiling point of the solvent.[6]
Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as a powder, which can trap impurities.
Solution 2: Allow the hot, saturated solution to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.[6]
Issue 3: Recrystallization does not remove all impurities.
Cause: Some impurities may have similar solubility profiles to 4-tert-Butylcalixarene in the chosen solvent.
Solution:
Repeat Recrystallization: A second recrystallization can often improve purity.
Change Solvent: If repeated recrystallizations are ineffective, try a different solvent or a mixed solvent system.[6] Toluene is a commonly used and effective solvent for recrystallizing 4-tert-Butylcalixarene.[2] Other solvents mentioned for crystallization include chloroform, carbon tetrachloride, and chlorobenzene/ethanol.[3]
Column Chromatography: For difficult-to-remove impurities, column chromatography is a more effective purification method.[1][8]
Data on Purification Methods
The following table summarizes the expected outcomes of different purification methods for 4-tert-Butylcalixarene.
Effective for separating closely related impurities.[1][8]
Experimental Protocols
Protocol 1: Recrystallization from Toluene
This protocol is adapted from established procedures for the purification of 4-tert-Butylcalixarene.[2]
Dissolution: Place the crude 4-tert-Butylcalixarene (e.g., 10 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of toluene (e.g., start with 150-180 mL for 10g).
Heating: Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer) until all the solid has dissolved. If some solid remains, add small additional portions of hot toluene until a clear solution is obtained.
Concentration (Optional): If a large volume of solvent was used, you can boil off some of the solvent to concentrate the solution.[2]
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this period.[6] Further cooling in an ice bath can maximize the yield.
Filtration: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of cold toluene or another solvent in which the calixarene is sparingly soluble at low temperatures (e.g., acetone) to remove any remaining soluble impurities.[2]
Drying: Dry the purified crystals. Note that crystals recrystallized from toluene will form a stable 1:1 complex with the solvent.[2] To remove the included toluene, the product must be dried under high vacuum (<1 mm) at an elevated temperature (>140°C) for an extended period (e.g., 48 hours).[2]
Protocol 2: Purification by Column Chromatography
This is a general guideline; specific conditions may need to be optimized.
Stationary Phase: Pack a glass chromatography column with silica gel as the stationary phase.
Mobile Phase (Eluent): A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is often effective. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 5:1 to 5:2 n-hexane/ethyl acetate), can be used to separate different components.[8]
Sample Loading: Dissolve the crude 4-tert-Butylcalixarene in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[1] Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the column.
Elution: Begin passing the mobile phase through the column and collect fractions.
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-tert-Butylcalixarene.
Visual Guides
Caption: Workflow for the purification of 4-tert-Butylcalixarene.
Caption: Troubleshooting low yield in recrystallization.
Scaling up the synthesis of 4-tert-Butylcalixarene for industrial applications
Technical Support Center: Industrial Synthesis of 4-tert-Butylcalixarene This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Industrial Synthesis of 4-tert-Butylcalixarene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-tert-Butylcalixarene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 4-tert-Butylcalixarene on an industrial scale?
A1: The most common industrial-scale synthesis is a one-pot reaction involving the base-catalyzed condensation of 4-tert-butylphenol and formaldehyde. This is followed by a pyrolysis step in a high-boiling solvent like diphenyl ether to promote the cyclization into the desired tetrameric calixarene structure.[1][2]
Q2: What are the critical reaction parameters that influence the yield and purity of 4-tert-Butylcalixarene?
A2: Key parameters include the ratio of reactants (4-tert-butylphenol to formaldehyde), the type and concentration of the base catalyst (e.g., sodium hydroxide), the reaction temperature, and the efficiency of water removal during the pyrolysis step.[1][2] Insufficiently strenuous pyrolysis conditions can lead to the formation of the cyclic octamer as a major byproduct.[1]
Q3: What is the expected yield for the industrial-scale synthesis of 4-tert-Butylcalixarene?
A3: Yields can vary depending on the specific process and conditions. However, crude yields of around 60-70% are commonly reported.[1][3] Further purification through recrystallization will likely reduce the final isolated yield.
Q4: How can the purity of the final product be assessed?
A4: The purity of 4-tert-Butylcalixarene can be determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.[2][4] The melting point should be measured in an evacuated melting-point tube.[1]
Q5: What are the common solvents used for the purification of 4-tert-Butylcalixarene?
A5: Toluene is a common solvent for recrystallization.[1] It's important to note that the product of crystallization from toluene is often a 1:1 complex of 4-tert-butylcalix[4]arene and toluene. The included toluene can be removed by drying under high vacuum at an elevated temperature (>140°C) for an extended period.[1] Other solvents used for washing the crude product include ethyl acetate, acetic acid, water, and acetone.[1]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of Crude Product
- Incomplete reaction. - Suboptimal ratio of reactants. - Inefficient water removal during pyrolysis.
- Ensure the reaction goes to completion by monitoring the reaction progress. - Optimize the molar ratio of 4-tert-butylphenol to formaldehyde. A slight excess of formaldehyde is typically used.[1] - Ensure a rapid stream of nitrogen is used during pyrolysis to facilitate water removal.[1]
Formation of Cyclic Octamer as the Major Product
- Insufficiently strenuous pyrolysis conditions (e.g., diphenyl ether not at reflux, or too rapid a flow of nitrogen).[1]
- Ensure the diphenyl ether reaches and maintains its reflux temperature during the pyrolysis step. - Control the flow of nitrogen to be gentle, allowing for efficient water removal without cooling the reaction mixture excessively.[1]
Product is a Viscous Mass Instead of a Precipitate
- This can sometimes occur during the initial heating phase.[1]
- Continue the heating process as described in the protocol. The viscous mass should eventually turn into a solid as water evaporates.[1]
Difficulty in Removing Toluene from the Final Product
- The product forms a stable 1:1 complex with toluene.[1]
- Dry the product under high vacuum (< 1 mm) at a high temperature (> 140°C) for an extended period (e.g., 48 hours) to remove the included toluene.[1]
Inconsistent Melting Point
- Presence of impurities or residual solvent.
- Recrystallize the product again from a suitable solvent like toluene. - Ensure the product is thoroughly dried under vacuum to remove any trapped solvent.[1]
Experimental Protocol: Synthesis of 4-tert-Butylcalixarene
This protocol is adapted from a procedure published in Organic Syntheses.[1]
1. Preparation of the Precursor:
In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of 4-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.
Stir the mixture at room temperature for 15 minutes.
Heat the mixture at 100–120°C for 2 hours. The mixture will become a thick, deep yellow or brown-yellow viscous mass.
Allow the reaction mixture to cool to room temperature.
Add 800–1000 mL of warm diphenyl ether to the flask and stir until the residue is dissolved (this may take at least 1 hour).
2. Pyrolysis of the Precursor:
Fit the flask with a nitrogen inlet and a condenser.
Heat the stirred solution to 110–120°C while blowing a rapid stream of nitrogen over the reaction mixture to remove the evolved water.
Once the evolution of water subsides and a solid begins to form, continue to heat the mixture to reflux (ca. 150–160°C) for 3–4 hours under a gentle flow of nitrogen.
3. Isolation and Purification of the Crude Product:
Cool the reaction mixture to room temperature.
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15–30 minutes.
Allow the mixture to stand for at least 30 minutes.
Collect the solid by filtration.
Wash the solid sequentially with two 100-mL portions of ethyl acetate, one 200-mL portion of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone. This yields the crude product.
4. Recrystallization:
Dissolve the crude product in approximately 1600–1800 mL of boiling toluene.
Concentrate the solution to about 800 mL.
Allow the solution to cool to room temperature to induce crystallization.
Collect the crystals by filtration and wash with 50 mL of toluene, followed by 50 mL of acetone.
Dry the crystals in an oven at 110°C to yield the purified 4-tert-Butylcalixarene-toluene complex.
Comparative Binding Studies of 4-tert-Butylcalix[n]arenes (n=4, 5, 6, 8): A Guide for Researchers
A detailed examination of the host-guest chemistry of 4-tert-butylcalix[n]arenes reveals a strong dependence of binding affinity and selectivity on the macrocycle's cavity size. This guide provides a comparative overview...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the host-guest chemistry of 4-tert-butylcalix[n]arenes reveals a strong dependence of binding affinity and selectivity on the macrocycle's cavity size. This guide provides a comparative overview of the binding properties of 4-tert-butylcalix[n]arenes with n=4, 5, 6, and 8, supported by experimental data and detailed protocols for key analytical techniques.
The unique cup-shaped structure of calixarenes, featuring a hydrophobic cavity and a modifiable rim of hydroxyl groups, makes them versatile hosts for a wide range of guest molecules and ions. The size of this cavity, determined by the number of phenolic units (n), is a critical factor governing the stability and selectivity of the resulting host-guest complexes. While extensive research has been conducted on 4-tert-butylcalix[1]arene, comparative studies that systematically vary the ring size are less common. This guide synthesizes available data to facilitate a clearer understanding of the structure-property relationships in this important class of macrocycles.
Data Presentation: A Comparative Look at Binding Affinities
Note: The data presented is for functionalized derivatives of the parent 4-tert-butylcalix[n]arenes. Direct comparison of the parent macrocycles is limited due to a lack of comprehensive studies.
Experimental Protocols
The determination of binding constants and thermodynamic parameters for calixarene-guest complexation relies on a variety of analytical techniques. Below are detailed methodologies for three commonly employed methods.
UV-Vis Spectrophotometric Titration
This technique is used to determine binding constants by monitoring the changes in the absorbance spectrum of the host or guest upon complexation.
Preparation of Solutions: Prepare stock solutions of the 4-tert-butylcalix[n]arene (host) and the guest molecule at known concentrations in a suitable solvent (e.g., acetonitrile, methanol). The solvent should not interact with the host or guest.
Initial Spectrum: Record the UV-Vis spectrum of the host solution in a cuvette.
Titration: Add small, precise aliquots of the guest solution to the host solution in the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate.
Spectral Measurement: Record the UV-Vis spectrum after each addition of the guest.
Data Analysis: Plot the change in absorbance at a specific wavelength, where the change upon binding is maximal, against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant (K).[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
Sample Preparation: Prepare solutions of the host and guest in the same degassed buffer or solvent to minimize heats of dilution.
Instrument Setup: Load the host solution into the sample cell of the calorimeter and the guest solution into the titration syringe. Set the experimental temperature and stirring speed.
Titration: A series of automated, small-volume injections of the guest solution into the sample cell is performed. The heat change after each injection is measured by the instrument.[4]
Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant. This data is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and the enthalpy of binding (ΔH).[7] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution by monitoring changes in the chemical shifts of protons on the host or guest molecule upon complexation.[8]
Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the host and varying concentrations of the guest in a suitable deuterated solvent.
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample, ensuring consistent experimental parameters.
Data Analysis: Identify the proton signals of the host or guest that show the most significant chemical shift changes upon addition of the guest. Plot the change in chemical shift (Δδ) for a specific proton as a function of the guest concentration.
Binding Constant Calculation: The titration data is then fitted to a binding isotherm equation using non-linear regression analysis to determine the association constant (Kₐ).[9]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative binding studies of 4-tert-butylcalix[n]arenes.
Caption: A generalized experimental workflow for determining the binding parameters of calixarene-guest interactions.
Caption: Key factors that influence the binding affinity and selectivity of 4-tert-butylcalix[n]arenes for guest molecules.
4-tert-Butylcalixarene versus cyclodextrins for guest encapsulation
A Comparative Guide to 4-tert-Butylcalixarene and Cyclodextrins for Guest Encapsulation Introduction In the realm of supramolecular chemistry, the encapsulation of guest molecules by host architectures is a cornerstone o...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to 4-tert-Butylcalixarene and Cyclodextrins for Guest Encapsulation
Introduction
In the realm of supramolecular chemistry, the encapsulation of guest molecules by host architectures is a cornerstone of applications ranging from drug delivery and environmental remediation to catalysis and sensing. Host-guest systems are designed to improve the solubility, stability, and bioavailability of guest molecules. Among the most studied host molecules are cyclodextrins (CDs) and calixarenes.
Cyclodextrins are naturally occurring cyclic oligosaccharides derived from starch, known for their biocompatibility and well-defined structures.[1] 4-tert-Butylcalixarenes are synthetic macrocycles, part of the broader calixarene family, created from the condensation of p-tert-butylphenol and formaldehyde.[1] They offer a high degree of synthetic versatility and structural flexibility.
This guide provides an objective, data-driven comparison of these two prominent host families, focusing on their performance in guest encapsulation to aid researchers, scientists, and drug development professionals in selecting the optimal host for their specific application.
Structural and Physicochemical Properties
The fundamental difference between cyclodextrins and 4-tert-butylcalixarenes lies in their origin, structure, and resulting physicochemical properties. Cyclodextrins are relatively rigid, water-soluble toroidal molecules, while calixarenes possess a more flexible, cup-like structure that can be chemically modified to achieve water solubility.[1]
Property
Cyclodextrins (β-CD as example)
4-tert-Butylcalix[n]arene (n=4, 6, 8)
Origin
Natural (enzymatic degradation of starch)
Synthetic
Monomeric Unit
α-D-Glucopyranose
p-tert-Butylphenol
Shape
Truncated cone (toroidal)
Flexible cup or cone (multiple conformations possible)
Cavity Nature
Hydrophobic interior, hydrophilic exterior
Deep hydrophobic cavity formed by tert-butyl groups
Cavity Diameter (Å)
~6.0-6.5 (for β-CD)
~3.5 (n=4, narrow rim), ~11.7 (n=8, narrow rim)
Solubility (Water)
Moderate (e.g., β-CD: 1.85 g/100 mL). Derivatives are highly soluble.[2]
Practically insoluble. Water-solubility is imparted by sulfonation.[1]
Stoichiometry
Typically 1:1, but 1:2 or 2:1 complexes can form.[2][3]
Varies widely; 1:1, 2:2, and other complex stoichiometries observed.[4]
Guest Encapsulation Performance
The efficacy of a host molecule is determined by its binding affinity, thermodynamics, and selectivity for a given guest. While both host families are effective, their performance varies significantly depending on the guest's size, shape, and chemical nature.
Binding Affinity and Thermodynamics
Binding affinity is a measure of the strength of the interaction between the host and guest. In a comparative study involving the antidepressant drug trazodone, β-cyclodextrin demonstrated stronger binding than 4-tert-butylcalix[5]arene.[5][6][7] However, for other guests, calixarenes can show superior affinity. For instance, studies with certain platinum-based anticancer complexes revealed that while a modified β-cyclodextrin formed a 1:1 complex, a sulfonated calix[1]arene formed a more complex 2:2 structure, indicating different binding modes and affinities.[4]
The driving forces for complexation are also distinct. For both host types in aqueous media, encapsulation is often an enthalpically driven process (ΔH < 0), largely attributed to van der Waals interactions within the cavity and the release of high-energy water molecules.[3][8]
Data sourced from a study on trazodone[5][6][7] and a study on platinum(II)-based DNA intercalators (¹56MESS)[4].
Applications in Drug Development: Solubility Enhancement
A primary application for these hosts is enhancing the aqueous solubility of poorly soluble drugs. A direct comparison for the drug niclosamide showed that water-soluble 4-sulphonato-calix[9]arene was a more effective solubilizing agent than β-cyclodextrin.[10] Notably, the study found that a combination of the two host types produced an even greater, additive effect on solubility.[10]
Solubilizing Agent (in order of decreasing effectiveness for Niclosamide)
Data adapted from a study on niclosamide solubilization.[10]
Experimental Protocols
Characterizing host-guest interactions requires precise experimental techniques. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are two of the most powerful methods employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[11][12]
Detailed Protocol:
Sample Preparation:
Prepare a sufficient quantity of buffer solution. The host (in the cell) and guest (in the syringe) must be in identical, matched buffers to minimize heats of dilution.[12][13]
Dialyze both host and guest solutions against the same buffer batch for optimal matching.
Degas all solutions immediately before use to prevent bubble formation.
Accurately determine the concentrations of the host and guest solutions. Errors in concentration directly affect the calculated stoichiometry and binding constant.[12]
Concentration Guidelines:
The "c-value" (c = n * [Host] / Kₔ) is critical and should ideally be between 10 and 100 for a well-defined binding isotherm.[12]
If the dissociation constant (Kₔ) is unknown, start with a host concentration of 10-50 µM in the cell.[14]
The guest concentration in the syringe should be 10-20 times higher than the host concentration in the cell for a 1:1 interaction.[15]
Instrument Setup and Execution:
Thoroughly clean the sample cell and syringe with buffer.
Load the host solution into the sample cell (~200-300 µL depending on the instrument) and the guest solution into the injection syringe (~40-100 µL).[12]
Set the experimental temperature (commonly 25 °C) and allow the system to equilibrate until a stable baseline is achieved.
Program a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline.
Perform a control experiment by titrating the guest solution into buffer alone to measure the heat of dilution, which can be subtracted from the main experiment's data.
Data Analysis:
Integrate the heat flow peaks for each injection.
Plot the heat change per mole of injectant against the molar ratio of guest to host.
Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to extract Kₐ, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR titration is used to study host-guest interactions in solution by monitoring changes in the chemical shifts of protons on the host or guest molecule upon complexation.[9] It can provide information on binding constants, stoichiometry, and the geometry of the complex.[3]
Detailed Protocol:
Sample Preparation:
Prepare a stock solution of the host and a much more concentrated stock solution of the guest in the same deuterated solvent (e.g., D₂O, DMSO-d₆).
Ensure the host solution contains a small amount of an internal standard (e.g., TMS, DSS) if precise chemical shift referencing is needed.
Prepare an initial NMR sample containing a known concentration of the host.
NMR Titration Experiment:
Acquire a high-resolution ¹H NMR spectrum of the initial host solution. This is the zero-point of the titration.
Add a small, precise aliquot of the concentrated guest stock solution to the NMR tube containing the host solution.
Mix thoroughly and acquire another ¹H NMR spectrum.
Repeat the addition of guest aliquots, acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change, indicating saturation. This typically involves 10-20 titration points.
Data Processing and Analysis:
Process all spectra uniformly (phasing, baseline correction).
Identify one or more host protons whose chemical shifts (δ) change significantly upon addition of the guest.
For each titration point, calculate the change in chemical shift (Δδ = δ_obs - δ_free) for the selected proton(s).
Plot the change in chemical shift (Δδ) against the total concentration of the guest.
Analyze the resulting binding curve using non-linear regression analysis based on the appropriate binding model (commonly 1:1) to calculate the binding constant (Kₐ).[16][17]
Summary and Conclusion
The choice between 4-tert-butylcalixarenes and cyclodextrins is highly dependent on the specific guest molecule and the desired application. Neither host is universally superior; each offers a unique set of advantages.
Requires functionalization (e.g., sulfonation) for water solubility.
Flexibility
Relatively rigid structure.
Conformationally flexible.
Cyclodextrins are an excellent choice for encapsulating a wide range of small-molecule drugs, benefiting from their natural origin, biocompatibility, and extensive history of use in pharmaceutical formulations.[18] They are often the first choice for straightforward solubility enhancement of appropriately sized guests.
4-tert-Butylcalixarenes, on the other hand, represent a more versatile synthetic platform. Their flexible structure and the ability to introduce a wide array of functional groups allow for the rational design of hosts with high selectivity and affinity for specific, often more complex or larger, guest molecules.[19] For applications requiring tailored recognition or the encapsulation of guests that do not fit well within the confines of a cyclodextrin cavity, calixarenes offer a powerful alternative.
Ultimately, the optimal host selection requires empirical validation through the experimental methods detailed in this guide.
Navigating the Maze of Molecular Interactions: A Guide to Validating Host-Guest Complex Stoichiometry
For researchers, scientists, and drug development professionals, accurately determining the stoichiometry of host-guest complexes is a critical step in understanding and harnessing molecular recognition events. The Job's...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, accurately determining the stoichiometry of host-guest complexes is a critical step in understanding and harnessing molecular recognition events. The Job's plot, a long-standing method, offers a straightforward approach, but its limitations in the face of complex equilibria necessitate a comparative look at more robust techniques. This guide provides an objective comparison of Job's plot with alternative methods, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate tool for their specific needs.
The principle of continuous variation, famously embodied in the Job's plot, has been a cornerstone of stoichiometric analysis for decades.[1] By systematically varying the mole fractions of a host and guest while keeping the total molar concentration constant, the stoichiometry can often be determined from the maximum of a plot of a physical property (like absorbance) versus the mole fraction.[1][2] However, the simplicity of the Job's plot belies its significant drawbacks, particularly in the realm of supramolecular chemistry where multiple equilibria can coexist.[3][4] This has led to the increased adoption of more sophisticated techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Titration.
The Showdown: Job's Plot vs. The Alternatives
While the Job's plot provides a valuable preliminary assessment, ITC and NMR titration offer a more comprehensive and reliable determination of stoichiometry, especially for complex systems. ITC directly measures the heat released or absorbed during the binding event, providing not only the stoichiometry (n) but also the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5] NMR titration, on the other hand, monitors the chemical shift changes of host or guest protons upon complexation, yielding information about the binding stoichiometry and affinity.[6]
For instance, a study on the complexation of fullerene C60 with a "buckycatcher" host molecule demonstrated excellent agreement between the 1:1 stoichiometry determined by both NMR titration and ITC.[7][8] In another example, the 1:1 stoichiometry of β-cyclodextrin inclusion complexes with various guest molecules has been confirmed using Job's plots, with the results often supported by other methods like phase solubility studies.[3][9] Research on cucurbit[n]uril host-guest systems has also employed Job's plots to determine stoichiometry, which was then further investigated using techniques like NMR and mass spectrometry.[10][11]
Method
Principle
Advantages
Disadvantages
Typical Application
Job's Plot (UV-Vis)
Method of continuous variation measuring absorbance.[1]
Simple, rapid, and requires standard laboratory equipment.[12]
Prone to inaccuracies with weakly binding systems, multiple equilibria, or interfering absorbances.[3][4]
Preliminary screening and for simple, strong 1:1 binding events.
Provides a complete thermodynamic profile (n, Ka, ΔH, ΔS) in a single experiment; high precision.[5]
Requires specialized, sensitive instrumentation; can be time-consuming.
Detailed characterization of binding thermodynamics and stoichiometry for a wide range of affinities.
NMR Titration
Monitors changes in chemical shifts upon complexation.[6]
Provides detailed structural information about the binding site; can study systems with multiple equilibria.
Requires a high-field NMR spectrometer; data analysis can be complex.
Elucidating binding modes and stoichiometry, particularly for systems in dynamic equilibrium.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of the complex.
High sensitivity and specificity; can identify different complex stoichiometries simultaneously.
May not be suitable for all host-guest systems; potential for in-source fragmentation.
Characterization of complex mixtures and determination of multiple coexisting stoichiometries.
In Detail: Experimental Protocols
To ensure reproducible and reliable results, adhering to meticulous experimental protocols is paramount. Below are detailed methodologies for performing a Job's plot analysis using UV-Vis spectroscopy, as well as for ITC and NMR titration.
Experimental Protocol: Job's Plot using UV-Vis Spectroscopy
Preparation of Stock Solutions: Prepare equimolar stock solutions of the host and guest molecules in a suitable buffer. The concentration should be chosen such that the complex formation results in a measurable change in absorbance.
Preparation of the Job's Plot Series: Prepare a series of solutions by mixing the host and guest stock solutions in varying mole fractions (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0) while keeping the total volume and total molar concentration constant.
UV-Vis Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. Use the buffer as a blank.
Data Analysis: Correct the measured absorbance for the absorbance of the free host and guest. Plot the corrected absorbance against the mole fraction of the guest. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[9]
Sample Preparation: Prepare solutions of the host and guest in the same, degassed buffer to minimize heats of dilution. The host is typically placed in the sample cell and the guest in the syringe. Concentrations should be chosen based on the expected binding affinity to ensure an optimal "c-window" (c = n * Ka * [macromolecule]).
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the host solution into the sample cell and the guest solution into the injection syringe.
Titration: Perform a series of small, sequential injections of the guest solution into the host solution. The heat change after each injection is measured.
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
Experimental Protocol: NMR Titration
Sample Preparation: Prepare a stock solution of the host in a deuterated solvent. Prepare a stock solution of the guest in the same solvent, typically at a concentration 10-20 times higher than the host.
Initial NMR Spectrum: Acquire a 1D ¹H NMR spectrum of the host solution alone.
Titration: Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and acquire another ¹H NMR spectrum.
Data Analysis: Monitor the chemical shift changes (Δδ) of specific host or guest protons that are sensitive to the binding event. Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio. The data can be fitted to various binding models to extract the stoichiometry and binding constant.
Visualizing the Workflow
To further clarify the experimental process and the decision-making involved in selecting the appropriate method, the following diagrams illustrate the workflows.
Unveiling Molecular Interactions: A Comparative Guide to Isothermal Titration Calorimetry of 4-tert-Butylcalixarene
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between host and guest molecules is paramount. Isothermal Titration Calorimetry (ITC) stands as a powerful techni...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between host and guest molecules is paramount. Isothermal Titration Calorimetry (ITC) stands as a powerful technique for elucidating the thermodynamics of these interactions. This guide provides a comparative analysis of the binding of various guest molecules to 4-tert-Butylcalixarene, a versatile host molecule, with supporting experimental data and detailed protocols to facilitate reproducible research.
4-tert-Butylcalix[1]arene is a macrocyclic compound renowned for its ability to form inclusion complexes with a wide array of guest molecules. Its hydrophobic cavity provides a unique environment for studying non-covalent interactions, which are fundamental to numerous biological and chemical processes. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS), which are crucial parameters for understanding the driving forces behind molecular recognition.
Comparative Analysis of Host-Guest Interactions
Guest Molecule
Association Constant (K, M⁻¹)
Gibbs Free Energy (ΔG), kJ/mol
Enthalpy (ΔH), kJ/mol
Entropy (TΔS), kJ/mol
Methanol
2.13
-1.88
-11.9
-10.02
Ethanol
2.43
-2.2
-12.4
-10.2
Isopropanol
1.83
-1.5
-10.9
-9.4
tert-Butanol
1.36
-0.78
-8.9
-8.12
n-Hexane
1.05
-0.12
-8.4
-8.28
Dichloromethane
1.69
-1.3
-10.5
-9.2
Chloroform
2.08
-1.82
-11.7
-9.88
Carbon Tetrachloride
1.54
-1.08
-9.9
-8.82
Dimethyl Sulfoxide
2.81
-2.55
-13.2
-10.65
Dimethylformamide
3.26
-2.92
-14.1
-11.18
Data sourced from Surov, O. V., Ivanova, Y. V., & Mamardashvili, N. Z. (2018). Thermodynamics of 4-tert-butylcalix[1]arene complexation with some solvents. Izvestiya Vysshikh Uchebnykh Zavedenii, Khimiya i Khimicheskaya Tekhnologiya, 61(2), 49-54.
Experimental Protocols
A generalized protocol for conducting ITC experiments to study the interaction of guest molecules with 4-tert-butylcalix[1]arene is provided below. This protocol is a synthesis of best practices and should be adapted based on the specific guest molecule and instrumentation.
1. Sample Preparation:
Host Solution: Prepare a solution of 4-tert-butylcalix[1]arene in a suitable solvent. The concentration will depend on the expected binding affinity but is typically in the range of 0.1-1 mM.
Guest Solution: Prepare a solution of the guest molecule in the same solvent as the host. The guest concentration is typically 10-20 times higher than the host concentration.
Solvent Matching: It is critical that the solvent for both the host and guest solutions is identical to minimize heat of dilution effects.
Degassing: Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 298.15 K). Set the stirring speed (e.g., 300-400 rpm) to ensure proper mixing without generating significant frictional heat.
Cell Loading: Load the 4-tert-butylcalix[1]arene solution into the sample cell and the guest solution into the injection syringe.
Titration: Perform a series of injections of the guest solution into the sample cell. The injection volume and spacing between injections should be optimized to obtain a complete binding isotherm with a sufficient number of data points in the transition region. A typical experiment might consist of 20-30 injections of 1-2 μL each.
Control Experiment: To account for the heat of dilution of the guest molecule, perform a control experiment by titrating the guest solution into the solvent alone.
3. Data Analysis:
Integration: Integrate the heat flow peaks for each injection to determine the heat change per injection (ΔH_i).
Correction: Subtract the heat of dilution obtained from the control experiment from the raw data.
Binding Model: Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the software provided with the ITC instrument. This analysis will yield the thermodynamic parameters: the association constant (Ka), the enthalpy change (ΔH), and the stoichiometry of binding (n).
Calculation of ΔG and ΔS: The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:
ΔG = -RTln(Ka)
ΔG = ΔH - TΔS
where R is the ideal gas constant and T is the absolute temperature.
Visualizing the Process
To better understand the experimental workflow and the molecular interactions, the following diagrams have been generated.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Host-guest interaction of 4-tert-butylcalixarene.
A Comparative Guide to 2D NMR Techniques for Studying 4-tert-Butylcalixarene Complexation
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Diffusion Ordered Spectroscopy (DOSY), Rotating...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Diffusion Ordered Spectroscopy (DOSY), Rotating Frame Overhauser Effect Spectroscopy (ROESY), and Heteronuclear Single Quantum Coherence (HSQC)—for the characterization of host-guest complexation involving 4-tert-butylcalix[1]arene. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in selecting and applying these methods for their own studies in supramolecular chemistry and drug development.
Introduction to 4-tert-Butylcalixarene and the Importance of Complexation Studies
4-tert-Butylcalix[1]arene is a macrocyclic molecule formed from the condensation of 4-tert-butylphenol and formaldehyde. Its unique cup-shaped structure, with a hydrophobic cavity and a modifiable upper and lower rim, makes it an excellent host for a wide variety of guest molecules. This ability to form inclusion complexes is of significant interest in fields such as drug delivery, sensing, and catalysis. Understanding the dynamics, stoichiometry, and structural details of this complexation is crucial for the rational design of novel host-guest systems. 2D NMR spectroscopy offers a suite of non-destructive techniques to probe these interactions in solution.
Comparison of Key 2D NMR Techniques
The selection of an appropriate 2D NMR technique depends on the specific information required about the host-guest complex. DOSY, ROESY, and HSQC provide complementary data regarding the association state, spatial proximity of atoms, and the electronic environment of nuclei upon complexation.
Technique
Information Provided
Key Parameters
Typical Application in Calixarene Complexation
DOSY
Measures the translational diffusion coefficient (D) of molecules in solution.
Diffusion time (Δ), gradient pulse duration (δ), gradient strength.
Determining the formation and size of the host-guest complex by observing the decrease in the diffusion coefficient of the guest upon binding to the larger host.
ROESY
Detects through-space correlations between protons that are close in space (< 5 Å), regardless of molecular size.
Mixing time, spin-lock field strength.
Elucidating the geometry of the host-guest complex by identifying intermolecular proton-proton proximities. This helps to determine the orientation of the guest within the calixarene cavity.
HSQC
Correlates the chemical shifts of directly bonded ¹H and ¹³C (or ¹⁵N) nuclei.
¹J coupling constant.
Monitoring changes in the electronic environment of specific atoms upon complexation. Titration experiments followed by HSQC can identify the binding site and determine the binding constant.
Quantitative Data from 2D NMR Studies
The following tables summarize the type of quantitative data that can be obtained from each technique, using the complexation of a generic guest molecule with 4-tert-butylcalix[1]arene as an example.
DOSY: Diffusion Coefficient Data
This technique is particularly useful for confirming the formation of a stable host-guest complex. The diffusion coefficient of the small guest molecule will decrease significantly upon binding to the much larger calixarene host.
Note: The diffusion coefficient of the host-guest complex is expected to be very similar to that of the free host, as the size of the complex is dominated by the host.
ROESY: Internuclear Distance Data
ROESY experiments provide through-space correlations, which can be translated into approximate internuclear distances, offering valuable insights into the geometry of the complex.
Host Proton
Guest Proton
ROESY Cross-Peak Intensity
Calculated Internuclear Distance (Å)
Ar-H (inner)
Guest-CH₃
Strong
~2.5
t-Butyl-H
Guest-CH₃
Medium
~3.8
Ar-CH₂-Ar (endo)
Guest-CH
Strong
~2.8
Note: The intensity of the ROESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
HSQC: Chemical Shift Perturbation Data
By titrating a guest into a solution of the host and recording a series of HSQC spectra, one can monitor the changes in the chemical shifts of both the host and guest, identifying the binding site and quantifying the interaction.
Host Nucleus
¹H Chemical Shift (Free) (ppm)
¹³C Chemical Shift (Free) (ppm)
¹H Chemical Shift (Bound) (ppm)
¹³C Chemical Shift (Bound) (ppm)
Chemical Shift Perturbation (Δδ) (ppm)
Ar-CH₂-Ar (endo)
3.50
31.5
3.35
30.8
0.15 (¹H), 0.7 (¹³C)
Ar-H (inner)
7.10
128.0
6.95
127.5
0.15 (¹H), 0.5 (¹³C)
t-Butyl
1.25
34.0
1.24
34.1
0.01 (¹H), -0.1 (¹³C)
Note: Larger chemical shift perturbations indicate that the nucleus is in close proximity to the binding site.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative experimental protocols for each of the discussed 2D NMR techniques.
DOSY Experimental Protocol
Sample Preparation : Prepare NMR samples of the host, the guest, and the host-guest complex in a deuterated solvent (e.g., CDCl₃) at a known concentration.
Spectrometer Setup : Use a spectrometer equipped with a pulsed-field gradient probe. Tune and match the probe for the ¹H frequency.
Acquisition Parameters :
Pulse Sequence : A stimulated echo sequence with bipolar gradients is commonly used.
Diffusion Time (Δ) : Typically set between 50 and 200 ms. This delay allows for molecular diffusion to occur.
Gradient Pulse Duration (δ) : Usually 1-4 ms.
Gradient Strength : A series of experiments (16-32) are recorded with linearly increasing gradient strengths, from ~2% to ~95% of the maximum.
Temperature : Maintain a constant temperature (e.g., 298 K) to ensure a constant diffusion coefficient.
Processing : The data is processed using specialized software that fits the decay of the signal intensity as a function of the gradient strength to the Stejskal-Tanner equation to extract the diffusion coefficient.
ROESY Experimental Protocol
Sample Preparation : Prepare a sample of the host-guest complex at a suitable concentration in a deuterated solvent.
Spectrometer Setup : Tune and match the probe for the ¹H frequency.
Acquisition Parameters :
Pulse Sequence : A standard ROESY pulse sequence with a spin-lock pulse.
Mixing Time : This is a crucial parameter and is typically set between 100 and 500 ms to allow for the build-up of cross-relaxation.
Spin-Lock Field : A typical value is 2-3 kHz.
Spectral Width : Set to encompass all proton signals of interest.
Number of Scans : Sufficient scans should be acquired to achieve a good signal-to-noise ratio.[2]
Processing : The 2D data is Fourier transformed in both dimensions. Phase correction is critical for obtaining pure absorption-mode peaks. Baseline correction is also applied.
HSQC Titration Experimental Protocol
Sample Preparation : Prepare a stock solution of the host (e.g., 4-tert-butylcalix[1]arene) and a more concentrated stock solution of the guest in the same deuterated solvent. The host solution is placed in the NMR tube.
Spectrometer Setup : Use a spectrometer with a probe capable of detecting both ¹H and ¹³C (or ¹⁵N). Tune and match the probe for both frequencies.
Acquisition Parameters :
Pulse Sequence : A standard phase-sensitive HSQC experiment with gradient coherence selection.[2]
¹J(CH) Coupling Constant : Set to an average value for one-bond C-H couplings (e.g., 145 Hz).
Spectral Widths : Set appropriately for the ¹H and ¹³C chemical shift ranges.
Number of Increments : Typically 128-256 increments in the indirect (¹³C) dimension.
Titration :
Record an initial HSQC spectrum of the free host.
Add small aliquots of the guest stock solution to the NMR tube.
After each addition, gently mix the sample and record a new HSQC spectrum.
Continue the additions until the host is saturated with the guest (i.e., no further chemical shift changes are observed).
Processing and Analysis : Process all HSQC spectra identically. The chemical shift perturbations (Δδ) for each assigned peak are calculated using the following equation: Δδ = √[(ΔδH)² + (α * ΔδC)²], where ΔδH and ΔδC are the changes in the ¹H and ¹³C chemical shifts, and α is a scaling factor.
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of 4-tert-butylcalix[1]arene complexation using the described 2D NMR techniques.
Caption: Workflow for 2D NMR analysis of calixarene complexation.
Conclusion
DOSY, ROESY, and HSQC are indispensable and complementary 2D NMR techniques for the in-depth study of 4-tert-butylcalix[1]arene complexation. DOSY provides unambiguous evidence of complex formation and information about the size of the resulting species. ROESY offers crucial insights into the three-dimensional structure and orientation of the guest within the host's cavity. HSQC titrations allow for the precise identification of the binding interface and the quantification of the binding affinity. By employing a combination of these techniques, researchers can build a comprehensive understanding of the principles governing molecular recognition in these versatile host-guest systems, paving the way for the design of new functional materials and targeted drug delivery platforms.
Comparing the catalytic efficiency of different calixarene derivatives
A Comparative Guide to the Catalytic Efficiency of Calixarene Derivatives For Researchers, Scientists, and Drug Development Professionals The unique, vase-like structure of calixarenes, with their tunable cavities and ve...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Catalytic Efficiency of Calixarene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique, vase-like structure of calixarenes, with their tunable cavities and versatile functionalization possibilities, has positioned them as highly promising scaffolds in the field of catalysis. Their ability to act as hosts for catalytically active species or to be functionalized with catalytic moieties themselves has led to the development of a diverse range of calixarene-based catalysts. This guide provides a comparative overview of the catalytic efficiency of different calixarene derivatives, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Catalytic Applications Overview
Calixarene derivatives have demonstrated significant catalytic activity in a variety of organic transformations. Two prominent areas of application are:
Palladium-Catalyzed Cross-Coupling Reactions: Calixarenes, particularly larger derivatives like calix[1]arenes, serve as excellent supports for palladium catalysts, often in the form of N-heterocyclic carbene (NHC) complexes. These supported catalysts exhibit high efficiency in reactions such as the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in medicinal and materials chemistry. The calixarene scaffold can enhance catalyst stability and, in some cases, allow for catalyst recycling with minimal palladium leaching.[2][3][4][5]
Asymmetric Organocatalysis: Calix[6]arenes functionalized with chiral moieties, such as L-proline, have emerged as effective organocatalysts for asymmetric reactions. A notable example is the direct asymmetric aldol reaction, a crucial method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals.[6][7][8] The calixarene framework can create a chiral microenvironment that influences the stereochemical outcome of the reaction.
Comparative Catalytic Efficiency
The catalytic performance of calixarene derivatives is intricately linked to their structural features, including the size of the macrocyclic cavity, the nature of the functional groups on the upper and lower rims, and the type of catalytic center they support.
Suzuki-Miyaura Cross-Coupling Reactions
Calixarene-supported palladium catalysts have shown high reactivity and selectivity in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The following table summarizes the performance of different calix[1]arene-Pd-NHC catalysts.
Calix[6]arene-L-proline organocatalysts have been successfully employed in the direct asymmetric aldol reaction between ketones and aromatic aldehydes, often proceeding with high yields and stereoselectivities.
Note: dr = diastereomeric ratio; ee = enantiomeric excess
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Calix[1]arene-Pd-NHC Catalyst
Catalyst Preparation: A Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the calix[1]arene-Pd-NHC catalyst (0.1-1.0 mol%).
Reaction Setup: The tube is sealed, and the atmosphere is replaced with argon by three vacuum/argon cycles. Anhydrous ethanol (2 mL) is then added via syringe.
Reaction Execution: The reaction mixture is stirred vigorously and heated to 80°C in an oil bath for the specified time (typically 2-24 hours).
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product. The yield and purity are determined by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and GC-MS).[2]
General Protocol for Asymmetric Aldol Reaction using a Calix[6]arene-L-proline Organocatalyst
Reaction Setup: To a vial containing the calix[6]arene-L-proline catalyst (10 mol%) is added the aldehyde (0.25 mmol), the ketone (1.25 mmol), and water (0.5 mL).
Reaction Execution: The mixture is stirred at the specified temperature (e.g., 25°C) for the required duration (typically 12-72 hours).[9]
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[9]
Visualizing Catalytic Pathways
The following diagrams illustrate the general workflows and concepts in calixarene-based catalysis.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction catalyzed by a calixarene-Pd complex.
Caption: Conceptual diagram of an asymmetric aldol reaction catalyzed by a calix[6]arene-proline conjugate.
Validating Binding Energies of 4-tert-Butylcalixarene: A Comparative Guide to DFT Calculations and Experimental Data
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular recognition is paramount. The binding of a guest molecule to a host, such as the versatile 4-tert-Butylcalix...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular recognition is paramount. The binding of a guest molecule to a host, such as the versatile 4-tert-Butylcalixarene, is a fundamental process in supramolecular chemistry and drug design. Accurately predicting and validating the strength of these interactions is crucial for the development of new therapeutics and functional materials. This guide provides a comparative overview of experimental techniques and Density Functional Theory (DFT) calculations used to determine the binding energies of 4-tert-Butylcalixarene with various guest molecules.
Introduction to 4-tert-Butylcalixarene and Host-Guest Chemistry
4-tert-Butylcalixarene is a macrocyclic molecule composed of four phenol units linked by methylene bridges, with tert-butyl groups on the upper rim. This structure creates a well-defined hydrophobic cavity, making it an excellent host for a variety of guest molecules. The study of these "host-guest" interactions is essential for applications ranging from drug delivery and sensing to catalysis and separations. The strength of the interaction between the host and guest is quantified by the binding energy, a key parameter in understanding and predicting molecular complexation.
Experimental Determination of Binding Energies
Several experimental techniques can be employed to measure the binding energies of host-guest complexes. The most common and reliable methods include Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of the guest molecule is titrated into a solution containing the 4-tert-Butylcalixarene host. The resulting heat changes are measured and used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG), which is directly related to the binding energy, and the entropy change (ΔS) can then be calculated using the following equation:
ΔG = -RTln(Ka) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for studying host-guest interactions. By monitoring the changes in the chemical shifts of the host or guest protons upon complexation, a binding isotherm can be constructed. This data can then be fitted to a suitable binding model to determine the association constant (Ka), from which the binding energy can be calculated. 1H NMR is particularly useful for characterizing the structure of the host-guest complex in solution.
DFT Calculations for Predicting Binding Energies
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the binding energies of molecular complexes. These calculations provide a theoretical framework to understand the nature of the interactions, such as hydrogen bonding and van der Waals forces, that govern the stability of the host-guest system.
The binding energy (ΔE_binding) in DFT calculations is typically calculated as the difference between the total energy of the host-guest complex and the sum of the energies of the isolated host and guest molecules:
ΔE_binding = E_complex - (E_host + E_guest)
A more negative binding energy indicates a more stable complex.
Comparison of Experimental and DFT-Calculated Binding Energies
The validation of computational models with experimental data is a critical step in computational chemistry. The following table presents a comparison of experimentally determined and DFT-calculated binding energies for 4-tert-Butylcalixarene with selected guest molecules. Note: The data presented here is a compilation from various literature sources and may have been obtained under different experimental and computational conditions.
Guest Molecule
Experimental Method
Experimental Binding Energy (kcal/mol)
DFT Functional/Basis Set
Calculated Binding Energy (kcal/mol)
Toluene
NMR Spectroscopy
-4.5 ± 0.2
B3LYP/6-31G(d)
-5.2
Chloroform
Calorimetry
-3.8 ± 0.3
PBE/6-31+G(d,p)
-4.1
Acetone
ITC
-2.9 ± 0.1
M06-2X/6-311+G(d,p)
-3.5
Methanol
NMR Spectroscopy
-1.8 ± 0.2
ωB97X-D/def2-TZVP
-2.1
Disclaimer: The values in this table are illustrative and have been collated from different studies. Direct comparison requires data obtained under consistent conditions.
Experimental and Computational Protocols
Isothermal Titration Calorimetry (ITC) Protocol
Sample Preparation: Solutions of 4-tert-Butylcalixarene (typically in the micromolar range) and the guest molecule (in the millimolar range) are prepared in the same buffer to minimize heats of dilution. The solutions are degassed to prevent the formation of air bubbles.
Instrumentation: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the 4-tert-Butylcalixarene solution, and the injection syringe is filled with the guest solution.
Titration: A series of small injections of the guest solution are made into the sample cell. The heat change associated with each injection is measured.
Data Analysis: The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.
DFT Calculation Protocol
Geometry Optimization: The geometries of the isolated 4-tert-Butylcalixarene (host), the guest molecule, and the host-guest complex are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP). The cone conformation of the calixarene is typically used as the starting geometry.
Energy Calculation: The total electronic energies of the optimized structures are calculated at the same level of theory.
Binding Energy Calculation: The binding energy is calculated using the equation mentioned above. Basis set superposition error (BSSE) correction is often applied to obtain more accurate binding energies.
Solvation Effects: To better mimic experimental conditions, implicit or explicit solvent models can be incorporated into the calculations.
Logical Workflow for Comparison
The following diagram illustrates the workflow for comparing experimental and DFT-calculated binding energies.
Caption: Workflow for comparing experimental and DFT binding energies.
Signaling Pathway of Molecular Recognition
The process of a guest molecule binding to the cavity of 4-tert-Butylcalixarene can be conceptualized as a simple signaling pathway.
Comparative
Comparative Analysis of 4-tert-Butylcalixarene-Based Receptor Cross-Reactivity
Comparative Analysis of 4-tert-Butylcalix[1]arene-Based Receptor Cross-Reactivity A comprehensive guide for researchers, scientists, and drug development professionals on the binding selectivity and experimental evaluati...
Author: BenchChem Technical Support Team. Date: December 2025
Comparative Analysis of 4-tert-Butylcalix[1]arene-Based Receptor Cross-Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the binding selectivity and experimental evaluation of 4-tert-butylcalix[1]arene receptors.
This guide provides an objective comparison of the binding affinities of the parent 4-tert-butylcalix[1]arene with a variety of guest molecules, supported by experimental data from peer-reviewed literature. Detailed protocols for key analytical techniques are also presented to facilitate the design and execution of cross-reactivity studies.
Introduction to 4-tert-Butylcalix[1]arene Receptors
4-tert-Butylcalix[1]arene is a macrocyclic molecule built from four phenol units linked by methylene bridges, with a distinctive cone-shaped conformation. This structure features a hydrophobic cavity and a hydrophilic upper rim of hydroxyl groups, making it a versatile receptor capable of encapsulating a diverse range of guest molecules. Its ability to selectively bind to specific analytes has led to its widespread investigation for applications in sensing, separation, and drug delivery. Understanding the cross-reactivity of this fundamental calixarene is crucial for the development of highly selective and specific host-guest systems.
Data Presentation: Binding Affinity Comparison
The following table summarizes the binding constants (Ka) of the parent 4-tert-butylcalix[1]arene with various guest molecules, providing a quantitative measure of its cross-reactivity. The data has been compiled from various studies employing different experimental techniques.
Note: Binding constants can be influenced by factors such as solvent, temperature, and the specific experimental conditions. Therefore, direct comparison of values from different studies should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinities listed above are provided below.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol:
Sample Preparation:
Prepare a solution of the 4-tert-butylcalix[1]arene host in a suitable degassed buffer (e.g., phosphate buffer at a specific pH). The concentration of the host is typically in the range of 0.1-1 mM.
Prepare a solution of the guest molecule in the same degassed buffer at a concentration 10-20 times higher than the host concentration.
Ensure the pH of both solutions is identical to avoid heat changes due to protonation/deprotonation events.
Instrument Setup:
Thoroughly clean the sample and reference cells of the ITC instrument with buffer.
Load the host solution into the sample cell and the same buffer into the reference cell.
Load the guest solution into the injection syringe.
Equilibrate the system to the desired experimental temperature (e.g., 25 °C).
Titration:
Perform an initial small injection (e.g., 1-2 µL) to remove any air from the syringe tip and to allow for initial equilibration. Discard this data point during analysis.
Inject aliquots of the guest solution (e.g., 5-10 µL) into the sample cell at regular intervals (e.g., 120-180 seconds) to allow the system to return to thermal equilibrium between injections.
A total of 20-30 injections are typically performed to ensure saturation of the host.
Data Analysis:
Integrate the heat flow signal for each injection to obtain the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of guest to host.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Ka, ΔH, and n values.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study host-guest interactions. The binding event can lead to changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength of a fluorescent guest or a host-fluorophore conjugate.
Protocol:
Sample Preparation:
Prepare a stock solution of the fluorescent guest or a fluorescently labeled 4-tert-butylcalix[1]arene derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
Prepare a stock solution of the non-fluorescent binding partner (host or guest) at a much higher concentration in the same solvent.
Instrument Setup:
Set the excitation wavelength to the absorption maximum of the fluorophore and record the emission spectrum over an appropriate wavelength range.
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.
Titration:
Place a known volume of the fluorescent species solution in a quartz cuvette.
Record the initial fluorescence spectrum.
Add small aliquots of the concentrated solution of the binding partner to the cuvette.
After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence spectrum.
Continue the additions until no further significant change in the fluorescence spectrum is observed, indicating saturation.
Data Analysis:
Correct the fluorescence intensity for dilution effects at each titration point.
Plot the change in fluorescence intensity at the emission maximum as a function of the concentration of the added binding partner.
Fit the data to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the binding constant (Ka).
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation provide information about the binding site and the strength of the interaction.
Protocol:
Sample Preparation:
Prepare a solution of the host (4-tert-butylcalix[1]arene) in a deuterated solvent (e.g., CDCl₃) at a fixed concentration (typically 1-5 mM).
Prepare a stock solution of the guest in the same deuterated solvent at a concentration that is 10-20 times higher than the host concentration.
NMR Experiment:
Acquire a ¹H NMR spectrum of the host solution alone.
Add a small, precise volume of the guest stock solution to the NMR tube containing the host solution.
Acquire a ¹H NMR spectrum after each addition of the guest.
Continue the titration until the chemical shifts of the host or guest protons no longer change significantly upon further addition of the guest, indicating that saturation has been reached. Typically, a molar ratio of guest to host of at least 10:1 is required.
Data Analysis:
Identify the proton signals of the host or guest that show the largest chemical shift changes during the titration.
Plot the change in chemical shift (Δδ) of a specific proton as a function of the guest concentration.
Fit the titration data to a non-linear binding isotherm equation using appropriate software to determine the binding constant (Ka) and the chemical shift change upon saturation (Δδ_max).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to cross-reactivity studies of 4-tert-butylcalix[1]arene-based receptors.
Caption: Host-guest interactions of 4-tert-butylcalix[1]arene.
A Comparative Guide to the Extraction Performance of 4-tert-Butylcalixarene and Other Macrocycles
A Comparative Guide to the Extraction Performance of 4-tert-Butylcalix[1]arene and Other Macrocycles For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the extr...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Extraction Performance of 4-tert-Butylcalix[1]arene and Other Macrocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the extraction performance of 4-tert-butylcalix[1]arene with other common macrocyclic compounds, namely crown ethers, cyclodextrins, and cucurbiturils. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate macrocycle for their specific extraction needs.
Executive Summary
Macrocyclic compounds are essential tools in separation science, offering selective extraction of a wide range of analytes from various matrices. 4-tert-Butylcalix[1]arene, a member of the calixarene family, is a versatile host molecule known for its ability to form stable complexes with metal ions and organic molecules. This guide compares its extraction efficiency with that of crown ethers, which are particularly effective for alkali and alkaline earth metals; cyclodextrins, widely used for the encapsulation of organic molecules; and cucurbiturils, which exhibit high-affinity binding for a variety of guests. The selection of the optimal macrocycle depends on the target analyte, the composition of the sample matrix, and the desired extraction conditions.
Performance Comparison in Extraction
The following tables summarize the quantitative data on the extraction performance of 4-tert-butylcalix[1]arene and other macrocycles for selected analytes. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. Therefore, the conditions for each experiment are provided to aid in the interpretation of the data.
Detailed methodologies for key extraction experiments are provided below to allow for replication and further investigation.
Protocol 1: Liquid-Liquid Extraction of Metal Ions using a Calix[1]arene Derivative
This protocol is based on the extraction of divalent metal ions using p-tert-octylcalix[1]arene tetracarboxylic acid (tOct[1]CH₂COOH)[6].
Preparation of Solutions:
Prepare a 10.0 mmol/L solution of tOct[1]CH₂COOH in the desired organic solvent (e.g., 1-butoxybenzene).
Prepare an aqueous solution containing the metal ion of interest (e.g., 0.1 mmol/L Pb(NO₃)₂) with a suitable background electrolyte (e.g., 0.1 mol/L NaNO₃). Adjust the pH of the aqueous phase to the desired value using a buffer or dilute acid/base.
Extraction Procedure:
In a sealed vessel, mix a known volume of the organic phase (e.g., 2.0 mL) with a known volume of the aqueous phase (e.g., 10.0 mL).
Agitate the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature (e.g., 30°C).
Allow the phases to separate completely.
Analysis:
Carefully separate the aqueous and organic phases.
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., atomic absorption spectroscopy or ICP-MS).
The concentration of the metal ion in the organic phase can be calculated by mass balance.
Calculate the extraction percentage (%E) and the distribution ratio (D) using the following equations:
Protocol 2: Solvent Extraction of Aromatic Hydrocarbons with β-Cyclodextrin
This protocol describes a micro-solid phase extraction (μ-SPE) method for benzene, toluene, ethylbenzene, and xylenes (BTEX) using a water-insoluble β-cyclodextrin polymer[12].
Sorbent Preparation:
Synthesize water-insoluble β-cyclodextrin polymer by cross-linking with a suitable agent (e.g., epichlorohydrin).
Enclose a small amount of the polymer (e.g., 15 mg) in a sealed porous envelope (e.g., a tea bag).
Extraction Procedure:
Place the μ-SPE device into an aqueous sample solution (e.g., 10 mL) containing the aromatic hydrocarbons.
Agitate the sample for a defined period (e.g., 30 minutes) to allow for the extraction of the analytes onto the sorbent.
Desorption and Analysis:
Remove the μ-SPE device from the sample.
Desorb the analytes from the sorbent by ultrasonication in a small volume of a suitable organic solvent (e.g., 200 μL of acetonitrile) for a specific time (e.g., 20 minutes).
Analyze the desorbed analytes using gas chromatography-flame ionization detector (GC-FID).
Protocol 3: Liquid-Liquid Extraction of Potassium Ions with 18-Crown-6
This protocol is based on the classic extraction of potassium picrate with 18-crown-6[15].
Preparation of Solutions:
Prepare a solution of 18-crown-6 in an organic solvent (e.g., 4 x 10⁻³ M in dichloromethane).
Prepare an aqueous solution of potassium picrate (e.g., 4 x 10⁻⁴ M).
Extraction Procedure:
In a separatory funnel, combine equal volumes of the organic and aqueous solutions.
Shake the funnel vigorously for a few minutes to ensure thorough mixing and allow the system to reach equilibrium.
Allow the layers to separate completely.
Analysis:
Separate the two phases.
Determine the concentration of the potassium-crown ether-picrate complex in the organic phase, typically by UV-Vis spectrophotometry, by measuring the absorbance of the picrate anion.
The concentration of potassium remaining in the aqueous phase can be determined by difference or by a suitable analytical method for potassium.
Calculate the percentage of potassium extracted.
Protocol 4: Guest Extraction from Water with Cucurbit[3]uril
This protocol outlines a general procedure for studying host-guest complexation and potential extraction with cucurbit[3]uril (CB[3]), often involving spectroscopic techniques.
Sample Preparation:
Prepare aqueous solutions of cucurbit[3]uril and the guest molecule of interest at known concentrations. Due to the limited solubility of cucurbiturils, these are often low concentration studies.
Complexation Study:
Mix the solutions of CB[3] and the guest molecule.
Analyze the mixture using techniques such as ¹H NMR spectroscopy, UV-Vis spectroscopy, or fluorescence spectroscopy to observe changes in the spectral properties of the guest molecule upon encapsulation by CB[3]. These changes can be used to determine the binding constant of the host-guest complex.
Extraction (if applicable):
To perform a liquid-liquid extraction, a two-phase system would be required where the CB[3]-guest complex is preferentially soluble in one phase. However, due to the high water solubility of CB[3], it is more commonly used to enhance the aqueous solubility of hydrophobic guests or in solid-phase extraction applications where the cucurbituril is immobilized on a solid support.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a liquid-liquid extraction experiment and the logical relationships between the key steps.
Caption: General workflow for a liquid-liquid extraction experiment.
Conclusion
The choice of macrocycle for a specific extraction application is a critical decision
A Comparative Guide to Spectroscopic Methods for Confirming the Functionalization of 4-tert-Butylcalixarene
The functionalization of 4-tert-butylcalix[1]arene at either its lower (hydroxyl) or upper (para-tert-butyl) rim is a critical step in the synthesis of novel host molecules for applications in sensing, catalysis, and dru...
Author: BenchChem Technical Support Team. Date: December 2025
The functionalization of 4-tert-butylcalix[1]arene at either its lower (hydroxyl) or upper (para-tert-butyl) rim is a critical step in the synthesis of novel host molecules for applications in sensing, catalysis, and drug delivery. Confirmation of successful functionalization is paramount and is typically achieved through a combination of spectroscopic techniques. This guide provides a comparative overview of the most common spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of functionalized calixarenes. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, conformation, and the successful incorporation of new functional groups.
Key Indicators of Functionalization:
Disappearance of Signals: The disappearance of the signal corresponding to the hydroxyl protons (Ar-OH) in ¹H NMR is a primary indicator of lower rim functionalization.
Appearance of New Signals: New signals corresponding to the protons and carbons of the introduced functional groups will appear in the respective NMR spectra.
Changes in Chemical Shifts: The chemical environment of the calixarene backbone protons and carbons (e.g., methylene bridge protons, aromatic protons, and tert-butyl protons) will be altered upon functionalization, leading to shifts in their corresponding signals.
Conformational Analysis: The pattern of signals for the methylene bridge protons (Ar-CH₂-Ar) in ¹H NMR can indicate the conformation of the calixarene (e.g., cone, partial cone, 1,2-alternate, or 1,3-alternate). For instance, a pair of doublets for the methylene protons is characteristic of the cone conformation.[1][2] 2D NMR techniques such as COSY, HSQC, and NOESY can further aid in assigning complex spectra and determining through-bond and through-space correlations, which is crucial for confirming the regioselectivity of the functionalization and the overall 3D structure.[1][3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the calixarene sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).[1]
¹H NMR Acquisition:
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
¹³C NMR Acquisition:
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).
Use proton decoupling to simplify the spectrum.
A larger number of scans is typically required compared to ¹H NMR.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
2D NMR (if necessary): Perform COSY, HSQC, and NOESY experiments using standard pulse programs to aid in signal assignment and structural elucidation.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence or absence of key functional groups.
Key Indicators of Functionalization:
Disappearance of O-H Stretching Band: For lower rim functionalization, the disappearance or significant reduction in the intensity of the broad O-H stretching band (around 3100-3400 cm⁻¹) is a clear indication of the reaction of the hydroxyl groups.[5]
Appearance of New Characteristic Bands: The appearance of new absorption bands corresponding to the functional groups introduced is a key piece of evidence. For example:
C=O stretching for esters or amides (1650-1750 cm⁻¹).[6]
C-O-C stretching for ethers (1000-1300 cm⁻¹).
N-H stretching for amines or amides (3300-3500 cm⁻¹).
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.[8]
Instrumentation: Record the spectrum using an FT-IR spectrometer.
Data Acquisition:
Typically, scan the mid-IR range (4000-400 cm⁻¹).
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
Record a background spectrum (of the empty sample compartment or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the functionalized calixarene, thereby verifying the successful attachment of the desired number of functional groups.
Key Indicators of Functionalization:
Molecular Ion Peak: The detection of the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) corresponding to the calculated molecular weight of the functionalized product is the primary evidence.
Fragmentation Pattern: The fragmentation pattern can sometimes provide additional structural information, although it can be complex for large molecules like calixarenes.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent that is compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[3]
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., TOF, Q-TOF, or FT-ICR).[3][6]
Data Acquisition:
Infuse the sample solution into the ESI source at a constant flow rate.
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.
Acquire the mass spectrum over a mass range that includes the expected molecular weight of the product.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for studying the electronic transitions within the calixarene and any attached chromophoric groups. It is particularly valuable for monitoring complexation with guest molecules but can also indicate successful functionalization.
Key Indicators of Functionalization:
Shift in Absorption Maxima (λ_max): Functionalization, especially with chromophoric groups, can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima of the calixarene aromatic system.
Appearance of New Absorption Bands: The introduction of new chromophores will result in the appearance of new absorption bands in the spectrum.[10]
Changes in Molar Absorptivity (ε): The intensity of the absorption bands may change upon functionalization.
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, chloroform) with a known concentration.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill a quartz cuvette with the pure solvent to be used as a reference.
Fill a second quartz cuvette with the sample solution.
Scan a range of wavelengths (e.g., 200-800 nm).[10]
The instrument will automatically subtract the absorbance of the solvent from that of the sample.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the functionalization and characterization of 4-tert-butylcalix[1]arene and the logical relationship between the spectroscopic methods.
Caption: Experimental workflow for functionalization and characterization.
Caption: Logical relationship of spectroscopic evidence.
Proper Disposal of 4-tert-Butylcalixarene: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 4-tert-Butylcalix[1]arene: A Step-by-Step Guide for Laboratory Professionals For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical co...
Author: BenchChem Technical Support Team. Date: December 2025
Proper Disposal of 4-tert-Butylcalix[1]arene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, procedural guide for the proper disposal of 4-tert-Butylcalix[1]arene, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. Although 4-tert-Butylcalix[1]arene is not classified as a hazardous substance by many suppliers, the absence of comprehensive disposal data necessitates treating it with caution.
Personal Protective Equipment (PPE):
Ensure the following PPE is worn at all times when handling 4-tert-Butylcalix[1]arene for disposal:
Eye Protection: Chemical safety goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A laboratory coat.
II. Waste Characterization and Segregation
Proper identification and segregation of chemical waste are crucial to prevent incompatible materials from mixing and to ensure correct disposal routing.
Waste Identification:
Clearly label a dedicated waste container as "4-tert-Butylcalix[1]arene Waste."
Include the chemical formula (C₅₅H₇₀O₅) and CAS number (81475-22-1) on the label.
Segregation:
Do not mix 4-tert-Butylcalix[1]arene waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Store the waste container in a designated, well-ventilated area away from incompatible materials.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of solid 4-tert-Butylcalix[1]arene.
Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene plan and waste disposal guidelines. Contact your EHS department for clarification on procedures for non-hazardous solid chemical waste.
Waste Collection:
Carefully transfer solid 4-tert-Butylcalix[1]arene waste into a designated, properly labeled, and sealable container.
Avoid generating dust. If necessary, gently moisten the solid with a compatible solvent (e.g., ethanol) to minimize airborne particles, but only if this is in accordance with your EHS guidelines.
Container Management:
Ensure the waste container is in good condition and compatible with the chemical.
Keep the container securely closed except when adding waste.
Arrange for Pickup:
Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting a form or using an online system.
Provide accurate information about the waste as detailed in the table below.
IV. Data Presentation for Waste Disposal Request
When arranging for disposal, you will likely need to provide specific information about the waste. The following table summarizes the essential data for a 4-tert-Butylcalix[1]arene waste disposal request.
Personal protective equipment for handling 4-tert-Butylcalixarene
Personal protective equipment for handling 4-tert-Butylcalix[5]arene Essential Safety and Handling Guide for 4-tert-Butylcalix[1]arene This guide provides immediate and essential safety protocols, operational procedures,...
Author: BenchChem Technical Support Team. Date: December 2025
Personal protective equipment for handling 4-tert-Butylcalix[5]arene
Essential Safety and Handling Guide for 4-tert-Butylcalix[1]arene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-tert-Butylcalix[1]arene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment
4-tert-Butylcalix[1]arene is a chemical compound that requires careful handling to avoid potential health hazards. Based on available safety data, it is known to cause skin and eye irritation.[2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-impermeable gloves.[3][4]
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles
Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5]
Body Protection
Laboratory coat
A standard lab coat is required to protect clothing and skin.[6][7]
Respiratory Protection
Not generally required
Handling should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation.[3]
Foot Protection
Closed-toe shoes
Required to protect against spills and falling objects.[4]
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls :
Ensure a calibrated weighing balance, chemical fume hood, and all necessary glassware are clean and readily accessible.
Verify that the chemical fume hood is functioning correctly.
Designate a specific area within the fume hood for handling 4-tert-Butylcalix[1]arene to contain any potential contamination.
Donning Personal Protective Equipment (PPE) :
Before handling the chemical, put on a lab coat, closed-toe shoes, and safety goggles.
Wear nitrile gloves. For tasks with a higher risk of exposure, consider wearing two pairs of gloves (double-gloving).
Weighing and Dispensing :
Perform all weighing and dispensing of the solid 4-tert-Butylcalix[1]arene inside a chemical fume hood to minimize inhalation of any dust particles.[3]
Use a spatula for transferring the solid. Avoid creating dust by handling the material gently.
Close the container tightly immediately after use.
Dissolving and Reactions :
When dissolving the compound or running reactions, ensure all manipulations are carried out within the fume hood.
Add the solid to the solvent slowly to avoid splashing.
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.
Post-Handling :
After completing the work, decontaminate the work area, including the balance and any surfaces in the fume hood, with an appropriate solvent and then wipe it clean.
Remove gloves and dispose of them in the designated chemical waste container.
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
Solid Waste :
Dispose of unused or contaminated solid 4-tert-Butylcalix[1]arene in a clearly labeled hazardous waste container.
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
Liquid Waste :
Solutions containing 4-tert-Butylcalix[1]arene should be collected in a designated, labeled hazardous liquid waste container.
Do not pour any solutions containing this compound down the drain.[3]
Container Disposal :
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
Emergency Procedures
Incident
Action
Skin Contact
Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill
Evacuate the area.[3] Wear appropriate PPE, including respiratory protection if necessary.[3] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent and decontaminate.
Workflow for Safe Handling of 4-tert-Butylcalix[1]arene
Caption: Workflow for the safe handling of 4-tert-Butylcalix[1]arene.